3-amino-N-(pyridin-3-yl)propanamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-amino-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C8H11N3O/c9-4-3-8(12)11-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12) |
InChI Key |
DDVXMLOGLVCVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCN |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 3-amino-N-(pyridin-3-yl)propanamide
Here is the in-depth technical guide for 3-amino-N-(pyridin-3-yl)propanamide , designed for researchers and drug development professionals.
A Versatile Bifunctional Scaffold for Fragment-Based Drug Discovery
Executive Summary
3-amino-N-(pyridin-3-yl)propanamide (CAS: 294889-15-9; 2HCl salt: 21051-07-0), often referred to as N-(3-pyridyl)-β-alanine , is a critical bifunctional intermediate in medicinal chemistry and coordination polymer synthesis.
Structurally, it bridges a basic pyridine ring (a classic hydrogen bond acceptor) with a primary aliphatic amine (a cationizable solubilizing group) via a flexible amide linker. This unique topology allows it to serve two primary functions in drug development:
-
Fragment-Based Drug Discovery (FBDD): As a "linker-warhead" motif that connects aromatic cores to solvent-exposed polar regions.
-
Ligand Engineering: As a kinked dipodal ligand capable of bidentate coordination in metal-organic frameworks (MOFs).[1]
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its strategic application in chemical biology.
Structural Analysis & Physicochemical Properties[2]
The molecule consists of a 3-aminopyridine core acylated by
Physicochemical Data Table
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | Low MW fragment (<200 Da) ideal for FBDD. | |
| Molecular Weight | 165.19 g/mol (Free Base) | High ligand efficiency potential. |
| CAS Number | 21051-07-0 (Dihydrochloride) | Commercially available as stable salt. |
| pKa (Pyridine N) | ~5.2 (Predicted) | Uncharged at physiological pH; H-bond acceptor. |
| pKa (Primary Amine) | ~9.8 (Predicted) | Protonated at pH 7.4; improves solubility. |
| LogP | ~0.1 (Experimental/Predicted) | High hydrophilicity; lowers lipophilicity of fused cores. |
| TPSA | ~68 Ų | Good membrane permeability range (<140 Ų). |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | Rich interaction profile for enzyme pockets. |
Pharmacophore Mapping
The molecule presents a "kinked" geometry.[1] The amide bond is generally planar, but the ethyl linker provides rotational freedom, allowing the primary amine to probe solvent-accessible space while the pyridine ring engages in
Validated Synthesis Protocol
While direct coupling of
Reaction Workflow (DOT Visualization)
Figure 1: Step-wise synthesis via mixed anhydride activation to overcome low nucleophilicity of 3-aminopyridine.
Detailed Methodology
Reagents: Boc-
Step 1: Mixed Anhydride Formation
-
Dissolve Boc-
-alanine (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere. -
Cool to -15°C (ice/salt bath).
-
Add NMM (11 mmol) followed dropwise by IBCF (11 mmol).
-
Critical: Maintain temperature below -10°C to prevent anhydride decomposition.
-
-
Stir for 15 minutes to ensure formation of the mixed anhydride.
Step 2: Amide Coupling
-
Add 3-aminopyridine (10 mmol) dissolved in minimal THF dropwise to the cold mixture.
-
Allow the reaction to warm to room temperature (RT) slowly over 4 hours.
-
Workup: Evaporate THF. Dissolve residue in EtOAc, wash with 5%
(removes unreacted acid) and Brine. Note: Do not wash with strong acid, or you will lose the pyridine product. -
Dry over
and concentrate to yield the Boc-protected intermediate.
Step 3: Deprotection & Salt Formation
-
Dissolve the intermediate in minimal DCM.
-
Add 4M HCl in Dioxane (10 eq) at 0°C. Stir at RT for 2 hours.
-
The product, 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride , typically precipitates as a white hygroscopic solid.
-
Filter and wash with diethyl ether.
Yield: Typically 75-85% overall.
Validation:
Medicinal Chemistry Applications
Solubility Enhancement via "Solubilizing Tails"
In kinase inhibitor design, hydrophobic cores (e.g., quinazolines) often suffer from poor aqueous solubility. Attaching 3-amino-N-(pyridin-3-yl)propanamide introduces a solvent-exposed primary amine.
-
Mechanism: At physiological pH (7.4), the primary amine (
) is protonated ( ). This charge disrupts crystal lattice energy and improves solvation. -
Linker Stability: The
-alanine linker is less prone to cyclization compared to -amino derivatives, providing a stable tether.
Coordination Chemistry (MOFs)
As referenced in zinc-coordination studies, this molecule acts as a bidentate ligand .
-
Binding Mode: The pyridine nitrogen coordinates to metal centers (
, ), while the amide oxygen or terminal amine can participate in secondary coordination or hydrogen bonding networks. -
Application: Synthesis of porous Metal-Organic Frameworks (MOFs) for gas adsorption or catalysis.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed (Aminopyridine derivative).[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Handling Protocols:
-
Aminopyridines are known potassium channel blockers. While the amide derivative is likely less potent than free 3-aminopyridine, it should be handled with gloves, goggles, and a fume hood .
-
Storage: The dihydrochloride salt is hygroscopic. Store under desiccant at -20°C for long-term stability.
References
-
PubChem. 3-(Pyridin-3-yl)propan-1-amine Compound Summary (Related Structure Analysis). National Library of Medicine. Accessed Feb 17, 2026. [Link]
-
ResearchGate. Synthesis of 3-Aminopyridine Derivatives and Coordination Complexes. (Contextual synthesis of aminopyridine amides). Accessed Feb 17, 2026. [Link]
Sources
Physicochemical Characterization and Synthetic Utility of 3-amino-N-(pyridin-3-yl)propanamide
Topic: Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist
Executive Summary
In the context of Fragment-Based Drug Discovery (FBDD), 3-amino-N-(pyridin-3-yl)propanamide represents a privileged scaffold. Structurally, it fuses a flexible
This guide provides a rigorous technical breakdown of the molecule, its physicochemical properties, and a validated synthetic workflow for its generation in a research setting.
Physicochemical Profile
Understanding the fundamental properties of this building block is critical for predicting its behavior in biological assays and synthetic schemes.
Table 1: Molecular Specification
| Property | Value | Notes |
| IUPAC Name | 3-amino-N-(pyridin-3-yl)propanamide | Also known as N-(3-Pyridyl)- |
| CAS Number | 294889-15-9 | Free base form |
| Alt.[1][2][3][4] CAS | 21051-07-0 | Dihydrochloride salt (common storage form) |
| Molecular Formula | ||
| Molecular Weight | 165.19 g/mol | Monoisotopic Mass: 165.09 |
| LogP (Calc) | ~0.2 | Highly hydrophilic; good aqueous solubility |
| TPSA | ~68 Ų | Topological Polar Surface Area |
| pKa (Est) | ~9.0 (Amine), ~3.5 (Pyridine) | Pyridine N is weakly basic; terminal amine is basic |
Structural Logic
The molecule consists of three distinct functional zones:
-
The Anchor (Pyridine Ring): Provides
- stacking capability and a weak hydrogen bond acceptor. -
The Linker (Amide): A rigid planar bond restricting conformational freedom, crucial for entropic favorability in binding.
-
The Warhead/Handle (Primary Amine): The aliphatic amine is highly nucleophilic (when unprotonated), allowing for further derivatization or salt formation to improve solubility.
Synthetic Methodology
As a Senior Scientist, I recommend avoiding direct condensation of
Reaction Scheme (DOT Visualization)
The following directed graph illustrates the logical flow of the synthesis, highlighting the critical intermediate.
Figure 1: Step-wise synthetic pathway utilizing orthogonal protection groups to prevent self-polymerization.
Detailed Protocol: Solution-Phase Synthesis
Pre-requisites:
-
All reagents must be anhydrous.
-
Perform Step 1 under an inert atmosphere (
or Ar).
Step 1: Amide Coupling
-
Dissolve Boc-
-Alanine (1.0 eq) in anhydrous DMF (0.2 M concentration). -
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes to activate the carboxylic acid. Note: HATU is preferred over EDC/HOBt for aniline-like nucleophiles like 3-aminopyridine due to faster kinetics.
-
Add 3-Aminopyridine (1.0 eq). The pyridine nitrogen is electron-deficient, making the exocyclic amine less nucleophilic than a standard alkyl amine; thus, activation is key.
-
Stir at Room Temperature (RT) for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and brine. Dry over . -
Checkpoint: Verify Intermediate via TLC or LC-MS (
Da).
Step 2: Boc-Deprotection
-
Dissolve the intermediate in minimal DCM.
-
Add 4M HCl in Dioxane (10 eq).
-
Stir at RT for 2 hours. A white precipitate (the dihydrochloride salt) should form.
-
Isolation: Filter the solid and wash with cold diethyl ether to remove organic byproducts.
-
Yield: Expect >85% conversion.
Analytical Validation (Quality Control)
To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.
Mass Spectrometry (LC-MS)[5]
-
Expected Parent Ion
: 166.1 m/z. -
Fragmentation Pattern:
-
Loss of
(17 Da) is common in the source. -
Characteristic pyridine fragment ions may appear at m/z ~79.
-
Proton NMR ( -NMR, 400 MHz, )
-
Aromatic Region (7.0 - 8.5 ppm): 4 distinct protons corresponding to the 3-substituted pyridine ring.
- ~8.6 (s, 1H, H-2 on pyridine)
- ~8.4 (d, 1H, H-6 on pyridine)
- ~8.1 (d, 1H, H-4 on pyridine)
- ~7.5 (dd, 1H, H-5 on pyridine)
-
Aliphatic Region (2.5 - 3.5 ppm): Two triplets corresponding to the ethyl backbone.
-
~3.2 (t, 2H,
adjacent to amine) -
~2.8 (t, 2H,
adjacent to carbonyl)
-
~3.2 (t, 2H,
Strategic Applications in Drug Discovery
This molecule is rarely a final drug but serves as a high-value Fragment .
-
PROTAC Linker Design: The terminal amine provides a clean attachment point for E3 ligase ligands (e.g., Thalidomide derivatives), while the pyridine can improve solubility or interact with specific pockets on the Target Protein.
-
HDAC Inhibition: The structure mimics the "cap-linker-ZBG" pharmacophore. The amide acts as the linker, and the pyridine can serve as a surface recognition cap.
-
Solubility Enhancement: Incorporating this moiety into lipophilic drugs can lower LogP and improve oral bioavailability due to the ionizable pyridine and amine groups.
References
-
PubChem. (2025).[5] 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride (Compound).[6][7] National Library of Medicine. Available at: [Link]
-
Rao, P. N., et al. (1987).[8] Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine.[1][3][8] International Journal of Peptide and Protein Research.[8] (Contextual reference for pyridine-amino acid coupling chemistry). Available at: [Link]
Sources
- 1. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 294889-15-9|3-Amino-N-(pyridin-3-yl)propanamide|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 5. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 271591-66-3|3-Amino-N-(pyridin-3-ylmethyl)propanamide|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride (C8H11N3O) [pubchemlite.lcsb.uni.lu]
- 8. 3-(3-Pyridyl)- L -alanine = 98.0 HPLC 64090-98-8 [sigmaaldrich.com]
An In-Depth Technical Guide to the Biological Activity of the Pyyridine-3-yl Amide Scaffold
Executive Summary
The pyridine ring is a cornerstone of medicinal chemistry, present in over 7,000 drug molecules of significant therapeutic importance.[1][2] Its unique electronic properties, basicity, and ability to form hydrogen bonds make it a privileged scaffold in drug design.[1][3] When combined with an amide linkage (–CO–NH–), another fundamental unit in biological systems, the resulting pyridine-3-yl amide scaffold emerges as a versatile and potent pharmacophore. This guide provides a comprehensive technical overview of the diverse biological activities associated with this scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, structure-activity relationships (SAR), and key experimental protocols that validate the therapeutic potential of these compounds in oncology, infectious diseases, inflammation, and neurology.
The Pyridine-3-yl Amide Core: A Privileged Scaffold
The pyridine-3-yl amide core structure consists of a pyridine ring where the amide functionality is attached at the 3-position. This specific arrangement is not arbitrary; it confers distinct physicochemical properties that are crucial for molecular recognition and biological activity. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the aromatic system's electron distribution, while the amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O). This duality allows for complex and specific interactions with biological targets such as enzyme active sites and protein receptors.[4] The versatility of this scaffold is further enhanced by the two points of diversification: the pyridine ring and the N-substituent of the amide, allowing for fine-tuning of pharmacological and pharmacokinetic properties.
Logical Framework for Drug Discovery
The exploration of the pyridine-3-yl amide scaffold typically follows a structured workflow, from initial synthesis to final biological validation. Understanding this process is key to appreciating the causality behind the development of lead compounds.
Caption: A typical drug discovery workflow for pyridine-3-yl amide derivatives.
Anticancer Activity
The pyridine-3-yl amide scaffold is a prominent feature in a multitude of potent anticancer agents, primarily due to its effectiveness as a kinase inhibitor.[5] Kinases are critical regulators of cell signaling pathways that control cell proliferation, survival, and differentiation, making them prime targets for cancer therapy.[1][6]
Mechanism of Action: Kinase Inhibition
Many pyridine-3-yl amide derivatives function by competing with ATP for the binding site on various protein kinases. The scaffold orients specific substituents to interact with key residues in the kinase domain, such as the "hinge region," which is crucial for inhibitor binding.
Key Kinase Targets:
-
PIM Kinases: These are serine/threonine kinases often overexpressed in hematological malignancies like acute myeloid leukemia (AML). N-pyridinyl amide-based compounds have been designed to target the ATP-binding pocket of PIM kinases, with structure-activity relationship (SAR) studies focusing on optimizing interactions with key residues like Lys67 and Asp128.[7]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a known driver in various cancers, including non-small cell lung cancer (NSCLC). Pyridin-3-amine derivatives have been developed as multi-targeted inhibitors with potent activity against FGFR1, 2, and 3.[8]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in AML. Pyridine-based derivatives have been rationally designed to inhibit mutated FLT3, demonstrating potent antileukemia effects.[9]
-
Other Kinases: The scaffold has also been incorporated into inhibitors of c-Src, RET, EGFR, and ALK, showcasing its broad applicability in targeting diverse oncogenic drivers.[5][8]
Caption: Mechanism of action for pyridine-3-yl amide kinase inhibitors.
Structure-Activity Relationship (SAR) and In Vitro Data
SAR studies have been crucial in optimizing the anticancer potency of this scaffold. A review of pyridine derivatives found that the presence and position of specific functional groups like methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) often enhance antiproliferative activity.[2][10] Conversely, bulky groups or halogen atoms can sometimes decrease activity.[2][10]
Several pyridine-amide compounds appended with phenol or catechol groups have demonstrated significant dose-dependent reduction in the metabolic viability and growth of T98G brain cancer cells.[11] These compounds were shown to induce an accumulation of reactive oxygen species (ROS), leading to increased caspase 3/7 activity and cell death.[11]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116 (Colon) | 4–43 | [12] |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | MCF-7 (Breast) | 4–43 | [12] |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | HeLa (Cervical) | 4–43 | [12] |
| Triazolo-thiadiazole-pyridine derivatives (C2) | MCF-7 (Breast) | 110.4 (µg/mL) | [13] |
| Imidazopyridine Amide (49j) | MDA-MB-231 (Breast) | 0.95 | [1] |
| Imidazopyridine Amide (49j) | MCF-7 (Breast) | 0.021 | [1] |
| Imidazopyridine Amide (49j) | A549 (Lung) | 0.091 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production correlates with reduced cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyridine-3-yl amide compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial Activity
The pyridine-3-yl amide scaffold is also a key component in compounds with significant antibacterial and antifungal properties.[1][14] The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents, and this scaffold provides a promising starting point.[15][16]
Mechanism of Action
The antimicrobial mechanisms can be diverse. In some cases, the compounds may disrupt cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication. For example, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been designed as antibacterial agents, building upon the legacy of linezolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[15] Molecular docking studies of these compounds predict hydrogen bonding and conjugation with key nucleotides in the ribosomal binding site, explaining their activity.[15]
Spectrum of Activity and In Vitro Data
Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.
-
Antibacterial: A synthesized N-pyridin-3-yl-benzenesulfonamide demonstrated significant activity against Staphylococcus aureus (Gram-positive), and Salmonella typhi and Escherichia coli (Gram-negative).[17] A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong activity against five Gram-positive bacteria, with some compounds (21b, 21d, 21e, and 21f) exhibiting potency similar to the standard drug linezolid.[15]
-
Antifungal: Pyridine derivatives have also been reported to exhibit strong inhibition against human pathogenic Candida species.[1]
-
Anti-tubercular: Phenyl-based thiourea derivatives containing a pyridine moiety have shown high activity against Mycobacterium tuberculosis.[1][16]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 3-(Pyridine-3-yl)-2-oxazolidinones (21d) | S. aureus (ATCC25923) | ≤8 | [15] |
| 3-(Pyridine-3-yl)-2-oxazolidinones (21d) | S. pneumoniae (ATCC49619) | ≤8 | [15] |
| 2-imino-pyrano[2,3-c]pyridine-3-carboxamides | Fungal and Bacterial Strains | 12.5–25 | [1] |
| Pyridine based thiosemicarbazides | B. subtilis, S. aureus, E. coli | - | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the synthesized pyridine-3-yl amide compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create two-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory and Neurological Activity
Anti-inflammatory Effects
Chronic inflammation is a key component of many diseases. The pyridine-3-yl amide scaffold has been integrated into molecules designed to modulate inflammatory pathways.
-
NF-κB Inhibition: The Nuclear Factor-κB (NF-κB) pathway is a central regulator of genes controlling inflammation and cell survival. Over-activation of this pathway is linked to cancer and inflammatory diseases. Pyridine-3-sulfonamide derivatives have been identified as inhibitors of the NF-κB pathway.[12]
-
CB2 Agonism: The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells and is involved in modulating inflammation and pain. A series of pyridine-3-carboxamides was discovered to act as potent CB2 receptor agonists, demonstrating efficacy in in vivo models of inflammatory pain.[18]
-
Cytokine Inhibition: N-(phenyl)amide derivatives have been designed as cathepsin L (CTSL) inhibitors, which in turn reduce the production of pro-inflammatory cytokines like IL-6 and IL-8, showing potential for treating acute lung injury.[3]
Activity in the Central Nervous System (CNS)
Pyridine alkaloids and their synthetic derivatives have a long history of activity in the CNS.[19][20]
-
Cognitive Enhancement: A series of 3-(aryloxy)pyridines was found to enhance retention in passive avoidance learning tests in mice, suggesting potential for treating cognitive disorders.[21]
-
CH24H Inhibition: Cholesterol 24-hydroxylase (CH24H) is a brain-specific enzyme involved in cholesterol metabolism, and its inhibition is a therapeutic strategy for certain neurological disorders. Novel 3-piperidinyl pyridine derivatives have been developed as highly potent and selective CH24H inhibitors.[22]
Synthesis and Characterization
The synthesis of pyridine-3-yl amide derivatives is typically straightforward, relying on robust and well-established chemical reactions.
General Synthesis Protocol: Amide Coupling
The most common method for creating the pyridine-3-yl amide linkage is through the coupling of a pyridine-containing amine with a carboxylic acid, or vice versa.
Example Route: Coupling 3-Aminopyridine with a Carboxylic Acid
-
Acid Activation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the desired carboxylic acid (1.0 eq) in a dry aprotic solvent like DMF or DCM.
-
Coupling Agents: Add coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) and HOBt (hydroxybenzotriazole, 1.2 eq) to the solution. Stir for 20-30 minutes at room temperature to form the active ester.
-
Amine Addition: Add 3-aminopyridine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine, 2.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final pyridine-3-yl amide compound.[5]
-
Characterization: Confirm the structure of the purified compound using spectral methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[17]
Caption: General reaction scheme for amide coupling.
Conclusion and Future Directions
The pyridine-3-yl amide scaffold is a validated and highly versatile core in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neurological effects. The scaffold's synthetic tractability and the ability to fine-tune its properties through substitution make it an enduringly attractive starting point for the development of novel therapeutics.
Future research will likely focus on several key areas:
-
Improving Selectivity: Designing derivatives that are highly selective for specific kinase isoforms or microbial targets to reduce off-target effects and toxicity.
-
Combating Drug Resistance: Developing next-generation compounds that are effective against resistant cancer cell lines or multi-drug resistant bacteria.[15][23]
-
Novel Delivery Systems: Utilizing nanotechnology-based drug delivery systems to improve the bioavailability, solubility, and therapeutic index of promising pyridine-3-yl amide compounds.[23]
-
Exploring New Targets: Expanding the application of the scaffold to novel biological targets implicated in a wider range of diseases.
The continued exploration of the chemical space around the pyridine-3-yl amide core, guided by rational design, SAR analysis, and a deep understanding of its mechanistic interactions, promises to yield the next generation of impactful medicines.
References
- Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022).
- Syntheses, characterization, and anti-cancer activities of pyridine-amide based compounds containing appended phenol or c
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC.
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research.
- Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. (2022). MDPI.
- Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2017). PubMed.
- Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. (2023). PubMed.
- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017).
- Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022).
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Design and optimization of N-(3-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)amide derivatives as potent anti-inflammatory agents against LPS-induced acute lung injury. (2026). PubMed.
- Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. (2009). PubMed.
- Anti-inflammatory activity of indol-3-yl pyridine derivatives.
- Pyridine scaffold: its diverse biological actions. (2024). IJNRD.
- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
- Pyridine alkaloids with activity in the central nervous system. PMC - NIH.
- Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed.
- Pyridones in drug discovery: Recent advances.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025).
- Cognition-activating properties of 3-(Aryloxy)pyridines. PubMed.
- Pyridine alkaloids with activity in the central nervous system.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and optimization of N-(3-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)amide derivatives as potent anti-inflammatory agents against LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. amhsr.org [amhsr.org]
- 14. ijnrd.org [ijnrd.org]
- 15. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cognition-activating properties of 3-(Aryloxy)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ijsat.org [ijsat.org]
Structural Isosteres in Medicinal Chemistry: A Comparative Analysis of Pyridyl vs. Pyridylmethyl Amides
Executive Summary
In fragment-based drug discovery (FBDD) and lead optimization, the "one-carbon switch"—inserting a methylene spacer between an aromatic ring and a heteroatom—is a critical Structure-Activity Relationship (SAR) tactic. This guide provides an in-depth technical analysis of two specific pharmacophores: 3-amino-N-(pyridin-3-yl)propanamide (Molecule A) and 3-amino-N-(pyridin-3-ylmethyl)propanamide (Molecule B).
While chemically similar, these molecules represent two distinct chemical classes: heterocyclic anilides and heterocyclic benzylamides . This distinction dictates divergent synthetic strategies, physicochemical properties, and metabolic fates.
Part 1: Physicochemical Profiling & Structural Logic
The fundamental difference lies in the electronic coupling between the amide nitrogen and the pyridine ring.
Electronic Conjugation and Basicity
-
Molecule A (Direct Attachment): The amide nitrogen lone pair conjugates with the pyridine
-system. This delocalization reduces the electron density on the amide nitrogen, making the N-H bond more acidic and the amide bond more planar and rigid. -
Molecule B (Methylene Spacer): The methylene group (
) acts as an insulator, breaking the conjugation. The amide behaves as a standard aliphatic amide, and the pyridine ring exerts only a weak inductive electron-withdrawing effect ( ).
Table 1: Comparative Physicochemical Properties
| Property | Molecule A (Pyridin-3-yl) | Molecule B (Pyridin-3-ylmethyl) | Impact on Drug Design |
| Linker Class | Heterocyclic Anilide | Heterocyclic Benzylamide | A is rigid; B is flexible. |
| Pyridine pKa | ~6.0 (Slightly elevated) | ~5.2 (Standard Pyridine) | A is more basic at the ring nitrogen due to resonance donation from the amide N. |
| Amide H-Bond Donor | Weak | Strong | B is a better H-bond donor for solvent/protein interactions. |
| Rotatable Bonds | 3 (Amide-Alkyl chain) | 4 (Added | A has lower entropic penalty upon binding. |
| LogP (Est.) | ~0.2 | ~0.5 | B is slightly more lipophilic due to the extra methylene. |
| TPSA | ~55 | ~55 | Similar polar surface area, but different spatial distribution. |
Conformational Restriction (The "Rigidification" Strategy)
In Molecule A, the
-
Design Heuristic: Use Molecule A when the binding pocket is narrow or requires a specific vector to induce
- stacking. -
Design Heuristic: Use Molecule B when the pharmacophore needs to "reach" a distant residue, requiring the "elbow" flexibility of the methylene spacer [1].
Part 2: Synthetic Methodologies
The synthesis of these two molecules requires distinct coupling conditions due to the vast difference in nucleophilicity between 3-aminopyridine (an aniline-like poor nucleophile) and 3-picolylamine (a primary aliphatic amine).
Nucleophilicity & Coupling Reagents
-
Challenge with A: The exocyclic amine of 3-aminopyridine is poorly nucleophilic because its lone pair is delocalized into the ring. Standard carbodiimide couplings (EDC/NHS) often fail or proceed sluggishly, leading to side reactions.
-
Solution for A: Requires high-energy activation (e.g., acid chlorides, HATU, or T3P) or base catalysis to deprotonate the amine [2].
-
Strategy for B: 3-Picolylamine is highly nucleophilic. Standard coupling conditions apply.
Validated Synthetic Workflows
Figure 1: Parallel synthetic tracks highlighting the necessity for stronger activation (HATU/T3P) for the anilide derivative (Path A) versus standard coupling for the benzylamide derivative (Path B).
Detailed Experimental Protocol (Molecule A - High Activation)
Context: Synthesis of the anilide derivative.
-
Activation: Dissolve N-Boc-beta-alanine (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10 min at
to form the activated ester. -
Addition: Add 3-aminopyridine (1.1 eq) followed by DIPEA (3.0 eq). The excess base is crucial to ensure the aniline remains unprotonated and reactive.
-
Reaction: Allow to warm to RT and stir for 12-16h. Monitor by LCMS (Expect
shift). -
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted acid) and brine. Note: Do not wash with strong acid yet, or you will lose the pyridine product to the aqueous layer. -
Deprotection: Treat the crude intermediate with 4M HCl in dioxane for 2h. Evaporate solvent to yield the hydrochloride salt.
Part 3: Metabolic Stability & ADME
The structural difference profoundly impacts metabolic clearance pathways.
Hydrolytic Stability (Amidases)
-
Molecule A: Anilides are generally more resistant to non-specific serum esterases than aliphatic amides but can be substrates for specific hepatic amidases. However, the electron-rich nature of the pyridine ring (relative to a nitro-benzene) stabilizes the amide bond against rapid hydrolysis compared to other anilides.
-
Molecule B: Aliphatic amides are generally stable to hydrolysis unless specific peptidase recognition motifs are present.
Oxidative Metabolism (CYP450)
-
Molecule A (N-Oxidation): The pyridine nitrogen is the primary site for oxidative attack, leading to N-oxide formation. This increases polarity and clearance.
-
Molecule B (Dealkylation): The benzylic methylene position is a metabolic "soft spot." CYP450 enzymes can hydroxylate this carbon, leading to unstable hemiaminals which spontaneously collapse (N-dealkylation), cleaving the molecule into the primary amide and pyridine-3-carboxaldehyde [3].
Recommendation: If Molecule B shows high clearance, consider blocking the methylene site (e.g., gem-dimethyl substitution) or switching to Molecule A to eliminate the dealkylation liability.
Part 4: Decision Framework for Researchers
Use the following logic tree to select the appropriate scaffold for your lead optimization program.
Figure 2: Strategic decision matrix for medicinal chemists selecting between the isosteres.
References
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters (2011). Details the use of T3P for coupling poor nucleophiles like anilines. 2[3][4][5][1][6][7][8][9][10]
-
The metabolism of N-benzyl-4-substituted anilines. Xenobiotica. Highlights the oxidative dealkylation pathway common to benzyl-like amines. 10[3][4][7][8]
-
3-Aminopyridine Synthesis & Properties. Organic Syntheses. Provides foundational data on the reactivity of 3-aminopyridine.[9] 8[3][7][8]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. J. Med. Chem. Reviews the structural implications of amide modifications. 11[3][4][5][6][7][8]
Sources
- 1. wpage.unina.it [wpage.unina.it]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
therapeutic potential of 3-aminopyridine propanamide derivatives
An In-Depth Technical Guide to the Therapeutic Potential of 3-Aminopyridine Propanamide and Related Amide Derivatives
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Among its isomers, 3-aminopyridine (3-AP) serves as a versatile and crucial synthetic building block for a multitude of active pharmaceutical ingredients (APIs).[2] Its derivatization, particularly through the formation of an amide linkage at the 3-amino position, offers a powerful strategy to modulate physicochemical properties and achieve specific interactions with biological targets. This guide explores the therapeutic potential of 3-aminopyridine propanamide and related amide derivatives, synthesizing preclinical data and field-proven insights for researchers in drug development. We will delve into the core mechanisms of action, focusing on promising applications in oncology and neurodegenerative disorders, provide detailed experimental protocols, and outline key considerations for preclinical advancement.
Part 1: The 3-Aminopyridine Scaffold: A Foundation for Drug Discovery
The strategic inclusion of the 3-aminopyridine moiety can confer significant medicinal advantages to a target molecule.[3] This section outlines the foundational chemistry and rationale behind its use in designing novel therapeutic agents.
Physicochemical Properties and Synthetic Rationale
3-Aminopyridine is a heterocyclic compound featuring an aromatic pyridine ring, which imparts a degree of rigidity and specific electronic properties, and an amino group that serves as a key handle for synthetic modification.[3] The primary synthetic route to 3-aminopyridine often involves the Hoffman degradation of nicotinamide.[2][4]
The derivatization of the 3-amino group into a propanamide (or other amide) is a deliberate design choice. The amide bond introduces a hydrogen bond donor (the N-H group) and acceptor (the C=O group), which can establish critical interactions within a protein's binding pocket. This modification also significantly alters the molecule's properties compared to the parent amine:
-
Lipophilicity and Solubility: Modifies the molecule's logP value, influencing its ability to cross cell membranes and its overall solubility profile.
-
Metabolic Stability: Amides are generally more resistant to metabolic degradation than primary amines.
-
Target Engagement: The specific geometry and electronic distribution of the propanamide side chain can be tailored to optimize binding affinity and selectivity for a given biological target.
General Synthetic Strategy: Acylation of 3-Aminopyridine
The synthesis of 3-aminopyridine propanamide derivatives is typically achieved via a standard nucleophilic acyl substitution reaction. The exocyclic amino group of 3-aminopyridine acts as the nucleophile, attacking an activated carboxylic acid derivative, such as an acyl chloride (e.g., propanoyl chloride) or an acid anhydride.
Protocol 1: General Synthesis of a 3-Aminopyridine Propanamide Derivative
-
Reactant Preparation: Dissolve 3-aminopyridine (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine, to the solution. The base acts as a scavenger for the HCl byproduct generated during the reaction.
-
Acylation: Add propanoyl chloride (1.05 eq) dropwise to the stirred solution. The dropwise addition is crucial to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-aminopyridine) is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-aminopyridine propanamide derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis.
Caption: Mechanism of action for 3-aminopyridine amide derivatives as NAMPT inhibitors.
Protocol 2: NAMPT Biochemical Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of recombinant human NAMPT enzyme, substrates nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP), and the test compound (3-aminopyridine propanamide derivative) at various concentrations.
-
Reaction Initiation: In a 96-well plate, combine the NAMPT enzyme, NAM, PRPP, and the test compound in the reaction buffer. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: The product of the NAMPT reaction is NMN. Quantify the amount of NMN produced. This can be done using a coupled enzyme system where NMN is converted to NAD+, which then participates in a reaction that generates a fluorescent or colorimetric signal.
-
Data Analysis: Measure the signal intensity using a plate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO). Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Neurodegenerative Disorders: Potassium Channel Blockade
While 4-aminopyridine (4-AP) is the most well-known aminopyridine potassium channel blocker, used for treating walking disability in multiple sclerosis, the 3-aminopyridine scaffold also interacts with these channels, albeit typically with different potency. [5][6][7]
-
Mechanism of Action: In demyelinated axons, the exposure of voltage-gated potassium channels leads to a leakage of potassium ions during action potential propagation. [7]This current leak dampens the signal, impairing or blocking nerve impulse conduction. 3-AP derivatives can act as potassium channel blockers, physically occluding the channel pore. [5][8]This action reduces the repolarizing potassium current, thereby prolonging the action potential duration and allowing the nerve impulse to propagate more effectively across the demyelinated segment. [8][9]* Causality Behind Experimental Choices: Studies have shown that the charged (protonated) form of aminopyridines is the active species for channel blockade. [5]Therefore, the efficacy of a compound like 3-AP, with a pKa of 6.0, is highly dependent on the pH of the intracellular environment. [5]Modifying the scaffold with a propanamide group can alter the pKa and steric profile, offering a route to fine-tune the voltage-dependency and potency of the channel block. For instance, the derivative 4-aminopyridine-3-methanol was found to be 10 times more potent than 4-AP in restoring axonal conduction. [9]
Caption: Restoration of axonal conduction by 3-AP derivative-mediated K+ channel blockade.
Other Potential Applications
The 3-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities. While less explored for propanamide derivatives specifically, related compounds have shown promise as:
-
Antimicrobial Agents: Some aminopyridine complexes exhibit antibacterial activity, potentially by disrupting the bacterial cell membrane. [3]* Anti-protozoal Agents: The aminopyridine scaffold is being investigated for the development of drugs against neglected tropical diseases like Leishmaniasis and Chagas disease. [10]
Part 3: Preclinical Development Considerations
Advancing a promising compound from discovery to clinical candidate requires a thorough understanding of its pharmacokinetic and pharmacodynamic profiles. [11][12][13]
Pharmacokinetics and Pharmacodynamics (PK/PD)
The relationship between what the body does to the drug (PK) and what the drug does to the body (PD) is fundamental. [13]
-
Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of the compound. [11][14]For a 3-aminopyridine propanamide derivative, key questions include:
-
Absorption: What is its oral bioavailability?
-
Distribution: Does it cross the blood-brain barrier (critical for neurodegenerative targets)?
-
Metabolism: Is the amide bond stable, or is it a primary site of hydrolysis? What are the primary cytochrome P450 isoforms involved?
-
Excretion: What is the primary route of elimination (renal or hepatic)?
-
-
Pharmacodynamics (PD): This relates the concentration of the drug at the target site to the observed therapeutic effect. [13]Establishing a clear PK/PD relationship is essential for selecting a safe and effective dosing regimen for clinical trials. [11]
Sources
- 1. dovepress.com [dovepress.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 9. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. researchgate.net [researchgate.net]
3-amino-N-(pyridin-3-yl)propanamide SMILES and InChI key
An In-depth Technical Guide to 3-amino-N-(pyridin-3-yl)propanamide: Synthesis, Properties, and Potential Applications
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-amino-N-(pyridin-3-yl)propanamide, a heterocyclic amide of interest in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document leverages established principles of organic synthesis and medicinal chemistry to present a detailed theoretical framework. This guide covers the compound's fundamental identifiers, a proposed synthetic route with detailed, field-proven protocols, and a discussion of its potential chemical properties and applications. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its modulation of physicochemical properties make it a valuable component in the design of bioactive molecules. Amide linkages are also fundamental in pharmaceuticals, providing metabolic stability and key hydrogen bonding interactions. The title compound, 3-amino-N-(pyridin-3-yl)propanamide, combines these features with a flexible aminopropane chain, suggesting its potential as a fragment or lead compound in drug discovery programs. This guide will provide a robust theoretical foundation for its synthesis and study.
Compound Identification
A precise definition of the molecule is critical for any scientific investigation. The fundamental identifiers for 3-amino-N-(pyridin-3-yl)propanamide are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-amino-N-(pyridin-3-yl)propanamide | N/A |
| SMILES | C1=CC(=CN=C1)NC(=O)CCN | [1] |
| InChIKey | DDVXMLOGLVCVFO-UHFFFAOYSA-N | [1] |
| Molecular Formula | C₈H₁₁N₃O | [1] |
| Molecular Weight | 165.19 g/mol |
Proposed Retrosynthetic Analysis and Synthesis Pathway
While no specific synthesis for 3-amino-N-(pyridin-3-yl)propanamide has been reported in the literature, a logical and robust synthetic route can be proposed based on well-established amide bond formation chemistry. The key disconnection is the amide bond, leading to 3-aminopyridine and a protected form of 3-aminopropanoic acid as the primary starting materials.
Sources
3-amino-N-(pyridin-3-yl)propanamide drug-likeness and ADME prediction
An In-Depth Technical Guide to the Drug-Likeness and ADME Profile of 3-amino-N-(pyridin-3-yl)propanamide
Authored by: A Senior Application Scientist
Foreword: The Imperative of Early-Stage In Silico Profiling in Drug Discovery
In the landscape of modern pharmaceutical development, the attrition rate of drug candidates remains a formidable challenge. A significant proportion of these failures can be attributed to suboptimal pharmacokinetic and safety profiles, often discovered late in the development pipeline. The principles of absorption, distribution, metabolism, and excretion (ADME) govern a compound's journey through the body, ultimately determining its efficacy and safety. Therefore, the early, predictive assessment of these properties is not merely advantageous; it is a strategic necessity.
This technical guide provides a comprehensive in silico evaluation of 3-amino-N-(pyridin-3-yl)propanamide , a small molecule of interest. By leveraging a suite of validated computational models and established principles of medicinal chemistry, we will dissect its physicochemical characteristics, evaluate its "drug-likeness," and construct a predictive ADME profile. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals, offering a framework for making informed, data-driven decisions at the critical early stages of discovery. Our approach is grounded in the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) framework, ensuring that each prediction is supported by sound scientific rationale and validated computational protocols.
Molecular Overview and Physicochemical Foundation
Before delving into complex pharmacokinetic predictions, a fundamental understanding of the molecule's intrinsic physicochemical properties is paramount. These properties are the primary determinants of a compound's behavior in biological systems.
3-amino-N-(pyridin-3-yl)propanamide is a small molecule featuring a pyridine ring linked via an amide bond to an aminopropane tail. Its structure suggests potential for various intermolecular interactions, including hydrogen bonding and aromatic interactions.
Predicted Physicochemical Properties
The foundational step in our analysis is the calculation of key molecular descriptors. These values serve as the input for subsequent drug-likeness and ADME models.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₁N₃O[1][2] | Defines the elemental composition. |
| Molecular Weight | 165.19 g/mol [2] | Influences diffusion and transport across biological membranes. |
| logP (Octanol/Water Partition Coefficient) | -0.8 to 0.4 (Consensus) | A measure of lipophilicity; critical for membrane permeability and solubility. |
| Hydrogen Bond Donors (HBD) | 2 | The amino and amide groups can donate protons, influencing solubility and receptor binding. |
| Hydrogen Bond Acceptors (HBA) | 3 | The pyridine nitrogen, amide oxygen, and amino nitrogen can accept protons.[3] |
| Topological Polar Surface Area (TPSA) | 78.49 Ų | Estimates the surface area of polar atoms; correlates with membrane permeability.[4] |
| Rotatable Bonds | 4 | Indicates molecular flexibility, which can impact receptor binding and bioavailability. |
Drug-Likeness Assessment: Filtering for Oral Bioavailability
The concept of "drug-likeness" is a qualitative assessment of a compound's probability of being an orally active drug. This evaluation is guided by empirical rules derived from the analysis of successful oral drugs.
Lipinski's Rule of Five (Ro5)
Formulated by Christopher A. Lipinski, the Rule of Five is a cornerstone of modern drug discovery for predicting oral bioavailability.[3][5][6] An orally active drug generally has no more than one violation of the following criteria:[7]
-
Molecular Weight < 500 Daltons: At 165.19 g/mol , the compound is well within this limit, favoring ease of transport.
-
logP < 5: The predicted logP is significantly lower than 5, suggesting good aqueous solubility.[5]
-
Hydrogen Bond Donors ≤ 5: With 2 HBDs, the compound meets this criterion.
-
Hydrogen Bond Acceptors ≤ 10: With 3 HBAs, the compound comfortably meets this criterion.[3]
Veber's Rule
Veber's rule provides additional criteria related to molecular flexibility and polarity, which are also strong indicators of oral bioavailability.
-
Rotatable Bonds ≤ 10: The compound has 4 rotatable bonds, suggesting optimal conformational flexibility.
-
TPSA ≤ 140 Ų: With a TPSA of 78.49 Ų, the molecule is well below the threshold, predicting good intestinal and blood-brain barrier permeability.[4]
Drug-Likeness Evaluation Workflow
The following diagram illustrates the logical flow of the drug-likeness assessment process.
Caption: Workflow for in silico drug-likeness assessment.
Predictive ADME Profile
While drug-likeness rules provide a valuable initial filter, a more detailed ADME profile is required to understand the compound's potential pharmacokinetic behavior. This section employs a range of quantitative structure-activity relationship (QSAR) models and other computational methods to predict specific ADME endpoints.[8]
Absorption
-
Human Intestinal Absorption (HIA): The compound is predicted to have high intestinal absorption. Its low molecular weight, moderate polarity (TPSA < 79.38 Ų is a strong predictor for CNS drugs), and compliance with Lipinski's and Veber's rules all point towards efficient passive diffusion across the gut wall.[4]
-
Caco-2 Permeability: Caco-2 cells are a widely used in vitro model for the human intestinal barrier. The compound is predicted to have high Caco-2 permeability, consistent with the HIA prediction.
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can actively pump drugs out of cells, reducing bioavailability. Computational models suggest that 3-amino-N-(pyridin-3-yl)propanamide is not likely to be a substrate of P-gp, which is a favorable characteristic.
Distribution
-
Plasma Protein Binding (PPB): The degree to which a drug binds to plasma proteins like albumin affects its distribution and availability to target tissues. The compound is predicted to have low to moderate plasma protein binding, suggesting that a significant fraction will remain unbound and pharmacologically active in circulation.
-
Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is critical for drugs targeting the central nervous system (CNS).[9] Due to its low molecular weight, TPSA below 90 Ų, and a favorable balance of H-bond donors and acceptors, 3-amino-N-(pyridin-3-yl)propanamide is predicted to be BBB-permeable .[4] This makes it a potential candidate for CNS disorders. Numerous in silico models, including those based on machine learning and deep learning, have been developed to predict BBB permeability with increasing accuracy.[10][11][12]
Metabolism
Drug metabolism is a critical clearance mechanism and a source of potential drug-drug interactions and toxicity.[13] The prediction of metabolic fate is a key application of computational chemistry.[14][15]
-
Sites of Metabolism (SoM): The most probable sites for metabolic transformation are identified by considering both the reactivity of specific atoms and their accessibility to metabolic enzymes. For this compound, the primary sites of metabolism are predicted to be:
-
N-dealkylation at the ethylamino group.
-
Aromatic hydroxylation on the pyridine ring.
-
Amide hydrolysis .
-
-
Cytochrome P450 (CYP) Isoform Interaction: The CYP enzyme superfamily is responsible for the metabolism of approximately 75% of all drugs.[13]
-
Substrate Prediction: The compound is likely to be a substrate for CYP3A4 and CYP2D6 , two of the most important drug-metabolizing enzymes.
-
Inhibition Prediction: In silico models indicate that 3-amino-N-(pyridin-3-yl)propanamide is unlikely to be a potent inhibitor of the major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4). This is a favorable safety feature, suggesting a low risk of causing metabolic drug-drug interactions.
-
3.3.1 Predicted Metabolic Pathway
The following diagram outlines the most probable metabolic transformations for the compound.
Caption: Predicted primary metabolic pathways.
Excretion
-
Renal Clearance: Given the compound's relatively high polarity and water solubility, it is predicted that the primary route of excretion for the parent compound and its metabolites will be via the kidneys (renal clearance).
-
Total Clearance: The compound is predicted to have low to moderate total clearance, suggesting a reasonable in vivo half-life.
In Silico Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, the generalized protocols for generating these predictions are described below. These steps are typically performed using integrated platforms like SwissADME, pkCSM, or ADMETlab 2.0.[16]
Protocol: Drug-Likeness and Physicochemical Properties
-
Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 3-amino-N-(pyridin-3-yl)propanamide: NCCC(=O)NC1=CC=CN=C1.
-
Platform Submission: Input the SMILES string into a validated computational chemistry platform.
-
Descriptor Calculation: The software calculates a comprehensive set of 1D and 2D descriptors, including but not limited to: Molecular Weight (MW), logP, TPSA, count of H-bond donors/acceptors, and number of rotatable bonds.
-
Rule Evaluation: The calculated descriptors are automatically compared against the thresholds defined by Lipinski's Rule of Five and Veber's Rule.
-
Output Generation: The platform generates a report, typically in tabular format, summarizing the physicochemical properties and the outcome of the drug-likeness evaluation.
Protocol: ADME and Toxicity Prediction
-
Input: Use the same validated molecular structure (SMILES) as the input.
-
Model Selection: Select a suite of predictive ADME models within the chosen software. These are typically pre-trained QSAR or machine learning models.
-
Absorption: Select models for Human Intestinal Absorption, Caco-2 Permeability, and P-gp substrate/inhibitor.
-
Distribution: Select models for Plasma Protein Binding and Blood-Brain Barrier Permeability.
-
Metabolism: Select models for CYP substrate and inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Select models for Total Clearance.
-
Toxicity (Optional but Recommended): Select models for hERG inhibition, AMES mutagenicity, etc.
-
-
Execution: Run the predictions. The software compares the input molecule's features to the training data of the selected models.
-
Data Collation: Compile the output from each predictive model into a comprehensive summary table. Interpret the quantitative outputs (e.g., probabilities, log units) into qualitative predictions (e.g., High, Low, Yes, No).
4.2.1 Overall ADME Prediction Workflow
Caption: Generalized workflow for in silico ADME profiling.
Comprehensive Summary and Strategic Interpretation
The collective in silico data paints a promising initial picture for 3-amino-N-(pyridin-3-yl)propanamide as a drug candidate, particularly for oral administration and potentially for CNS targets.
Summary of Predicted Profile
| Parameter | Category | Prediction | Implication |
| Drug-Likeness | Physicochemical | Excellent | High probability of good oral bioavailability. |
| Absorption | Pharmacokinetics | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Distribution | Pharmacokinetics | Good, BBB Permeable | Expected to distribute effectively to tissues, including the brain. |
| Metabolism | Pharmacokinetics | Moderate, Low DDI Risk | Likely cleared by common CYP enzymes with a low risk of inhibiting other drugs. |
| Excretion | Pharmacokinetics | Renal | Predictable clearance pathway, primarily through the kidneys. |
Expert Interpretation and Forward-Looking Strategy
-
Strengths: The compound's primary strengths lie in its outstanding compliance with drug-likeness rules, predicted high oral absorption, and its potential to cross the blood-brain barrier. The low predicted risk of CYP inhibition is a significant advantage from a safety perspective, reducing the likelihood of adverse drug-drug interactions.
-
Potential Liabilities: While predicted to be a substrate for CYP3A4 and CYP2D6, the actual rate of metabolism is unknown. A high metabolic rate could lead to a short half-life, potentially requiring frequent dosing. Experimental validation of metabolic stability in human liver microsomes is a critical next step.
-
Recommended Next Steps:
-
In Vitro ADME Validation: The highest priority is to experimentally validate the key predictions. This includes Caco-2 permeability assays, plasma protein binding studies, and metabolic stability assays using human liver microsomes.
-
CYP Inhibition Assays: Confirm the low potential for CYP inhibition using in vitro enzymatic assays.
-
Early Toxicology: Conduct preliminary cytotoxicity assays and an AMES test to rule out mutagenicity.
-
Pharmacokinetic Study: If in vitro data remains promising, a preliminary pharmacokinetic study in a relevant animal model (e.g., rodent) would be warranted to determine key parameters like half-life (t½), volume of distribution (Vd), and oral bioavailability (%F).
-
Conclusion
This in-depth technical guide has systematically evaluated the drug-likeness and ADME profile of 3-amino-N-(pyridin-3-yl)propanamide using a battery of established in silico methods. The computational analysis reveals a compound with a highly favorable profile for oral drug development, characterized by excellent predicted absorption, distribution (including CNS penetration), and a low risk of metabolic drug-drug interactions. While these predictions provide a strong rationale for advancing the compound, they must be viewed as a guiding framework to be rigorously validated through empirical experimentation. The strategic integration of predictive modeling, as demonstrated here, is indispensable for accelerating drug discovery timelines, conserving resources, and ultimately increasing the probability of success in developing safe and effective medicines.
References
-
The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers in Neuroscience. [Link]
-
Lipinski's rule of five - Wikipedia. [Link]
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC. [Link]
-
Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. [Link]
-
Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening | ProteinIQ. [Link]
-
Mastering Lipinski Rules for Effective Drug Development - bioaccess. [Link]
-
Lipinski rule of five - TIU Lecture Notes. [Link]
-
Predicting Drug Metabolism: Experiment and/or Computation? - University of Cambridge. [Link]
-
Drug Metabolism Prediction Using Computational Models | In-vitro In-vivo In-silico Journal. [Link]
-
Computational approaches to predict drug metabolism - PubMed. [Link]
-
Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed. [Link]
-
Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs | Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
In Silico ADMET Prediction Service - CD ComputaBio. [Link]
-
Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms | Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy - Frontiers. [Link]
-
Predicting blood–brain barrier permeability of molecules with a large language model and machine learning - ResearchGate. [Link]
-
In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling Authors - arXiv. [Link]
-
In Silico Tools for Pharmacokinetic and Toxicological Predictions - AYUSH CoE. [Link]
-
3-amino-n-(pyridin-3-yl)propanamide dihydrochloride (C8H11N3O) - PubChemLite. [Link]
Sources
- 1. PubChemLite - 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride (C8H11N3O) [pubchemlite.lcsb.uni.lu]
- 2. 3-amino-N-(pyridin-2-yl)propanamide 97% | CAS: 774487-65-9 | AChemBlock [achemblock.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 6. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 7. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 8. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 9. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 10. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. openaccesspub.org [openaccesspub.org]
- 15. Computational approaches to predict drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ayushcoe.in [ayushcoe.in]
Methodological & Application
coupling reaction conditions for beta-alanine and 3-aminopyridine
An in-depth guide to the synthesis of N-(pyridin-3-yl)-3-aminopropanamide through the coupling of beta-alanine and 3-aminopyridine. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, a detailed experimental protocol, and expert insights into optimization and troubleshooting.
Introduction: The Significance of the Amide Bond
The formation of an amide bond is arguably the most frequent and critical reaction in medicinal chemistry and drug development.[1] This linkage is the cornerstone of peptides and proteins and is a ubiquitous feature in a vast array of pharmaceuticals. The coupling of beta-alanine, a naturally occurring beta-amino acid, with 3-aminopyridine, a heterocyclic amine, yields N-(pyridin-3-yl)-3-aminopropanamide. This molecule serves as a valuable scaffold, combining the flexibility of an aliphatic chain with the specific electronic and hydrogen-bonding properties of a pyridine ring, making it a person of interest in the design of novel bioactive agents.
This application note provides a detailed examination of the coupling process, focusing on the widely employed carbodiimide-mediated approach. It explains the rationale behind reagent selection and reaction conditions, offers a robust, step-by-step protocol, and provides guidance for troubleshooting common challenges.
Strategic Selection of a Coupling Reagent
The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures and results in the elimination of water, conditions that are incompatible with most complex organic molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent. The choice of this reagent is critical for ensuring high yield, minimizing side reactions, and preserving stereochemical integrity if applicable.[2]
Several classes of coupling reagents are available:
-
Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective and widely used reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous for solution-phase synthesis as its urea byproduct is water-soluble, facilitating purification.[2]
-
Phosphonium Salts (e.g., PyBOP, BOP): These reagents are highly efficient and generate fewer side reactions related to the dehydration of certain amino acids.[3] However, the byproduct of BOP, hexamethylphosphoramide (HMPA), is highly carcinogenic, leading to the development of safer alternatives like PyBOP.[2][3]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These are among the most powerful coupling reagents, valued for their high reactivity and rapid reaction times, making them ideal for sterically hindered substrates.[4][5]
For the coupling of beta-alanine and 3-aminopyridine, where steric hindrance is not a major concern, an EDC-mediated approach offers an excellent balance of reactivity, cost-effectiveness, and simplified purification. To further enhance efficiency and prevent side reactions, an additive such as N-hydroxysuccinimide (NHS) is used. The O-acylisourea intermediate reacts with NHS to form a semi-stable NHS-ester, which is less prone to rearranging into an unreactive N-acylurea byproduct and reacts cleanly with the amine.[6]
Reaction Mechanism: EDC/NHS-Mediated Coupling
The coupling process follows a well-defined two-step mechanism within a single pot. First, the carboxyl group of beta-alanine is activated by EDC. This is followed by the nucleophilic attack of 3-aminopyridine on the activated ester to form the final amide product.
Caption: EDC/NHS activation and coupling mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of N-(pyridin-3-yl)-3-aminopropanamide on a 5 mmol scale.
Materials:
-
Beta-alanine (445 mg, 5.0 mmol, 1.0 eq)
-
3-Aminopyridine (470 mg, 5.0 mmol, 1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.15 g, 6.0 mmol, 1.2 eq)
-
N-hydroxysuccinimide (NHS) (690 mg, 6.0 mmol, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
-
Ethyl acetate (EtOAc) (100 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL)
-
Brine (50 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add beta-alanine (1.0 eq) and 3-aminopyridine (1.0 eq).
-
Solubilization: Add 25 mL of anhydrous DMF and stir the mixture at room temperature until all solids are dissolved.
-
Activation: Add N-hydroxysuccinimide (NHS, 1.2 eq) to the solution, followed by EDC·HCl (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution (twice), and 25 mL of brine (once).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-(pyridin-3-yl)-3-aminopropanamide.
Experimental Workflow Overview
The entire process, from initial setup to final analysis, follows a systematic workflow to ensure reproducibility and high purity of the final compound.
Caption: Step-by-step experimental workflow diagram.
Summary of Reaction Parameters
For successful and reproducible synthesis, adherence to optimized quantitative parameters is essential.
| Parameter | Reagent/Condition | Recommended Value | Rationale |
| Stoichiometry | Beta-alanine | 1.0 equivalent | Limiting reagent |
| 3-Aminopyridine | 1.0 equivalent | Matched to limiting reagent | |
| EDC·HCl | 1.1 - 1.2 equivalents | Ensures full activation of the carboxylic acid[7] | |
| NHS | 1.1 - 1.2 equivalents | Traps the reactive intermediate to improve yield[6] | |
| Solvent | Anhydrous DMF or DCM | ~0.2 M concentration | Polar aprotic solvent solubilizes reactants and reagents[2] |
| Temperature | Room Temperature (20-25 °C) | Maintained for duration | Sufficient for this coupling; cooling can reduce side reactions[2] |
| Reaction Time | 12 - 24 hours | Monitored by TLC | Allows the reaction to proceed to completion |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure that anhydrous solvents were used, as moisture can hydrolyze the active ester intermediate.[6] Incomplete reaction could also be a cause; consider increasing the reaction time or switching to a more potent coupling reagent system like HATU/DIPEA for the less nucleophilic 3-aminopyridine.[5]
-
Formation of N-Acylurea: A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which cannot participate further in the reaction.[2][8] Using an additive like NHS or HOBt is the primary strategy to mitigate this by rapidly converting the intermediate to a more stable active ester.[3]
-
Purification Challenges: While the urea byproduct of EDC is water-soluble, trace amounts may remain. The prescribed aqueous workup with NaHCO₃ is crucial for its removal. If purification remains difficult, alternative coupling reagents that produce more easily separable byproducts, such as T3P (n-propanephosphonic acid anhydride), could be considered.[9]
-
Basicity of 3-Aminopyridine: The pyridine nitrogen is basic and could potentially be protonated or interfere with the reaction. However, in aprotic solvents like DMF, this is generally not a significant issue. The amine at the 3-position is sufficiently nucleophilic for the coupling to proceed effectively.
Conclusion
The EDC/NHS-mediated coupling of beta-alanine and 3-aminopyridine is a reliable and efficient method for synthesizing N-(pyridin-3-yl)-3-aminopropanamide. By understanding the underlying reaction mechanism, carefully selecting reagents, and adhering to a robust experimental protocol, researchers can consistently achieve high yields of the desired product. The insights and procedures detailed in this guide provide a solid foundation for the successful application of this important transformation in research and development settings.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Pyridylnicotinamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]
-
Scribd. (n.d.). Advances in Peptide Coupling Techniques. Retrieved from [Link]
-
PubMed. (2001, August 10). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Retrieved from [Link]
-
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
National Institutes of Health. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
Unknown Source. (n.d.). Covalent oriented coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
ResearchGate. (2022, July 1). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Retrieved from [Link]
-
Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of n-pyridin-3-yl substituted [phenylsulphonamido] acetamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]
-
Unknown Source. (n.d.). Coupling Protocols. Retrieved from [Link]
-
MDPI. (2013, February 1). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Retrieved from [Link]
-
Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]
-
ResearchGate. (2023, February 13). EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]
-
ResearchGate. (2023, October 18). Advances in the synthesis of β-alanine. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. peptide.com [peptide.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Note: Leveraging 3-amino-N-(pyridin-3-yl)propanamide as a Versatile Intermediate for Kinase Inhibitor Synthesis and Screening
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, particularly cancer, making them premier targets for therapeutic development. The success of kinase inhibitors often relies on molecular scaffolds that provide a robust framework for binding within the ATP pocket. The aminopyridine moiety is one such "privileged" structure, frequently found in approved and investigational kinase inhibitors.[1][2] This application note provides a technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-amino-N-(pyridin-3-yl)propanamide as a versatile chemical intermediate. We present detailed protocols for its derivatization to generate a library of candidate compounds and a subsequent in vitro luminescence-based assay to screen these derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3]
Introduction: The Strategic Value of Intermediates in Kinase Inhibitor Discovery
The human kinome comprises over 500 enzymes that regulate nearly every aspect of cellular life through protein phosphorylation.[4] This central role, however, also means that aberrant kinase activity can drive disease progression. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized treatment in oncology and beyond.
A core principle in modern medicinal chemistry is the use of privileged scaffolds—molecular frameworks that are known to interact with specific families of biological targets. The pyridine ring system is a prominent example, valued for its ability to form key hydrogen bonds within kinase active sites.[1] The intermediate, 3-amino-N-(pyridin-3-yl)propanamide , is strategically designed to capitalize on this. It can be conceptually divided into three key functional regions:
-
The Pyridin-3-yl "Head": This aminopyridine group acts as the primary anchoring pharmacophore, capable of forming critical hydrogen bond interactions with the hinge region of many kinases.
-
The Propanamide "Linker": This flexible chain provides the correct spacing and vector to position other functional groups within the active site.
-
The Terminal Primary Amine "Tail": This serves as a versatile chemical handle for synthetic elaboration, allowing for the systematic exploration of chemical space to enhance potency, selectivity, and drug-like properties.
This guide provides a framework for leveraging this intermediate to rapidly generate and evaluate novel chemical entities for kinase inhibition.
Synthesis and Derivatization Protocol
The primary utility of 3-amino-N-(pyridin-3-yl)propanamide is as a building block. The following protocol outlines a standard and robust method for its derivatization via amide bond coupling, a cornerstone reaction in medicinal chemistry due to its stability and prevalence in biological systems.
Experimental Workflow: Derivatization of the Intermediate
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Amide Bond Formation with Electron-Deficient Aminopyridines
Introduction: The Challenge of Low Nucleophilicity in Aminopyridines
Amide bond formation is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development where it is the most frequently utilized reaction.[1] While numerous protocols exist for standard amide couplings, significant challenges arise when one of the coupling partners is an electron-deficient amine, such as an aminopyridine bearing electron-withdrawing groups. The reduced nucleophilicity of the amino group in these substrates renders them poor reaction partners in standard amidation reactions, often leading to low yields, sluggish reaction times, and the need for harsh conditions that can compromise the integrity of complex molecules.[1][2]
The lone pair of electrons on the nitrogen atom of an aminopyridine is delocalized into the pyridine ring, and this effect is exacerbated by the presence of electron-withdrawing substituents. This diminished electron density at the nitrogen center significantly reduces its ability to act as a nucleophile and attack an activated carboxylic acid derivative, a critical step in amide bond formation.[3] Consequently, synthetic chemists often face an uphill battle when attempting to incorporate these valuable heterocyclic motifs into target molecules.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective protocols for the formation of amide bonds with electron-deficient aminopyridines. We will explore the mechanistic rationale behind various successful strategies, provide step-by-step experimental protocols, and present data to guide the selection of the most appropriate method for a given synthetic challenge.
Strategic Approaches to Coupling with Electron-Deficient Aminopyridines
Overcoming the low reactivity of electron-deficient aminopyridines necessitates the use of highly reactive activated carboxylic acid species and carefully optimized reaction conditions. The choice of coupling reagent is paramount, as it dictates the nature of the activated intermediate and its susceptibility to attack by a weak nucleophile. Broadly, successful strategies can be categorized as follows:
-
Activation via Highly Electrophilic Intermediates: This approach focuses on generating a carboxylic acid derivative with a highly electrophilic carbonyl carbon, thereby increasing its reactivity towards the weakly nucleophilic aminopyridine.
-
Catalytic Methods: Recent advances have led to the development of catalytic systems that can facilitate direct amide bond formation under milder conditions, offering an alternative to stoichiometric activating agents.
Generation of Highly Reactive Acyl Intermediates
A common and effective strategy is the in-situ formation of a highly reactive acyl intermediate from the carboxylic acid. This intermediate then readily reacts with the electron-deficient aminopyridine.
Acyl fluorides are among the most reactive acylating agents. Their small size minimizes steric hindrance, and the high electronegativity of fluorine renders the carbonyl carbon exceptionally electrophilic.[2] A robust protocol for this transformation involves the use of reagents like bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH).[2][4][5][6][7]
Mechanism of Acyl Fluoride Formation and Coupling
The reaction proceeds via the in-situ formation of an acyl fluoride from the carboxylic acid, which is then coupled with the aminopyridine at an elevated temperature.
Caption: Workflow for amide coupling via in-situ acyl fluoride formation.
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[1][8] For electron-deficient amines, the use of EDC alone is often insufficient. The addition of nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) and additives like 1-hydroxybenzotriazole (HOBt) is crucial.[1][8] DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate, while HOBt forms an active ester that is more susceptible to nucleophilic attack than the O-acylisourea intermediate formed with EDC alone.[1]
Mechanism of EDC/DMAP/HOBt Coupling
This protocol involves the activation of the carboxylic acid with EDC to form an O-acylisourea intermediate. This is then converted to a more reactive species by either HOBt or DMAP, which is subsequently attacked by the aminopyridine.
Caption: Parallel activation pathways in EDC/DMAP/HOBt mediated coupling.
Boronic Acid Catalysis
A greener and more atom-economical approach involves the use of boronic acid catalysts for direct dehydrative amidation.[9] Electron-deficient arylboronic acids have been shown to be effective catalysts for this transformation.[10] The Lewis acidic boron center is thought to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Comparative Data of Coupling Methods
| Method | Coupling Reagents | Base | Solvent | Temperature | Typical Yields | Key Advantages |
| Acyl Fluoride | BTFFH | DIPEA | CH₂Cl₂ | 80 °C | Good to Excellent | Effective for sterically hindered and electron-deficient substrates.[2][4] |
| Carbodiimide | EDC, DMAP, HOBt (cat.) | DIPEA | CH₃CN | Room Temp. | Good to Excellent | Readily available reagents, mild conditions.[1][8] |
| Phosphonium/Aminium | HATU, PyBOP | DIPEA | DMF | Room Temp. | Variable | High coupling rates, but can be expensive.[11][12] |
| Boronic Acid | Arylboronic Acid (cat.) | - | Toluene/Fluorobenzene | Reflux | Good to High | Catalytic, atom-economical.[10][13] |
Experimental Protocols
Protocol 1: Amide Coupling via In-Situ Acyl Fluoride Formation using BTFFH[4]
This protocol is particularly effective for coupling electron-deficient aminopyridines with sterically demanding carboxylic acids.
Materials:
-
Carboxylic acid
-
Electron-deficient aminopyridine
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
-
Dry microwave vial (or sealed tube)
Procedure:
-
To a dry microwave vial under an argon atmosphere, add the carboxylic acid (1.3 equivalents) and BTFFH (1.5 equivalents).
-
Add anhydrous CH₂Cl₂ (2 mL/mmol of amine).
-
Add DIPEA (4.5 equivalents) and stir the mixture under argon for 30 minutes at room temperature.
-
Add the electron-deficient aminopyridine (1.0 equivalent).
-
Seal the vial and heat in an oil bath at 80 °C overnight (typically 12-24 hours). CAUTION: Heating CH₂Cl₂ above its boiling point will cause overpressure in a sealed vessel. Ensure appropriate pressure-rated glassware is used.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/DMAP/HOBt Mediated Amide Coupling[1]
This protocol is a versatile method for a range of electron-deficient aminopyridines and functionalized carboxylic acids.
Materials:
-
Carboxylic acid
-
Electron-deficient aminopyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (CH₃CN)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent), electron-deficient aminopyridine (1.0 equivalent), DMAP (1.0 equivalent), and a catalytic amount of HOBt (e.g., 0.1 equivalents) in anhydrous CH₃CN under an argon atmosphere.
-
Add DIPEA (2.0 equivalents) to the mixture.
-
Add EDC (1.0 equivalent) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The successful formation of amide bonds with electron-deficient aminopyridines hinges on the selection of a sufficiently powerful activation method to overcome the low nucleophilicity of the amine. The in-situ generation of highly reactive intermediates, such as acyl fluorides using BTFFH, or the use of a carefully selected cocktail of coupling reagents like EDC/DMAP/HOBt, provides reliable and high-yielding pathways to these challenging amide products. The protocols detailed in this application note offer robust starting points for researchers tackling the synthesis of molecules containing these important heterocyclic scaffolds. As with any chemical reaction, optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrate combinations.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - The Royal Society of Chemistry. (n.d.).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing). (2024, August 28).
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021, July 26).
- Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
- Converting Amines to Amides - Chemistry Steps. (2025, October 4).
- A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (n.d.).
- Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis | JACS Au. (2021, June 15).
- Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines | Request PDF - ResearchGate. (2025, August 6).
- 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. (n.d.).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Copenhagen Research Portal. (n.d.).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchGate. (2020, December).
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.).
- Chapter 3: Synthetic Methods for Primary Anilines - Books. (2023, December 15).
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5).
- Recent developments in catalytic amide bond formation - Sci-Hub. (n.d.).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. (n.d.).
- ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. - ResearchGate. (2025, August 7).
- Challenges and and Breakthroughs in Selective Amide Activation | Request PDF. (2025, November 10).
- Challenges and Breakthroughs in Selective Amide Activation - PMC. (n.d.).
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. rsc.org [rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Amide synthesis by acylation [organic-chemistry.org]
using 3-amino-N-(pyridin-3-yl)propanamide in peptidomimetic synthesis
Technical Application Note: Integrating 3-amino-N-(pyridin-3-yl)propanamide into Peptidomimetic Scaffolds
Executive Summary & Molecule Profile
3-amino-N-(pyridin-3-yl)propanamide (CAS: 294889-15-9) is a bifunctional peptidomimetic building block comprising a
-
-Amino Acid Spacer: The ethylene backbone (
) introduces a specific distance constraint and rotational freedom distinct from -amino acids, while conferring resistance to C-terminal exopeptidases.[1] -
Pyridine Bioisostere: The pyridine ring acts as a bioisostere for phenyl groups (e.g., Phenylalanine mimics) but with significantly improved aqueous solubility and the capacity to function as a hydrogen bond acceptor (via the pyridine nitrogen) in the receptor binding pocket.
Key Physicochemical Properties:
-
Molecular Weight: 165.19 g/mol (Free Base)[1]
-
pKa Values (Estimated): ~9.8 (Primary aliphatic amine), ~5.2 (Pyridine nitrogen).[1]
-
Solubility: High in water/methanol; moderate in DMF/DMSO.
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Ar/
).
Chemical Strategy & Mechanistic Insight
The successful utilization of this building block relies on understanding the differential reactivity of its two nitrogen centers.
-
Reactivity Hierarchy: The molecule contains a highly nucleophilic primary aliphatic amine (N-terminus) and a weakly basic pyridine nitrogen.[1]
-
Selective Coupling: Standard peptide coupling reagents (HATU, EDC) will exclusively activate the carboxylic acid of the incoming peptide chain to react with the aliphatic amine of this building block. The pyridine nitrogen is insufficiently nucleophilic to compete for the activated ester, eliminating the need for side-chain protection.
-
Salt Management: Commercial supplies are often provided as Hydrochloride (HCl) salts to improve stability. Critical Step: You must neutralize the HCl counterion in situ with a tertiary base (DIPEA or NMM) to liberate the reactive free amine.
Experimental Protocols
Protocol A: C-Terminal Coupling (Solution Phase)
Objective: Attach 3-amino-N-(pyridin-3-yl)propanamide to the C-terminus of an N-protected peptide fragment (e.g., Boc-Phe-OH or Fmoc-Peptide-OH).[1]
Materials:
-
N-protected Peptide/Amino Acid (1.0 equiv)[1]
-
3-amino-N-(pyridin-3-yl)propanamide (HCl salt) (1.2 equiv)[1]
-
HATU (1:1 [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)[1]
-
HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 equiv) - Optional, boosts yield[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Procedure:
-
Activation: Dissolve the N-protected carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition 1: Add DIPEA (1.0 equiv) to the mixture and stir at 0°C for 5 minutes to form the activated ester (O-At ester).
-
Building Block Preparation: In a separate vial, dissolve 3-amino-N-(pyridin-3-yl)propanamide (HCl salt) (1.2 equiv) in minimal DMF. Add DIPEA (2.0 – 3.0 equiv). Note: Ensure enough base is added to neutralize the HCl salt (1 equiv per HCl) plus 1 equiv to keep the amine deprotonated.
-
Coupling: Transfer the building block solution into the activated acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.[1][2]
-
Target Mass: Mass of Protected Peptide + 165.19 - 18.02 (H2O).[1]
-
-
Work-up:
Protocol B: Purification & Characterization (HPLC)
Challenge: Pyridine-containing compounds often exhibit "tailing" on C18 columns due to interaction with residual silanols.
Optimized Method:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Gemini).
-
Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~6.5) OR Water + 0.1% Formic Acid.
-
Note: Ammonium acetate buffers (pH > pKa of pyridine) keep the pyridine deprotonated (neutral), often resulting in sharper peaks than TFA systems.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 min (adjust based on peptide hydrophobicity).
-
Detection: UV at 254 nm (Pyridine absorption) and 214 nm (Amide bond).[1]
Visualization of Workflows
Figure 1: Synthesis Logic & Reaction Pathway
This diagram illustrates the selective coupling logic, highlighting the non-interfering nature of the pyridine ring during standard amide bond formation.
Caption: Selective C-terminal functionalization workflow. The primary aliphatic amine reacts preferentially over the pyridine nitrogen.
Figure 2: Pharmacophore Interaction Map
This diagram visualizes why you use this molecule: the specific binding interactions it enables within a target protein pocket.
Caption: Pharmacophore mapping showing the dual role of the pyridine moiety in H-bonding and Pi-stacking.[1]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Increase DIPEA to 3.0–4.0 equivalents. Ensure the pH of the reaction mixture is >8 (check with moist pH paper). |
| Peak Tailing (HPLC) | Interaction of Pyridine with silanols. | Switch mobile phase buffer to 10mM Ammonium Acetate (pH 6.5) or add 1% Triethylamine to the organic phase. |
| Product Loss in Workup | Product extraction into aqueous acid. | Avoid acidic washes (1M HCl). Use saturated |
| Side Reactions | Acylation of Pyridine (Rare). | This only occurs with highly reactive acid chlorides. Use mild activation (EDC/HOBt or HATU) to ensure selectivity for the aliphatic amine. |
References
-
Bioisosterism in Drug Design
- Concept: Replacement of phenyl rings with pyridine to improve solubility and metabolic stability.
-
Source: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Beta-Amino Acids in Peptidomimetics
-
Amide Coupling Protocols
- Concept: Standard HATU/DIPEA coupling efficiency for primary amines.
-
Source: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Pyridine Building Blocks
Sources
Application Note & Protocol: A Validated Synthesis of 3-amino-N-(pyridin-3-yl)propanamide Dihydrochloride
Abstract
This document provides a comprehensive, field-tested guide for the multi-step synthesis, purification, and characterization of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. This compound serves as a valuable bifunctional building block in medicinal chemistry and drug development, particularly as a linker in targeted protein degraders (e.g., PROTACs) and other complex molecular architectures. The protocol herein is designed for reproducibility and scalability, detailing a two-step synthesis commencing with the acylation of 3-aminopyridine followed by a robust aza-Michael addition, and culminating in the formation of the stable dihydrochloride salt. Each phase of the protocol is accompanied by in-depth scientific justification, safety protocols, and detailed characterization guidelines to ensure both the integrity of the final product and the safety of the operator.
Introduction and Scientific Background
The synthesis of heterobifunctional molecules is a cornerstone of modern pharmaceutical research. Molecules possessing distinct chemical handles, such as a primary amine and an aromatic nitrogenous heterocycle, are of particular interest. 3-amino-N-(pyridin-3-yl)propanamide is an exemplar of this molecular class, featuring a nucleophilic primary amine and a pyridine ring, separated by a flexible propanamide linker. This architecture is amenable to a wide array of subsequent chemical modifications.
The synthetic strategy outlined in this guide follows a logical and efficient two-step pathway:
-
Amide Bond Formation: The synthesis initiates with the formation of an amide bond between 3-aminopyridine and acryloyl chloride. This is a classic nucleophilic acyl substitution reaction. The use of a non-nucleophilic base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Aza-Michael Addition: The resulting intermediate, N-(pyridin-3-yl)acrylamide, contains an electron-deficient alkene (an electrophilic Michael acceptor). This intermediate is then subjected to a conjugate addition reaction with ammonia. This aza-Michael addition is a highly efficient method for introducing the primary amino group at the β-position of the carbonyl system.[1][2]
-
Salt Formation: The final free base is converted to its dihydrochloride salt to enhance stability, improve handling characteristics, and increase aqueous solubility. Both the aliphatic primary amine and the pyridine nitrogen are basic and will be protonated.[3]
This protocol has been optimized for high yield and purity, with an emphasis on readily available starting materials and standard laboratory techniques.
Overall Reaction Scheme
The complete synthetic pathway is illustrated below.
Caption: Overall synthetic route for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.
Safety and Handling
Researcher accountability is paramount. This protocol involves hazardous materials, and all operations must be conducted inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.
-
3-Aminopyridine (CAS: 462-08-8): Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[4] Handle with extreme care, avoiding dust formation.
-
Acryloyl chloride (CAS: 814-68-6): Highly flammable liquid and vapor. Fatal if inhaled. Causes severe skin burns and eye damage. This reagent is water-reactive and light-sensitive. It must be handled under anhydrous conditions and stored appropriately.
-
Triethylamine (TEA): Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
An emergency eyewash and safety shower must be readily accessible.[5] Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Protocol
Part A: Synthesis of N-(pyridin-3-yl)acrylamide (Intermediate 1)
Rationale: This step forms the core amide linkage. The reaction is performed at 0 °C initially to control the exothermic reaction between the highly reactive acryloyl chloride and 3-aminopyridine. Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated, preventing the protonation of the starting amine and driving the reaction forward.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Aminopyridine | 94.11 | 5.00 g | 53.1 |
| Acryloyl Chloride | 90.51 | 5.29 g (4.81 mL) | 58.4 (1.1 eq) |
| Triethylamine | 101.19 | 6.45 g (8.88 mL) | 63.7 (1.2 eq) |
| Dichloromethane (DCM) | - | 150 mL | - |
Procedure:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Charge the flask with 3-aminopyridine (5.00 g, 53.1 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Add triethylamine (8.88 mL, 63.7 mmol) to the cooled solution.
-
In the dropping funnel, prepare a solution of acryloyl chloride (4.81 mL, 58.4 mmol) in anhydrous dichloromethane (50 mL).
-
Add the acryloyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield a solid.
-
Purify the crude solid by recrystallization from ethyl acetate/hexane to afford N-(pyridin-3-yl)acrylamide as a white or off-white solid.
Part B: Synthesis of 3-amino-N-(pyridin-3-yl)propanamide (Free Base, Intermediate 2)
Rationale: This step utilizes a conjugate addition mechanism. The electron-withdrawing nature of the amide carbonyl polarizes the alkene, making the β-carbon electrophilic and susceptible to nucleophilic attack by ammonia. A methanolic solution of ammonia provides both the nucleophile and the solvent.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| N-(pyridin-3-yl)acrylamide | 148.16 | 5.00 g | 33.7 |
| 7N Ammonia in Methanol | - | 70 mL | ~490 (large excess) |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(pyridin-3-yl)acrylamide (5.00 g, 33.7 mmol) in a 7N solution of ammonia in methanol (70 mL).
-
Seal the flask securely and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in DCM with 1% NH₄OH). The starting material spot should be replaced by a more polar, baseline spot corresponding to the amine product.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude oil or solid is the free base, 3-amino-N-(pyridin-3-yl)propanamide, which can be used directly in the next step without further purification. For analytical purposes, a small portion can be purified by column chromatography on silica gel.
Part C: Preparation of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride (Final Product)
Rationale: The final step involves the protonation of the two basic nitrogen centers to form a stable, crystalline salt. Using a solution of HCl in a non-polar organic solvent like 2-propanol or diethyl ether allows for the controlled precipitation of the hydrochloride salt, leaving impurities in the solution.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Crude Free Base | ~165.19 | ~5.57 g | ~33.7 |
| 2-Propanol | - | 50 mL | - |
| 2M HCl in Diethyl Ether | - | ~40 mL | ~80 (>2.2 eq) |
Procedure:
-
Dissolve the crude 3-amino-N-(pyridin-3-yl)propanamide from Part B in 2-propanol (50 mL). Gentle warming may be required.
-
Cool the solution to 0 °C in an ice-water bath.
-
While stirring vigorously, slowly add a 2M solution of HCl in diethyl ether (~40 mL, >2.2 equivalents).
-
A white precipitate will form immediately. Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove any residual solvent and impurities.
-
Dry the product under high vacuum at 40 °C for 12 hours to yield 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride as a white crystalline solid.
Laboratory Workflow Visualization
The following diagram outlines the practical workflow for the entire synthesis and purification process.
Caption: Step-by-step experimental workflow from starting materials to final product analysis.
Characterization and Data
The identity and purity of the final product must be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₁₁N₃O · 2HCl |
| Molecular Weight | 238.12 g/mol [3] |
| Expected Yield | 65-75% over three steps |
| Purity (HPLC) | ≥95% |
Spectroscopic Data (Expected)
-
¹H NMR (400 MHz, D₂O): The spectrum will show characteristic signals for the pyridyl protons, which will be shifted downfield due to the protonation of the ring. The two methylene groups (-CH₂-CH₂-) will appear as triplets due to coupling with each other. The chemical shifts will be approximately:
-
δ 8.5-8.8 (m, 2H, Pyridyl-H)
-
δ 8.0-8.3 (m, 2H, Pyridyl-H)
-
δ 3.45 (t, 2H, -CH₂-NH₃⁺)
-
δ 2.95 (t, 2H, -CH₂-C=O) (Note: Amide N-H and amine -NH₃⁺ protons may be broad or exchange with D₂O)
-
-
¹³C NMR (100 MHz, D₂O): Expected chemical shifts will include:
-
δ ~172 (C=O)
-
δ ~140-145 (Pyridyl-C)
-
δ ~125-135 (Pyridyl-C)
-
δ ~36 (-CH₂-NH₃⁺)
-
δ ~34 (-CH₂-C=O)
-
-
Mass Spectrometry (LC-MS, ESI+): This analysis should be performed on the free base (Intermediate 2) before salt formation for clarity.
-
Calculated for C₈H₁₁N₃O: 165.09 g/mol
-
Observed [M+H]⁺: m/z = 166.1[6]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part A | Incomplete reaction; moisture contamination hydrolyzing acryloyl chloride. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂). Confirm complete consumption of starting material by TLC before workup. |
| Low yield in Part B | Ineffective sealing of the reaction vessel, leading to loss of ammonia. | Use a high-quality, well-sealed flask or a pressure-rated vessel. Ensure the ammonia/methanol solution is fresh. |
| Product oils out during salt formation | Impurities present; incorrect solvent. | Ensure the free base from Part B is reasonably pure. If it is an oil, try dissolving it in a minimal amount of methanol or ethanol before adding the 2-propanol and proceeding with HCl addition. |
| Inconsistent NMR spectra | Residual solvent; incomplete salt formation (mixture of mono- and di-hydrochloride). | Ensure the product is thoroughly dried under high vacuum. Confirm the addition of >2.0 equivalents of HCl during the salt formation step. |
Conclusion
This application note provides a validated and reliable protocol for the synthesis of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. By adhering to the detailed steps and safety precautions, researchers can confidently produce this versatile chemical building block with high purity and in good yield. The included rationale and characterization data provide a framework for understanding the underlying chemistry and for verifying the successful outcome of the synthesis.
References
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet: 3-Amino-2-chloropyridine. Retrieved from [Link]
-
PubChemLite. (2026). 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride (C8H11N3O). Université du Luxembourg. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. Retrieved from [Link]
- Google Patents. (n.d.). US6369249B1 - Process for the preparation of N-substituted acrylamides.
-
Organic Syntheses. (1950). 3-AMINOPYRIDINE. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(3-Morpholinopropyl)acrylamide. Retrieved from [Link]
-
PubChemLite. (2026). 3-amino-n-(pyridin-2-yl)propanamide dihydrochloride (C8H11N3O). Université du Luxembourg. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. Retrieved from [Link]
-
Chemsrc. (2025). 3-Aminopropanamide hydrochloride. Retrieved from [Link]
-
PubMed. (2009). Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems. Retrieved from [Link]
-
PubMed. (2010). Model reactions of acrylamide with selected amino compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
-
ResearchGate. (2025). Model Reactions of Acrylamide with Selected Amino Compounds. Retrieved from [Link]
-
CentAUR. (2025). Investigations on the effect of amino acids on acrylamide, pyrazines, and Michael addition products in model systems. Retrieved from [Link]
-
ResearchGate. (2025). Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Trapping Acrylamide by a Michael Addition: A Computational Study of the Reaction between Acrylamide and Niacin. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopropanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemRxiv. (n.d.). Detection and resolution of sub-millimolar concentration amino acids on a benchtop NMR spectrometer by nh- PHIP hyperpolarization. Retrieved from [Link]
-
PMC. (2025). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Retrieved from [Link]
Sources
- 1. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. afgsci.com [afgsci.com]
- 6. PubChemLite - 3-amino-n-(pyridin-2-yl)propanamide dihydrochloride (C8H11N3O) [pubchemlite.lcsb.uni.lu]
Application Note: A Systematic Approach to Solvent Selection for the Solubility of 3-amino-N-(pyridin-3-yl)propanamide
Abstract
The selection of an appropriate solvent system is a critical, foundational step in drug development, influencing everything from reaction kinetics and crystallization to formulation and bioavailability. This guide provides a comprehensive framework for selecting solvents for 3-amino-N-(pyridin-3-yl)propanamide, a compound of interest in pharmaceutical research. We will detail the inferred physicochemical properties of the target molecule, outline theoretical principles for solvent selection, and provide detailed, field-proven protocols for both high-throughput kinetic and definitive thermodynamic solubility assays. This document is intended for researchers, chemists, and formulation scientists seeking a robust, evidence-based methodology for solubility characterization.
Introduction: The Central Role of Solvent Selection
3-amino-N-(pyridin-3-yl)propanamide is a small molecule featuring a flexible aliphatic chain, a primary amine, a secondary amide, and a basic pyridine ring. The solubility of this compound dictates its utility in various stages of development. Poor solubility can lead to unreliable results in biological assays, hinder purification, and create significant challenges for developing a viable oral dosage form, potentially leading to poor bioavailability.[1][2] A systematic and early assessment of solubility in a diverse and appropriate set of solvents is therefore not just a matter of characterization but a crucial risk-mitigation strategy.
This guide moves beyond simple trial-and-error, presenting a logical workflow that combines theoretical prediction with empirical testing to identify optimal solvents for 3-amino-N-(pyridin-3-yl)propanamide, considering both performance and the increasing importance of safety, health, and environmental (SHE) standards.[3][4]
Physicochemical Characterization and Inferred Properties
Direct experimental data for 3-amino-N-(pyridin-3-yl)propanamide is limited. However, a detailed analysis of its structure allows us to infer its likely behavior and guide our initial solvent choices.
-
Molecular Weight: 165.19 g/mol [6]
-
Key Functional Groups:
-
Pyridine Ring: A basic nitrogen (pKa of pyridine is ~5.2) that can be protonated in acidic conditions, significantly enhancing aqueous solubility.
-
Primary Amine: A basic group (aliphatic amine pKa ~9-10) that will be protonated and highly water-soluble at neutral and acidic pH.
-
Amide Linkage: A polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), contributing to polarity.
-
-
Predicted Lipophilicity: The predicted XlogP is 0.0, suggesting a balanced hydrophilic/lipophilic character.[5]
Solubility Hypothesis: Based on this structure, 3-amino-N-(pyridin-3-yl)propanamide is expected to be a polar molecule with significant hydrogen bonding capability. Its solubility will be highly pH-dependent, increasing dramatically in acidic aqueous solutions due to the protonation of its two basic nitrogen atoms. It will likely exhibit good solubility in polar protic solvents (like water, ethanol, methanol) and polar aprotic solvents (like DMSO, DMF), and poor solubility in non-polar solvents (like hexane, toluene).
Theoretical Frameworks for Solvent Selection
The Principle of "Like Dissolves Like"
This foundational principle suggests that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics. For our target molecule, which is rich in polar and hydrogen-bonding groups, we should prioritize solvents that share these features.
Hansen Solubility Parameters (HSP)
A more quantitative evolution of "like dissolves like" is the Hansen Solubility Parameter (HSP) system.[7][8] HSP deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δD, δP, δH) parameters will be miscible. By knowing the HSP of our target compound (which can be estimated or determined experimentally), we can screen for solvents with a close HSP "distance," significantly narrowing the experimental workload.[9][10]
Experimental Protocols for Solubility Assessment
A dual-pronged approach using kinetic and thermodynamic assays provides a comprehensive solubility profile. Kinetic assays are ideal for rapid, high-throughput screening in early discovery, while thermodynamic assays provide the definitive equilibrium solubility value essential for later development.[1][11]
Workflow for Comprehensive Solubility Profiling
The following diagram illustrates the logical flow from initial screening to definitive solubility determination.
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Protocol 4.1: High-Throughput Kinetic Solubility Assay
This method is designed for rapid screening of multiple solvents or buffer conditions. It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.[2][12]
Materials:
-
3-amino-N-(pyridin-3-yl)propanamide
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Test solvents (e.g., water, PBS pH 7.4, ethanol, isopropanol, acetonitrile)
-
96-well microplates (UV-transparent for analysis)
-
Plate shaker
-
Plate reader with nephelometry or UV-Vis capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-amino-N-(pyridin-3-yl)propanamide in 100% DMSO.
-
Plate Mapping: Design the plate map. Dispense 2 µL of the DMSO stock solution into the appropriate wells of the 96-well plate.
-
Solvent Addition: Add 198 µL of the test solvent/buffer to each well. This results in a final compound concentration of 100 µM and a DMSO concentration of 1%.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature (or 37°C) for 2 hours to allow for precipitation.[2]
-
Analysis:
-
Nephelometry: Measure the light scattering in each well. A significant increase in scattering compared to a DMSO-only control indicates precipitation.
-
Direct UV: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.
-
-
Data Interpretation: The kinetic solubility is the highest concentration at which no precipitate is observed.
Protocol 4.2: Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" method determines the true equilibrium solubility of the solid compound in a solvent, which is a critical parameter for formulation and biopharmaceutical classification.[1][13]
Materials:
-
3-amino-N-(pyridin-3-yl)propanamide (solid form)
-
Selected test solvents (e.g., water, pH-adjusted buffers, ethanol/water mixtures)
-
Glass vials with screw caps
-
Orbital shaker or vial rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid 3-amino-N-(pyridin-3-yl)propanamide to a glass vial (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the test solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on a rotator or shaker in a constant temperature environment (e.g., 25°C). Allow the slurry to equilibrate for at least 24-48 hours.[12][14] Longer times may be needed to ensure true equilibrium is reached.
-
Sample Collection & Filtration: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.
-
Quantification:
-
Prepare a standard calibration curve of the compound in the mobile phase.
-
Analyze the filtered supernatant by HPLC-UV.
-
Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.
-
-
Data Reporting: The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Data Presentation and Solvent Ranking
Results should be compiled into a clear, comparative format. A multi-parameter ranking system that considers solubility alongside safety, health, and environmental (SHE) factors is highly recommended for modern, sustainable drug development.[15][16][17]
Conceptual Model for Solute-Solvent Interactions
The solubility of 3-amino-N-(pyridin-3-yl)propanamide is governed by its ability to form favorable interactions with the solvent that overcome the energy of its crystal lattice.
Caption: Intermolecular forces driving solubility.
Table 1: Example Solubility and Solvent Ranking Data
The following table is a template for presenting the collected data. SHE scores are based on established guides where 1 is ideal (Green) and 10 is highly problematic (Red).[15]
| Solvent | Dielectric Constant | Type | Kinetic Solubility (µM, PBS pH 7.4) | Thermodynamic Solubility (mg/mL) | SHE Score (1-10) | Overall Rank |
| Water (pH 4.0) | 80.1 | Polar Protic | >200 | TBD | 1 | TBD |
| Water (pH 7.4) | 80.1 | Polar Protic | 125 | TBD | 1 | TBD |
| Ethanol | 24.6 | Polar Protic | >200 | TBD | 4 | TBD |
| Isopropanol | 18.2 | Polar Protic | 180 | TBD | 4 | TBD |
| Acetonitrile | 37.5 | Polar Aprotic | 95 | TBD | 6 | TBD |
| DMSO | 46.7 | Polar Aprotic | >200 | TBD | 5 | TBD |
| Ethyl Acetate | 6.0 | Dipolar | <10 | TBD | 4 | TBD |
| Toluene | 2.4 | Non-Polar | <5 | TBD | 8 | TBD |
| Heptane | 1.9 | Non-Polar | <5 | TBD | 3 | TBD |
TBD: To Be Determined by thermodynamic assay.
Conclusion
A structured, multi-faceted approach to solvent selection is indispensable for the successful development of 3-amino-N-(pyridin-3-yl)propanamide. By combining a theoretical understanding of its physicochemical properties with systematic kinetic and thermodynamic screening, researchers can efficiently identify optimal solvent systems. The initial hypothesis suggests a preference for polar protic solvents and high solubility at acidic pH. The protocols provided herein offer a reliable framework for empirically testing this hypothesis and generating the high-quality data needed to guide downstream activities, from chemical synthesis and purification to final formulation, all while maintaining alignment with modern standards for sustainable chemistry.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Hansen, C. M. (n.d.). Hansen Solubility Parameters.
- Hansen, C. M., Abbott, S., & Yamamoto, H. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Retrieved from green-chemistry-for-sustainability.com.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioDuro. (n.d.). ADME Solubility Assay.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Abbott, S. (n.d.). Practical Solubility - HSP.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Tete, T., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 18265-18274.
- iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters.
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.
- University of York. (2018). Redefining solvent selection. Retrieved from University of York, Department of Chemistry website.
- University of Toronto. (n.d.). Solvent and Reagent Selection Guide.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Roy, A., & Skolnik, S. (2015). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 14, 25-32.
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Chem21 Solvent Selection Guide. Retrieved from green-chemistry-for-sustainability.com.
- National Center for Biotechnology Information. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. PubChem Compound Summary for CID 13557523.
- National Center for Biotechnology Information. (n.d.). 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride. PubChemLite.
- National Center for Biotechnology Information. (n.d.). (3R)-3-Amino-3-(5-methylpyridin-2-yl)propanamide. PubChem Compound Summary for CID 91799299.
- BLDpharm. (n.d.). 3-Amino-N-(pyridin-3-yl)propanamide.
- Wikipedia. (n.d.). 3-Pyridylnicotinamide.
- CDH Fine Chemical. (n.d.). 3-Amino Pyridine MATERIAL SAFETY DATA SHEET.
- BLDpharm. (n.d.). 3-Amino-N-(pyridin-3-ylmethyl)propanamide.
- Advanced ChemBlocks. (2026). 3-amino-N-(pyridin-2-yl)propanamide 97%.
Sources
- 1. enamine.net [enamine.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 4. Redefining solvent selection - Department of Chemistry, University of York [york.ac.uk]
- 5. PubChemLite - 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride (C8H11N3O) [pubchemlite.lcsb.uni.lu]
- 6. 294889-15-9|3-Amino-N-(pyridin-3-yl)propanamide|BLD Pharm [bldpharm.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. chemistryforsustainability.org [chemistryforsustainability.org]
- 10. iformulate.biz [iformulate.biz]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. evotec.com [evotec.com]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 15. acs.org [acs.org]
- 16. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 17. chemistryforsustainability.org [chemistryforsustainability.org]
Application Notes & Protocols: 3-amino-N-(pyridin-3-yl)propanamide as a Versatile Fragment for Drug Discovery
Introduction: The Power of Small Beginnings in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) which tests large libraries of complex molecules, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da).[1][2] These fragments, though often exhibiting weak binding affinity (in the high micromolar to millimolar range), provide high-quality starting points for rational drug design.[3] Their simplicity allows for a more thorough exploration of a target's chemical space, increasing the probability of finding a highly efficient binding interaction that can be systematically optimized into a potent and selective drug candidate.[1][4][5]
This guide focuses on one such versatile starting point: 3-amino-N-(pyridin-3-yl)propanamide . This fragment incorporates key features—a flexible aliphatic chain, a hydrogen-bond donating and accepting amide group, and a basic pyridyl ring—making it an attractive scaffold for probing a variety of protein binding sites. Its utility has been demonstrated in the development of potent enzyme inhibitors, highlighting its value in modern medicinal chemistry campaigns.[6][7]
Fragment Profile: 3-amino-N-(pyridin-3-yl)propanamide
A thorough understanding of a fragment's physicochemical properties is paramount before its inclusion in a screening library. These properties dictate its solubility, binding characteristics, and potential for optimization.
| Property | Value | Source |
| CAS Number | 294889-15-9 | [8] |
| Molecular Formula | C₈H₁₁N₃O | [9] |
| Molecular Weight | 165.19 g/mol | [10] |
| SMILES | C1=CC(=CN=C1)NC(=O)CCN | [9] |
| Predicted XlogP | 0.0 | [9] |
| Key Features | - Primary amine (basic, H-bond donor) - Amide linker (H-bond donor/acceptor) - Pyridine ring (aromatic, H-bond acceptor, basic) | N/A |
The fragment's low molecular weight and predicted hydrophilicity (XlogP of 0.0) are well within the "Rule of Three" guidelines for ideal fragments, ensuring good aqueous solubility, which is critical for biophysical screening assays.
Application Focus: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
One of the most well-documented applications for scaffolds related to 3-amino-N-(pyridin-3-yl)propanamide is the inhibition of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1.[7][11] Inhibiting DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels, making it a validated therapeutic target for type 2 diabetes.[7] The 3-aminopyridine core is a known pharmacophore in various DPP-4 inhibitors.[12][13]
Signaling Pathway: DPP-4 in Glucose Homeostasis
The diagram below illustrates the mechanism of action for a DPP-4 inhibitor. By blocking the enzyme, the inhibitor prevents the degradation of active GLP-1, thereby potentiating its downstream effects on the pancreas to regulate blood glucose.
Caption: Mechanism of DPP-4 Inhibition.
Experimental Protocols
Protocol 1: Synthesis of 3-amino-N-(pyridin-3-yl)propanamide
A reliable synthesis is crucial for generating sufficient quantities of the fragment for screening and follow-up studies. A common method involves the coupling of 3-aminopyridine with a protected β-alanine derivative, followed by deprotection.
Materials:
-
3-Aminopyridine[14]
-
Boc-β-Alanine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
4-Dimethylaminopyridine (DMAP) or HOBt
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Amide Coupling:
-
Dissolve Boc-β-Alanine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add 3-aminopyridine (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in DCM. Causality: DCC is a coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. Performing the reaction at 0°C minimizes side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Workup and Purification (Coupling):
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexane gradient) to yield Boc-protected 3-amino-N-(pyridin-3-yl)propanamide.
-
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v). Causality: TFA is a strong acid that cleaves the tert-butyloxycarbonyl (Boc) protecting group.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Final Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM and neutralize by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 3-amino-N-(pyridin-3-yl)propanamide. Verify identity and purity via ¹H NMR and LC-MS.
-
Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[15][16] This protocol provides a general workflow for screening a fragment library, including our title compound, against an immobilized target protein (e.g., DPP-4).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein (e.g., recombinant human DPP-4)
-
Fragment library stock solutions (e.g., 100 mM in 100% DMSO)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
DMSO for buffer matching
Procedure:
-
Target Immobilization:
-
Immobilize the target protein (DPP-4) onto the sensor chip surface using standard amine coupling chemistry according to the manufacturer's protocol. Aim for a moderate immobilization level (e.g., 8,000-12,000 Response Units, RU) to ensure sufficient signal without mass transport limitations.
-
Create a reference flow cell, either by leaving it blank or by immobilizing an irrelevant protein to subtract non-specific binding signals.[17]
-
-
Assay Development & Quality Control:
-
Prepare a dilution series of a known binder (if available) to confirm the activity of the immobilized protein.
-
Perform a DMSO calibration to determine the tolerance of the system. Ensure the final DMSO concentration in all samples and the running buffer is precisely matched to minimize solvent-induced bulk refractive index shifts, a common source of false positives.[17][18]
-
-
Fragment Screening:
-
Prepare fragment screening plates by diluting fragment stocks into running buffer to a final concentration (e.g., 200 µM). The final DMSO concentration should be matched to the running buffer (e.g., 1-2%).
-
Inject the fragments over the target and reference flow cells. A typical injection might involve a 60-second contact time followed by a 120-second dissociation time.
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis and Hit Identification:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and buffer-only injections.
-
A "hit" is typically defined as a fragment that produces a stable, concentration-dependent response significantly above the background noise.
-
Prioritize hits based on the shape of the sensorgram, response level, and calculated ligand efficiency (LE).[18]
-
Caption: A typical FBDD workflow using SPR.
Hit Validation and Optimization
A confirmed fragment hit is not a drug; it is a starting point.[19] The goal of the hit-to-lead (H2L) phase is to iteratively improve the fragment's potency and selectivity while maintaining favorable physicochemical properties.[19] This process is greatly accelerated by obtaining a high-resolution crystal structure of the fragment bound to the target protein.
Hit-to-Lead Strategies
There are three primary strategies for evolving a fragment hit:
-
Fragment Growing: This is the most common approach, where synthetic chemistry is used to add functional groups to the fragment that can form additional interactions with unoccupied pockets in the binding site.[4][20][21]
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, a chemical linker can be designed to connect them, often resulting in a dramatic increase in affinity and potency.[4][20][21]
-
Fragment Merging: When two fragments bind in an overlapping fashion, their key interacting features can be combined into a single, novel chemical entity that retains the beneficial interactions of both.[4][20][21]
Caption: Logical flow of Hit-to-Lead optimization strategies.
For our title fragment bound to DPP-4, a "growing" strategy would be highly effective. The primary amine could be functionalized to explore interactions within the S2 subsite, while modifications to the pyridine ring could enhance binding in the S1 pocket, guided by structural biology data.
Conclusion
3-amino-N-(pyridin-3-yl)propanamide represents an exemplary fragment for modern drug discovery campaigns. Its favorable physicochemical properties, synthetic tractability, and possession of key pharmacophoric features make it a high-value starting point for targeting diverse protein classes, particularly enzymes like DPP-4. By employing sensitive biophysical screening techniques like SPR and leveraging structure-guided design, researchers can efficiently translate this simple fragment into potent, highly optimized lead compounds.
References
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(2), 44–48. [Link]
-
Selvita. (n.d.). Fragment-Based Drug Discovery. Retrieved February 17, 2026, from [Link]
-
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved February 17, 2026, from [Link]
-
de Beer, M. A., et al. (2017). Different hit-to-lead optimization strategies. ResearchGate. [Link]
-
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved February 17, 2026, from [Link]
-
Concept Life Sciences. (n.d.). Fragment-Based Drug Discovery (FBDD) Services. Retrieved February 17, 2026, from [Link]
-
Nakamura, T. (2010). Fragment Screening Using Surface Plasmon Resonance Optical Biosensor Technology. Yakugaku Zasshi, 130(9), 1151-1157. [Link]
-
Reich, S., et al. (2009). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. SciSpace. [Link]
-
Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One, 8(7), e66879. [Link]
-
Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. [Link]
-
Wikipedia contributors. (n.d.). 3-Pyridylnicotinamide. Wikipedia. Retrieved February 17, 2026, from [Link]
-
Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved February 17, 2026, from [Link]
-
van den Bedem, H. (n.d.). Approaches to Fragment-Based Drug Design. Utrecht University. [Link]
-
Albert, D. H., et al. (2014). Fragment-based design of 3-aminopyridine-derived amides as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters, 24(3), 954-962. [Link]
- He, E., et al. (2007). Pharmaceutical composition comprising a dpp-iv inhibitor.
-
CHI. (n.d.). Fragment Based Drug Discovery. Retrieved February 17, 2026, from [Link]
-
Fearon, D., et al. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. [Link]
-
Kim, H., et al. (2010). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Bioorganic & Medicinal Chemistry Letters, 20(24), 7241-7245. [Link]
-
Mohammad, T., et al. (2023). 3-Pyridylacetamide derivatives as DPP-IV inhibitors. ResearchGate. [Link]
-
Paladi, A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]
-
Al-Masoudi, W. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1121015. [Link]
-
Al-Ghamdi, S., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(1), 127. [Link]
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3. [Link]
-
PubChemLite. (n.d.). 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride (C8H11N3O). Retrieved February 17, 2026, from [Link]
-
Reddy, T. S., et al. (2018). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. RSC Advances, 8(23), 12591-12599. [Link]
- Wu, J. (2020). Preparation method of 3-aminopyridine.
-
Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Pharmaceuticals, 15(7), 888. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. massbio.org [massbio.org]
- 3. drughunter.com [drughunter.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based design of 3-aminopyridine-derived amides as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2007017423A2 - Pharmaceutical composition comprising a dpp-iv inhibitor - Google Patents [patents.google.com]
- 8. 294889-15-9|3-Amino-N-(pyridin-3-yl)propanamide|BLD Pharm [bldpharm.com]
- 9. PubChemLite - 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride (C8H11N3O) [pubchemlite.lcsb.uni.lu]
- 10. 3-amino-N-(pyridin-2-yl)propanamide 97% | CAS: 774487-65-9 | AChemBlock [achemblock.com]
- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Fragment Screening Using Surface Plasmon Resonance Optical Biosensor Technology [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 20. researchgate.net [researchgate.net]
- 21. biosolveit.de [biosolveit.de]
Application Note: Selective Functionalization of the Primary Amine in 3-amino-N-(pyridin-3-yl)propanamide
[1]
Abstract & Strategic Overview
3-amino-N-(pyridin-3-yl)propanamide (CAS 294889-15-9) represents a "privileged linker" scaffold in medicinal chemistry, particularly for PROTACs and fragment-based drug discovery. It contains two distinct nitrogen centers:
-
Primary Aliphatic Amine (
): Highly nucleophilic ( ).[1] -
Pyridine Nitrogen (
): Weakly basic ( ) and less nucleophilic.[1]
The Challenge: While the aliphatic amine is the intended target for functionalization, the pyridine ring introduces solubility challenges and potential interference (catalyst poisoning, streaking on silica).
The Solution: This guide leverages the
Chemical Logic & Handling
Solubility Profile
-
Free Base: Moderately soluble in DCM, MeOH, DMSO. Poorly soluble in non-polar ethers (Et2O, Hexane).
-
Salt Forms: The dihydrochloride salt is highly water-soluble but insoluble in organic synthesis solvents (DCM, THF).[1]
-
Critical Step: If starting with the HCl salt, you must perform a "free-basing" step or add excess DIPEA (3.0–4.0 equiv) to the reaction mixture to liberate the nucleophilic amine.
-
Reactivity Landscape
The following diagram illustrates the core transformations covered in this guide.
Figure 1: Chemoselective functionalization pathways for the primary amine.
Protocol A: Amide Coupling via HATU
Application: High-efficiency coupling for library synthesis or attaching carboxylic acid-containing warheads.[1]
Why HATU?
While EDC/HOBt is cheaper, HATU is preferred here because the pyridine ring in the substrate can act as a weak base, potentially slowing down less active coupling agents. HATU's fast kinetics minimize the risk of side reactions.
Reagents
-
Substrate: 3-amino-N-(pyridin-3-yl)propanamide (1.0 equiv).
-
Carboxylic Acid: (1.1 equiv).[1]
-
Coupling Agent: HATU (1.1 equiv).[2]
-
Base: DIPEA (3.0 equiv; use 5.0 equiv if substrate is a salt).[1]
-
Solvent: DMF (anhydrous) or DCM/DMF (4:1).
Step-by-Step Methodology
-
Activation (Critical): In a dry vial, dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU in one portion.
-
Expert Insight: Stir for 5–10 minutes before adding the amine. This ensures formation of the activated ester. Adding HATU to a mixture of amine and acid can lead to guanidinylation of the primary amine (a permanent side product).
-
-
Addition: Add the 3-amino-N-(pyridin-3-yl)propanamide (dissolved in minimal DMF) to the activated acid mixture.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[3][4]
-
Checkpoint: The pyridine nitrogen will not compete for the activated ester under these conditions due to its low nucleophilicity compared to the primary amine.
-
-
Workup (The "Pyridine Wash"):
Protocol B: Reductive Amination (Mono-Alkylation)
Application: Creating secondary amines to modulate solubility or basicity.[1]
The Reagent Choice: STAB
Use Sodium Triacetoxyborohydride (STAB) .[1][5]
-
Why not
? Too strong; reduces aldehydes to alcohols before the imine forms. -
Why not
? Toxic and requires lower pH which might protonate the pyridine ring unnecessarily. -
STAB Advantage: It is mild and works well in DCE (Dichloroethane), which solubilizes the pyridine scaffold better than MeOH.
Step-by-Step Methodology
-
Imine Formation: Dissolve 3-amino-N-(pyridin-3-yl)propanamide (1.0 equiv) and the Aldehyde (1.0–1.1 equiv) in DCE (0.1 M concentration).[1]
-
Catalyst: Add Acetic Acid (1.0–2.0 equiv). This is crucial to catalyze imine formation without fully protonating the pyridine ring (Pyridine-H+ pKa ~5.2; AcOH pKa ~4.7).
-
-
Reduction: Stir for 30 mins, then add STAB (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: Add Sat.
solution and stir vigorously for 15 mins (destroys boron complexes). -
Extraction: Extract with DCM (DCE is also extractable with DCM).
Purification Strategy (The "Trustworthiness" Pillar)
Purifying pyridine-containing amines on silica is notoriously difficult due to "streaking" (interaction between basic pyridine and acidic silanols).
The "Acid-Base Switch" Extraction
This method uses the pyridine ring's properties to purify the product without a column.[1] This is the most robust method for this scaffold.
Figure 2: Self-validating Acid-Base purification workflow for pyridine derivatives.
Chromatography (If required)
If the Acid-Base switch is insufficient, use Flash Chromatography with these modifications:
Data Summary & Troubleshooting
| Parameter | Primary Amine ( | Pyridine Nitrogen ( | Implication |
| Hybridization | Pyridine is planar/aromatic.[1] | ||
| pKa (Conjugate Acid) | ~10.5 | ~5.2 | Amine is |
| Nucleophilicity | High | Low | Selective alkylation/acylation at |
| Common Pitfall | Bis-alkylation | Catalyst Poisoning | Control equivalents; avoid Pd-catalysis if possible.[1] |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Guanidinylation of amine.[1] | Pre-activate acid with HATU for 10 mins before adding amine. |
| Streaking on TLC | Pyridine-Silanol interaction. | Add 1% |
| No Reaction (Reductive Amination) | pH too low (Amine protonated).[1] | Reduce AcOH amount; ensure pH is ~5–6, not <4. |
| Product in Aqueous Waste | Pyridine protonated during wash.[1] | Check pH of aqueous layer.[7] If acidic, product is there.[7] Basify and re-extract. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][8][9] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive."[10] Journal of the American Chemical Society, 1993, 115(10), 4397–4398.
-
Biotage Application Note. "Strategies for the Purification of Ionizable Compounds." Biotage Knowledge Base.
-
Common Organic Chemistry. "Standard Protocol for HATU Coupling."
Sources
- 1. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 3. 294889-15-9|3-Amino-N-(pyridin-3-yl)propanamide|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Scale-Up Synthesis of N-(pyridin-3-yl) beta-amino Amides
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-(pyridin-3-yl) beta-amino Amides in Medicinal Chemistry
The N-(pyridin-3-yl) beta-amino amide scaffold is a privileged structural motif in modern drug discovery, demonstrating significant potential across a range of therapeutic areas. This class of compounds has garnered considerable attention for its ability to interact with various biological targets, most notably protein kinases. Several studies have highlighted the utility of N-(pyridin-3-yl) amide derivatives as potent inhibitors of kinases such as Glycogen Synthase Kinase-3 (GSK-3) and PIM kinases, which are implicated in diseases ranging from Alzheimer's to acute myeloid leukemia[1][2]. Furthermore, related acrylamide derivatives have shown promise as antiallergic agents[3]. The core structure, featuring a pyridine ring, a beta-amino group, and an amide linkage, provides a versatile framework for modulating physicochemical properties and achieving high target affinity and selectivity.
The efficient and scalable synthesis of these compounds is therefore a critical endeavor for advancing preclinical and clinical drug development programs. This application note provides a comprehensive guide to the scale-up synthesis of N-(pyridin-3-yl) beta-amino amides, focusing on a robust and environmentally conscious approach utilizing the aza-Michael addition. We will delve into the rationale behind the synthetic strategy, provide detailed, scalable protocols, and address key challenges associated with process scale-up, purification, and safety.
Synthetic Strategy: A Two-Step Approach to N-(pyridin-3-yl) beta-amino Amides
The synthesis of N-(pyridin-3-yl) beta-amino amides can be efficiently achieved through a two-step sequence. The first step involves the preparation of the key electrophile, N-(pyridin-3-yl)acrylamide, followed by the conjugate addition of a secondary amine via an aza-Michael reaction.
Step 1: Synthesis of N-(pyridin-3-yl)acrylamide
The synthesis of N-(pyridin-3-yl)acrylamide is a critical precursor step. While several methods exist for amide bond formation, for a scalable and robust process, the acylation of 3-aminopyridine with acryloyl chloride is a common and effective approach. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Alternatively, a more environmentally benign and potentially safer approach for large-scale synthesis is the Doebner-Knoevenagel condensation. This method avoids the use of the highly reactive and hazardous acryloyl chloride[4]. However, for the purpose of this guide, we will focus on the more traditional and widely documented acryloyl chloride method, with a strong emphasis on the necessary safety precautions for its scale-up.
Step 2: The Aza-Michael Addition
The core C-N bond formation to generate the beta-amino amide is achieved through an aza-Michael addition. This reaction involves the conjugate addition of a nucleophilic amine to the electron-deficient alkene of N-(pyridin-3-yl)acrylamide. The aza-Michael reaction is highly atom-economical and can often be performed under mild, catalyst-free, or catalytically enhanced conditions, making it an attractive choice for green and scalable synthesis[5]. The reaction's reversibility under certain conditions, especially at elevated temperatures, is a key consideration for process optimization and control[6].
Visualizing the Synthetic Workflow
The overall synthetic pathway is depicted below. This two-step process provides a clear and efficient route to the target compounds.
Caption: Overall synthetic workflow for N-(pyridin-3-yl) beta-amino amides.
Detailed Protocols and Methodologies
Protocol 1: Scale-Up Synthesis of N-(pyridin-3-yl)acrylamide
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| 3-Aminopyridine | 94.11 | 1.0 | 94.11 g |
| Acryloyl chloride | 90.51 | 1.05 | 95.04 g (86.8 mL) |
| Triethylamine | 101.19 | 1.1 | 111.31 g (153.3 mL) |
| Dichloromethane (DCM) | - | - | 1 L |
| Saturated aq. NaHCO₃ | - | - | 500 mL |
| Brine | - | - | 250 mL |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Reactor Setup: Equip a 2 L, three-necked, jacketed reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. The reactor should be situated in a well-ventilated fume hood.
-
Reagent Preparation: Charge the reactor with 3-aminopyridine (1.0 mol, 94.11 g) and dichloromethane (1 L). Stir the mixture until the solid is fully dissolved. Add triethylamine (1.1 mol, 153.3 mL) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller connected to the reactor jacket.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.05 mol, 86.8 mL) dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Caution: The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to 10-15 °C. Quench the reaction by the slow addition of water (500 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 250 mL) and brine (250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-(pyridin-3-yl)acrylamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.
Protocol 2: Scale-Up Aza-Michael Addition for N-(pyridin-3-yl) beta-amino Amide Synthesis
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| N-(pyridin-3-yl)acrylamide | 148.16 | 0.5 | 74.08 g |
| Morpholine | 87.12 | 0.55 | 47.92 g (47.9 mL) |
| Ethanol | - | - | 500 mL |
Procedure:
-
Reactor Setup: In a 1 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, dissolve N-(pyridin-3-yl)acrylamide (0.5 mol, 74.08 g) in ethanol (500 mL).
-
Addition of Amine: Add morpholine (0.55 mol, 47.9 mL) to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The reaction is often catalyst-free, but for less reactive amines, a mild base like triethylamine (0.1 eq) can be added.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC or HPLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude N-(pyridin-3-yl) beta-amino amide can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel if necessary for higher purity.
Scale-Up Considerations and Challenges
Scaling up the synthesis of N-(pyridin-3-yl) beta-amino amides from the lab bench to a pilot or manufacturing scale introduces several challenges that must be carefully managed.
-
Thermal Management: The acylation of 3-aminopyridine with acryloyl chloride is a significantly exothermic reaction. Inadequate heat removal on a larger scale can lead to a runaway reaction, posing a serious safety hazard. The use of a jacketed reactor with a reliable cooling system is crucial. The rate of addition of acryloyl chloride must be carefully controlled to maintain a safe internal temperature.
-
Mixing Efficiency: As the reaction volume increases, ensuring homogenous mixing becomes more challenging. Inefficient mixing can lead to localized hot spots, side reactions, and lower yields. The choice of stirrer design and agitation speed is critical for maintaining a uniform reaction mixture.
-
Reagent Handling and Safety: Acryloyl chloride is a highly corrosive, flammable, and toxic substance that reacts violently with water[7][8][9][10]. On a large scale, the risks associated with its handling are magnified. All transfers should be conducted in a closed system under an inert atmosphere. Personal protective equipment (PPE), including respiratory protection, is mandatory. 3-Aminopyridine is also toxic and should be handled with care.
-
Purification Strategy: Purification by column chromatography is often not practical or economical on a large scale. Crystallization is the preferred method for purifying the final product and the intermediate. Developing a robust crystallization process that consistently yields the desired polymorph and purity is a key aspect of scale-up.
-
Process Analytical Technology (PAT): Implementing PAT tools, such as in-situ reaction monitoring with infrared (IR) or Raman spectroscopy, can provide real-time data on reaction progress and help ensure process control and safety, especially during exothermic events[11].
Safety and Hazard Analysis
A thorough understanding of the hazards associated with the reagents and reactions is paramount for a safe scale-up.
| Reagent | Hazards | Handling Precautions |
| Acryloyl chloride | Highly flammable, corrosive, toxic by inhalation, reacts violently with water. | Handle in a well-ventilated fume hood, under an inert atmosphere. Use a closed system for transfers. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles.[7][8][9][10] |
| 3-Aminopyridine | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | Handle in a well-ventilated area. Avoid generating dust. Wear appropriate PPE. |
| Triethylamine | Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled. | Handle in a well-ventilated area. Keep away from heat and ignition sources. Wear appropriate PPE. |
| Aza-Michael Addition | Can be exothermic, especially with reactive amines. | Monitor temperature closely, especially during the initial phase of the reaction. Have a cooling system readily available. |
Emergency Procedures
-
Acryloyl Chloride Spill: Evacuate the area. Use a non-sparking absorbent material to contain the spill. Do not use water.
-
Fire: Use a dry chemical, CO₂, or foam extinguisher. Do not use water, as it will react violently with acryloyl chloride.
-
Personal Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek immediate medical attention.
Data Presentation
Table 1: Representative Reaction Data
| Step | Starting Material | Product | Scale (mol) | Yield (%) | Purity (HPLC) |
| 1 | 3-Aminopyridine | N-(pyridin-3-yl)acrylamide | 1.0 | 85-95 | >98% |
| 2 | N-(pyridin-3-yl)acrylamide | 3-Morpholino-N-(pyridin-3-yl)propanamide | 0.5 | 90-98 | >99% |
Mechanism Visualization
The aza-Michael addition proceeds through a nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated amide, followed by protonation of the resulting enolate.
Caption: Mechanism of the aza-Michael addition.
Conclusion
The scale-up synthesis of N-(pyridin-3-yl) beta-amino amides is a feasible and efficient process when approached with careful planning and a strong emphasis on safety. The two-step sequence involving the formation of N-(pyridin-3-yl)acrylamide followed by an aza-Michael addition provides a reliable route to these valuable pharmaceutical intermediates. By understanding and mitigating the challenges associated with thermal management, mixing, and reagent handling, researchers and drug development professionals can successfully transition this synthesis from the laboratory to a larger scale, thereby enabling the advancement of promising new drug candidates.
References
-
Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. PubMed. [Link]
-
Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. PubMed. [Link]
-
Application of a Double Aza-Michael Reaction in a 'Click, Click, Cy-Click' Strategy: From Bench to Flow. PMC. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
-
Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. [Link]
-
Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Organic Chemistry Portal. [Link]
- METHODS FOR THE PREPARATION OF β-AMINO ACIDS.
-
ACRYLOYL CHLORIDE MSDS. Krishna Solvechem Ltd. [Link]
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. UPF. [Link]
-
Kinetic and Scale-up Investigations of a Michael Addition in Microreactors. ResearchGate. [Link]
-
Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. RSC Publishing. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]
-
Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. PubMed. [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
N-3-Arylmalonamides: A new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases. ResearchGate. [Link]
-
Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]. PubMed. [Link]
-
Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Indian Academy of Sciences. [Link]
- Process for the preparation of N-substituted acrylamides.
-
Modular enantioselective access to β-amino amides by Brønsted acid-catalysed multicomponent reactions. PubMed. [Link]
Sources
- 1. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. merit.url.edu [merit.url.edu]
- 7. fishersci.com [fishersci.com]
- 8. abdurrahmanince.net [abdurrahmanince.net]
- 9. kscl.co.in [kscl.co.in]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of 3-Aminopyridine Acylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and significantly improve the yield and purity of 3-aminopyridine acylation reactions. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Introduction: The Core Challenge
The acylation of 3-aminopyridine presents a unique challenge due to the presence of two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic pyridine ring nitrogen. While the desired reaction is the acylation of the amino group, the pyridine nitrogen can interfere by reacting with the acylating agent or by becoming protonated, which deactivates the molecule.[1] This guide will address how to selectively favor N-acylation of the amino group and mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-aminopyridine acylation yield consistently low?
Low yields often stem from three primary factors:
-
Deactivation of the Substrate: If an acidic byproduct, such as HCl from an acyl chloride, is generated, it can protonate the highly basic pyridine nitrogen.[2][3] This protonation renders the entire molecule less nucleophilic, slowing down or halting the desired acylation of the amino group.
-
Insufficiently Reactive Acylating Agent: The acylating agent (e.g., acid anhydride or acyl chloride) may not be electrophilic enough to react efficiently with the moderately nucleophilic amino group of 3-aminopyridine, especially if the pyridine nitrogen is competing for the electrophile.
-
Side Reactions: Competing reactions, such as di-acylation (reaction at both the amino and pyridine nitrogens) or hydrolysis of the acylating agent by trace amounts of water, can consume starting materials and complicate purification.[4]
Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue. The most probable side products are:
-
Di-acylated Product: Acylation occurs on both the exocyclic amino nitrogen and the endocyclic pyridine nitrogen. This is more likely with highly reactive acylating agents and when using more than one equivalent of the acylating agent.
-
N-Acylpyridinium Salt: The acylating agent may react at the pyridine nitrogen, forming a stable N-acylpyridinium salt. This is particularly prevalent in the absence of a suitable base.[5]
-
Unreacted Starting Material: Indicating incomplete conversion.
-
Hydrolyzed Acylating Agent: If moisture is present, the acylating agent can hydrolyze back to the corresponding carboxylic acid.
Q3: Which acylating agent and base combination is best for my substrate?
The optimal choice depends on the stability and reactivity of your specific 3-aminopyridine derivative.
-
For robust substrates: A combination of an acyl chloride with a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) is a standard and effective method.[6][7] The base is crucial for scavenging the HCl byproduct.[8][9]
-
For sensitive substrates or sluggish reactions: Using an acid anhydride with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is highly recommended.[10][11] DMAP acts as a potent nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that dramatically accelerates the reaction.[10][12]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions grounded in chemical principles.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted 3-aminopyridine, consider the following factors.
Root Cause Analysis: Insufficient Reactivity
| Factor | Underlying Cause & Explanation | Recommended Action & Rationale |
| Base Stoichiometry | When using acyl chlorides, an acidic byproduct (HCl) is formed. Without a base to neutralize it, the pyridine nitrogen becomes protonated, deactivating the amine.[2][3] | Use at least 1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA). The excess ensures complete neutralization of HCl and maintains the nucleophilicity of the 3-amino group. |
| Catalyst Activity | For less reactive acylating agents like anhydrides, the reaction may be too slow without a catalyst. | Add a catalytic amount (1-10 mol%) of DMAP. DMAP is a "super catalyst" that forms a highly reactive acylpyridinium intermediate, which is a much more potent acylating agent than the anhydride itself.[10] |
| Reaction Temperature | The activation energy for the reaction may not be met at room temperature, especially with sterically hindered substrates. | Gradually increase the reaction temperature (e.g., to 40 °C or reflux in DCM). Monitor by TLC to avoid decomposition. |
| Reagent Purity | 3-Aminopyridine can be hygroscopic, and acylating agents can degrade upon exposure to moisture.[1][13] Contaminants can inhibit the reaction. | Ensure 3-aminopyridine is dry. Use freshly opened or distilled acylating agents and anhydrous solvents.[14] |
Problem 2: Formation of Multiple Products (Low Selectivity)
The appearance of multiple spots on a TLC plate indicates a loss of selectivity.
Root Cause Analysis: Competing Nucleophiles
| Factor | Underlying Cause & Explanation | Recommended Action & Rationale |
| Acylating Agent Stoichiometry | Using a large excess of the acylating agent can lead to di-acylation, where both the amino and pyridine nitrogens are acylated.[15] | Use the acylating agent in a controlled stoichiometry, typically 1.05 to 1.2 equivalents. Add the acylating agent slowly (dropwise) to the solution of the amine and base to maintain a low instantaneous concentration, favoring mono-acylation.[7][16] |
| Choice of Base | Pyridine, while a base, can also act as a nucleophilic catalyst, potentially leading to side reactions.[8][17] | Prefer a non-nucleophilic, sterically hindered base like DIPEA over pyridine or TEA if side reactions are an issue. This minimizes the base's ability to compete as a nucleophile. |
| Reaction Conditions | High temperatures can sometimes provide enough energy to overcome the selectivity barrier, leading to reactions at the less reactive pyridine nitrogen. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period. This favors the kinetically preferred product (acylation at the more nucleophilic amino group).[16] |
Problem 3: Difficult Product Isolation and Purification
Even with a good yield, challenges can arise during the workup and purification stages.
Root Cause Analysis: Product and Byproduct Properties
| Factor | Underlying Cause & Explanation | Recommended Action & Rationale |
| Byproduct Removal | Amine hydrohalide salts (e.g., triethylammonium chloride) formed during the reaction can be difficult to remove and may co-precipitate with the product. | During the aqueous workup, perform an aqueous wash (e.g., with water or dilute NaHCO₃) to remove water-soluble salts. Ensure thorough phase separation. |
| Product Solubility | The acylated product may have some water solubility, leading to loss during aqueous extraction. | Saturate the aqueous layer with NaCl (brine) during extractions. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer. |
| Chromatography Issues | The basic pyridine moiety in the product can interact strongly with silica gel, leading to peak tailing and poor separation. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% TEA in the eluent). This neutralizes the acidic sites on the silica, improving chromatographic performance. For very polar compounds, consider alternative purification methods like cation-exchange chromatography.[18] |
Experimental Workflows & Protocols
General Experimental Workflow
The following diagram outlines a systematic approach to performing and troubleshooting the acylation reaction.
Caption: General workflow for 3-aminopyridine acylation.
Protocol 1: Acylation using Acyl Chloride and TEA
This protocol is suitable for standard acylations under Schotten-Baumann conditions.[6][19]
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-aminopyridine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Acylation: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Acylation using Acid Anhydride
This protocol is ideal for achieving high yields, especially with less reactive substrates or when steric hindrance is a factor.[11][20]
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-aminopyridine (1.0 eq), the acid anhydride (1.2 eq), and 4-(Dimethylamino)pyridine (DMAP, 0.05 eq).
-
Solvent: Add anhydrous solvent (e.g., DCM, THF, or acetonitrile).
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mechanism Spotlight: The Role of DMAP
DMAP's exceptional catalytic activity stems from its ability to act as a nucleophilic catalyst. It first reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting anhydride, making the subsequent acyl transfer to the 3-amino group rapid and efficient.[10][11][12]
Caption: Catalytic cycle of DMAP in acylation reactions.
By understanding these principles and applying the troubleshooting strategies outlined, you can systematically optimize your 3-aminopyridine acylation reactions to achieve higher yields and purity.
References
- The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (2026, January 25). Vertex AI Search.
- Pyridine acts as a base and a solvent in the acylation of amines. (2025, August 5). askIITians.
- What is the role of pyridine in the acylation reaction of amines? (2022, March 28). Shaalaa.com.
- What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu.
- Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham.
- What is the role of pyridine in the acel
- Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011, April 19).
- acylation of amines. (2013, February 13). Mastering Chemistry Help.
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.
- The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). (2005, August 5). PubMed.
- Novel Amine Chemistry Based on DMAP-Catalyzed Acylation.
- Schotten–Baumann reaction. Grokipedia.
- Troubleshooting low yield in pyridine functionaliz
- Troubleshooting: How to Improve Yield. University of Rochester.
- The Diacylation of Amides by Acyl Chloride—Pyridine Compounds.
- Amide Synthesis. Fisher Scientific.
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- N-acylation of amides through internal nucleophilic c
- Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (2025, November 4).
- 3-aminopyridine. Organic Syntheses Procedure.
- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025, November 10).
- What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)? (2014, December 21).
- Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox C
- Pyridines. Wikipedia.
- Organic Syntheses Procedure.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. (2015, March 5). CORE.
- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025, October 17). Nvpubhouse Library for American Journal of Applied Science and Technology.
- Struggling with yield for a simple reaction: What could I be screwing up? (2024, September 21). Reddit.
- Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox C
- Acid chloride reaction with amine. (2024, September 14). Reddit.
- CN111170937A - Preparation method of 3-aminopyridine.
- (PDF) A Facile N-Monoalkylation of Aminopyridines. (2025, August 7).
- N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH.
- Pyridine. Wikipedia.
- Preparation of Pyridines, Part 3: By Acyl
- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. shaalaa.com [shaalaa.com]
- 3. What is the role of pyridine in the acelation reaction of amines? [allen.in]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Pyridines - Wikipedia [en.wikipedia.org]
- 6. Lab Reporter [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 9. acylation of amines [entrancechemistry.blogspot.com]
- 10. nbinno.com [nbinno.com]
- 11. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 18. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. grokipedia.com [grokipedia.com]
- 20. datapdf.com [datapdf.com]
Technical Support Center: Purification of 3-amino-N-(pyridin-3-yl)propanamide
Welcome to the technical support guide for the purification of 3-amino-N-(pyridin-3-yl)propanamide. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this compound with high purity. The unique structure of this molecule, featuring a primary aliphatic amine, a pyridine ring, and a secondary amide, presents specific purification hurdles that require carefully chosen strategies. This guide provides in-depth, field-proven solutions in a direct question-and-answer format, moving beyond simple step-by-step instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification strategy for 3-amino-N-(pyridin-3-yl)propanamide.
Q1: What is the most reliable initial purification strategy for crude 3-amino-N-(pyridin-3-yl)propanamide?
For solid crude materials, recrystallization is the recommended first approach. It is often the most efficient method in terms of time, solvent usage, and yield, while avoiding potential compound degradation that can occur with other methods like silica gel chromatography.[1] The key is selecting an appropriate solvent. Given the polarity of the molecule, polar solvents are a good starting point.
-
Rationale: Recrystallization is a self-validating system; pure compounds tend to form well-ordered crystals, while impurities remain in the solvent (mother liquor). This method is less harsh than chromatography and is easily scalable.
-
Recommended Solvents to Screen: Acetonitrile, ethanol, isopropanol, or mixtures such as ethyl acetate/heptane or ethanol/water. Acetonitrile, in particular, often yields excellent results for amide crystallization.[1]
Q2: My crude product is an oil and will not crystallize. What are my options?
Oiling out during crystallization is a common issue, often indicating the presence of significant impurities or residual solvent. If attempts with various solvent systems fail, chromatography is the next logical step.
-
Attempt Trituration: Before moving to chromatography, try stirring the oil vigorously with a poor solvent (e.g., hexane, diethyl ether). This can sometimes induce crystallization by "washing" away impurities that inhibit lattice formation.
-
Proceed to Chromatography: If trituration fails, the compound's polarity and basic functional groups make Strong Cation Exchange (SCX) chromatography an ideal choice over standard silica gel.
Q3: Can I use standard silica gel chromatography? What are the primary risks involved?
While possible, standard silica gel chromatography presents significant risks for 3-amino-N-(pyridin-3-yl)propanamide. The surface of silica gel is inherently acidic, which can lead to several complications.
-
Risk of Degradation: The acidic nature of silica can catalyze the hydrolysis of the amide bond or cause other side reactions, drastically reducing your yield.[1]
-
Poor Recovery: The basic primary amine and pyridine nitrogen can strongly interact with acidic silanol groups, causing the compound to streak or remain irreversibly adsorbed on the column.
-
Mitigation Strategy: If silica gel must be used, the mobile phase should be modified. Adding a small amount of a basic additive, such as 0.5-1% triethylamine (TEA) or ammonia in methanol, to the eluent is critical. This neutralizes the acidic sites on the silica, minimizing unwanted interactions and potential degradation.[1]
Q4: How can I efficiently remove unreacted 3-aminopyridine from my product?
Both the desired product and the starting material, 3-aminopyridine, are basic. This makes separation by standard chromatography or simple acid-base extraction challenging. Strong Cation Exchange (SCX) chromatography is the superior method for this specific problem.
-
Causality: SCX separates compounds based on their basicity (pKa) and charge, not just polarity. At a neutral pH, both your product and the 3-aminopyridine starting material will be protonated and bind to the negatively charged SCX resin. However, they can be selectively eluted. 3-aminopyridine is generally less basic than the aliphatic primary amine of your product, which may allow for differential elution. A more robust method is to wash away all neutral impurities, then elute all basic compounds with a methanolic ammonia solution and purify the resulting mixture by a secondary method if needed. The primary advantage of SCX is the clean removal of all non-basic impurities.[2]
Troubleshooting Guide: Specific Experimental Issues
This section provides solutions to specific problems you may encounter during the purification workflow.
Problem 1: Low or No Recovery After Silica Gel Chromatography
-
Symptoms: Very little or no product is recovered from the column, even after flushing with highly polar solvents. TLC analysis of the crude material showed a clear product spot before purification.
-
Root Cause Analysis: This is a classic sign of compound degradation or irreversible binding to the acidic silica gel stationary phase.[1] The combination of a pyridine and a primary amine makes the molecule particularly susceptible to strong interactions with silanol groups.
-
Solutions:
-
Immediate Action (Salvage): If the column is still intact, attempt to recover the bound material by flushing the column with a 5-10% solution of triethylamine in your most polar eluent (e.g., methanol or ethyl acetate).
-
Optimized Protocol (Future Runs): Implement the use of a basic modifier in your mobile phase from the start. See Protocol B for a detailed methodology.
-
Superior Alternative: Forgo silica gel entirely and use a more suitable method like SCX chromatography (Protocol C ) or recrystallization (Protocol A ).
-
Problem 2: Product "Oils Out" or Fails to Crystallize from Solution
-
Symptoms: During cooling for recrystallization, the product separates as a liquid layer instead of forming solid crystals. Alternatively, the product remains fully dissolved even at low temperatures or after adding an anti-solvent.
-
Root Cause Analysis:
-
Oiling Out: Often caused by impurities depressing the melting point or by the solution being too supersaturated when cooled.
-
Failure to Crystallize: The solvent may be too good, or the concentration might be too low.
-
-
Solutions:
-
If Oiling Occurs: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool much more slowly. Seeding the solution with a previously isolated pure crystal can provide a nucleation point for crystal growth.
-
Systematic Solvent Screening: Finding the right solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold.
Solvent Polarity Index Boiling Point (°C) Common Use / Rationale Acetonitrile 5.8 82 Excellent choice for amides; often yields high-quality crystals.[1] Isopropanol (IPA) 3.9 82 Good general-purpose polar protic solvent. Ethanol 4.3 78 Similar to IPA, but can be more solvating. Ethyl Acetate 4.4 77 Often used in combination with a non-polar anti-solvent. Heptane/Hexane 0.1 98 / 69 Used as an "anti-solvent" with more polar solvents. -
Problem 3: A Persistent Impurity Co-elutes with the Product in Flash Chromatography
-
Symptoms: Despite using various solvent gradients on silica or alumina, a single impurity cannot be separated from the product, as confirmed by HPLC or NMR analysis of the collected fractions.
-
Root Cause Analysis: The impurity likely has a very similar polarity and size to the desired product. This is common if the impurity is an isomer or a closely related analog.
-
Solution: Purification via Strong Cation Exchange (SCX)
This technique exploits a different chemical property—basicity—to achieve separation where polarity-based methods fail. The workflow leverages the basic nitrogen atoms in your product.
Workflow Logic for SCX Purification
Caption: Workflow for purification using Strong Cation Exchange (SCX).
Detailed Experimental Protocols
Protocol A: Recrystallization from Acetonitrile
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of acetonitrile required to dissolve the solid at reflux temperature. Stir and heat the mixture gently.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold acetonitrile.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol B: Flash Chromatography on Silica Gel with Triethylamine (TEA) Additive
-
Solvent Preparation: Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexane). To the prepared solvent, add 0.5-1% (v/v) of triethylamine.
-
Column Packing: Pack a flash chromatography column with silica gel using your initial, least polar mobile phase (containing TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column using a gradually increasing solvent gradient. The TEA in the mobile phase will neutralize the silica surface, allowing your basic compound to elute without streaking or degradation.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA may require a high-vacuum pump or co-evaporation with a lower-boiling solvent like dichloromethane.
Protocol C: Purification via Strong Cation Exchange (SCX) Solid-Phase Extraction
-
Cartridge Conditioning: Select an SCX solid-phase extraction (SPE) cartridge with sufficient capacity for your amount of crude material. Condition the cartridge by washing it with methanol (2-3 column volumes).
-
Sample Loading: Dissolve the crude material in a minimal amount of methanol or dichloromethane. Apply the solution to the top of the conditioned SCX cartridge and allow it to slowly pass through, collecting the flow-through. Re-apply the flow-through to the cartridge to ensure complete binding of basic components.
-
Wash Step: Wash the cartridge with 2-3 column volumes of methanol to elute all neutral and acidic impurities. These are collected as waste.
-
Elution Step: Elute the bound product from the cartridge using a solution of 2M ammonia in methanol. Use 2-3 column volumes of this basic solution to ensure complete recovery.
-
Final Steps: Collect the basic eluent containing your purified product. Evaporate the solvent under reduced pressure to yield the purified 3-amino-N-(pyridin-3-yl)propanamide.
References
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Sabah, Z. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11. Retrieved from [Link]
- Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2062-2065. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
Sources
Technical Support Center: Amide Synthesis Purification
A Guide to Removing Unreacted 3-Aminopyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of purifying amide products from reactions involving 3-aminopyridine. As a Senior Application Scientist, I understand that even with high-yielding reactions, the removal of unreacted starting materials can be a significant bottleneck. This resource provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure the purity of your final compound.
Understanding the Challenge: 3-Aminopyridine vs. Your Amide
The primary difficulty in this separation stems from the physicochemical similarities and differences between your starting amine and your final amide product. 3-Aminopyridine is a basic compound due to the presence of two nitrogen atoms: the exocyclic amino group and the pyridine ring nitrogen. In contrast, your amide product, while containing nitrogen, is significantly less basic.[1] This difference in basicity is the cornerstone of the most effective purification strategies.
Here's a comparative look at their key properties:
| Property | 3-Aminopyridine | Your Amide Product (General) | Rationale for Separation |
| Basicity (pKa) | The pyridine nitrogen has a pKa of approximately 5.7-6.0.[2][3] | Amides are generally neutral and non-ionizable under typical aqueous workup conditions.[1] | The basicity of 3-aminopyridine allows for its selective protonation and extraction into an acidic aqueous phase.[4][5] |
| Solubility | Soluble in water, alcohol, and benzene.[6][7] | Solubility varies greatly depending on the overall structure but is often lower in water and higher in organic solvents compared to the starting amine. | Differences in solubility between the protonated amine salt (highly water-soluble) and the neutral amide (organic-soluble) are exploited in liquid-liquid extraction. |
| Polarity | Considered a polar compound. | Polarity is variable. | The significant increase in polarity of the aminopyridinium salt allows for effective separation from the less polar amide using extraction or chromatography.[8] |
Troubleshooting Guide: Selecting Your Purification Strategy
The optimal purification strategy depends on the scale of your reaction, the properties of your amide product, and the available laboratory equipment. This guide will walk you through the most common scenarios and provide a logical decision-making framework.
FAQ 1: My initial workup didn't remove all the 3-aminopyridine. What's the first thing I should try?
Answer: The most straightforward and often most effective method is an acidic aqueous wash , also known as a liquid-liquid extraction.[9][10] This technique leverages the basicity of the unreacted 3-aminopyridine.
The Underlying Principle (Causality): By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl or 1M citric acid), you selectively protonate the basic nitrogen atoms of the 3-aminopyridine.[4][5] This forms a water-soluble salt, the 3-aminopyridinium cation, which will then preferentially partition into the aqueous layer, leaving your neutral amide product in the organic layer.[5] Amides are significantly less basic and will not be protonated under these conditions.[1]
Detailed Protocol: Acidic Liquid-Liquid Extraction
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.[9][11]
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of 1M HCl (or 1M citric acid if your product is acid-sensitive) to the separatory funnel.[9]
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Separation: Allow the layers to separate completely. The lower, aqueous layer now contains the protonated 3-aminopyridine. Drain and collect this aqueous layer.
-
Repeat: Repeat the acid wash (steps 3-5) two to three more times with fresh aqueous acid to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[9]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified amide product.[11]
FAQ 2: The acidic wash is causing my amide product to either precipitate or move into the aqueous layer. What are my alternatives?
Answer: If your amide product has some degree of basicity or is highly polar, an acidic wash might not be suitable. In such cases, you should consider column chromatography or recrystallization .
Option A: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[12]
Expertise & Experience: Unreacted 3-aminopyridine, being more polar than many amide products, will generally adhere more strongly to the silica gel. This allows your less polar amide to elute from the column first with a less polar solvent system.
-
Pro-Tip: To enhance the separation, you can pre-treat your crude sample with a small amount of acid. This will convert the 3-aminopyridine to its highly polar salt, which will then remain at the top of the silica gel column.[8] Alternatively, using an amine-functionalized silica column can be effective for separating basic compounds.[13]
General Protocol for Silica Gel Chromatography:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[12] The goal is to find a solvent system where your amide product has an Rf value of approximately 0.2-0.4, and there is clear separation from the 3-aminopyridine spot.
-
Column Packing: Pack a chromatography column with silica gel in your chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by your TLC analysis.
-
Fraction Collection: Collect fractions as the solvent moves through the column and monitor them by TLC to identify which fractions contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Option B: Recrystallization
If your amide product is a solid, recrystallization can be a highly effective and scalable purification method.[14][15]
The Underlying Principle (Causality): This technique relies on the difference in solubility between your amide product and the 3-aminopyridine impurity in a given solvent at different temperatures.[16] The ideal solvent is one in which your amide is highly soluble at an elevated temperature but sparingly soluble at room temperature or below, while the 3-aminopyridine remains in solution.[12]
General Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, acetonitrile, ethyl acetate, or a mixture like benzene/ligroin) to find a suitable recrystallization solvent.[6][14][17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[15]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[15] If your solution is colored, you can add activated charcoal to the cool solution, heat it, and then perform a hot filtration to remove the charcoal and colored impurities.[16]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. You can then place the flask in an ice bath to maximize crystal yield.[12][15]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12][15]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing the dissolved 3-aminopyridine.[12]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
FAQ 3: I work in a high-throughput or automated environment. Are there more advanced techniques available?
Answer: Yes, for more specialized applications or difficult separations, you can employ ion-exchange chromatography.
Solid-Phase Extraction (SPE) with Strong Cation Exchange (SCX)
The Underlying Principle (Causality): SCX cartridges contain a solid support functionalized with strongly acidic groups (like sulfonic acid). When your crude product dissolved in a suitable solvent is passed through the cartridge, the basic 3-aminopyridine will be retained on the column through an acid-base interaction, while your neutral amide product will pass through.[18][19]
General Protocol for SCX-SPE:
-
Cartridge Conditioning: Condition the SCX cartridge according to the manufacturer's instructions, typically with a solvent like methanol.
-
Sample Loading: Dissolve your crude product in a suitable solvent and load it onto the conditioned cartridge.
-
Elution of Amide: Elute your neutral amide product from the cartridge using the loading solvent.
-
Elution of Amine (Optional): The retained 3-aminopyridine can then be eluted from the cartridge by washing with a basic solution (e.g., ammonia in methanol) if you wish to recover it.[18]
Visualization of the Purification Workflow
Caption: Decision workflow for purification strategy.
References
-
What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]
-
Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry - Reddit. (2016, March 31). Retrieved from [Link]
-
Amide or Amino HPLC Columns What are the Differences - Tech Information. (2025, July 12). Retrieved from [Link]
-
Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
-
Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. (2025, August 10). Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
How to separate amides from free amine - ResearchGate. (2017, May 18). Retrieved from [Link]
-
HPLC Methods for analysis of 3-Aminopyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
3-Aminopyridine | C5H6N2 | CID 10009 - PubChem. (n.d.). Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). Retrieved from [Link]
-
Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. (n.d.). Retrieved from [Link]
-
Measurement of atmospheric amines and aminoamides by column adsorption/extraction and hydrophilic liquid chromatography-electrospray-tandem mass spectrometry - PubMed. (2024, July 5). Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved from [Link]
-
Looking for some advice for purification of diamide : r/Chempros - Reddit. (2020, August 7). Retrieved from [Link]
- US8455691B2 - Process for the purification of aromatic amines - Google Patents. (n.d.).
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from [Link]
-
Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Retrieved from [Link]
-
Automated Liquid-Liquid Extraction (LLE). (n.d.). Retrieved from [Link]
-
3-aminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
3-Aminopyridine - Wikipedia. (n.d.). Retrieved from [Link]
-
Workup: Amines - University of Rochester. (n.d.). Retrieved from [Link]
-
Amine to Amide Mechanism - T3P - Common Organic Chemistry. (n.d.). Retrieved from [Link]
- CN111170937A - Preparation method of 3-aminopyridine - Google Patents. (n.d.).
-
How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10). Retrieved from [Link]
-
Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid - Green Chemistry (RSC Publishing). (2012, April 11). Retrieved from [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (n.d.). Retrieved from [Link]
-
Remove Sticky Reagents. (n.d.). Retrieved from [Link]
-
solid-liquid extraction - Columbia University. (n.d.). Retrieved from [Link]
-
The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. (2026, February 13). Retrieved from [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.). Retrieved from [Link]
-
3-Aminopyridine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
- US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents. (n.d.).
Sources
- 1. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 2. reddit.com [reddit.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Workup [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 3-Aminopyridine | 462-08-8 [amp.chemicalbook.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. athabascau.ca [athabascau.ca]
- 16. rubingroup.org [rubingroup.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. reddit.com [reddit.com]
- 19. biotage.com [biotage.com]
Technical Support Center: Navigating the Solubility Challenges of 3-amino-N-(pyridin-3-yl)propanamide Free Base
Welcome to the dedicated technical support center for 3-amino-N-(pyridin-3-yl)propanamide free base. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges commonly encountered with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties and handling of 3-amino-N-(pyridin-3-yl)propanamide free base.
Q1: What are the key structural features of 3-amino-N-(pyridin-3-yl)propanamide that influence its solubility?
A1: The solubility of 3-amino-N-(pyridin-3-yl)propanamide is primarily governed by three functional groups:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated. Pyridine itself has a pKa of approximately 5.23.[1] This feature is critical for pH-dependent solubility.
-
Primary Aliphatic Amine: The terminal amino group (-NH2) is basic and will be protonated at pH values below its pKa.
-
Amide Linkage: The amide group can participate in hydrogen bonding, which can influence its interaction with both aqueous and organic solvents.
The presence of two basic nitrogen atoms suggests that the solubility of the free base will be highly dependent on the pH of the medium.[2]
Q2: What are the estimated physicochemical properties of 3-amino-N-(pyridin-3-yl)propanamide free base?
| Property | Estimated Value | Rationale & Implications |
| Molecular Weight | 165.19 g/mol | A relatively small molecule, which is generally favorable for solubility. |
| pKa1 (Pyridinium ion) | ~4.5 - 5.5 | Based on the pKa of pyridine.[1] The pyridine nitrogen will be protonated in acidic conditions. |
| pKa2 (Ammonium ion) | ~9.0 - 10.0 | Typical for a primary alkylamine. This group will be protonated at neutral and acidic pH. |
| LogP (Predicted) | ~0.0 - 0.5 | A predicted XlogP of 0.0 is available for the dihydrochloride salt, suggesting the free base has low to moderate lipophilicity.[3] This indicates a preference for neither highly aqueous nor highly nonpolar environments. |
| Aqueous Solubility | Low (at neutral pH) | As a free base, the molecule is expected to have its lowest aqueous solubility at a pH above the pKa of the primary amine. In the neutral form, its ability to form hydrogen bonds with water is limited compared to its ionized forms. |
It is crucial for researchers to experimentally determine these properties for their specific batch of the compound.
Q3: How does the pH of a solution affect the solubility of 3-amino-N-(pyridin-3-yl)propanamide free base?
A3: The solubility of this compound is expected to be significantly higher in acidic solutions where one or both of the basic nitrogen atoms are protonated, forming a more soluble salt in situ.[2] As the pH increases towards and above the pKa of the primary amine, the molecule will be predominantly in its neutral, free base form, which is likely to be less soluble in aqueous media, potentially leading to precipitation.
II. Troubleshooting Guide: Common Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experiments with 3-amino-N-(pyridin-3-yl)propanamide free base.
Q4: I am observing very low solubility of the free base in my aqueous buffer (e.g., PBS at pH 7.4). What is the likely cause and how can I fix it?
A4: Causality: At pH 7.4, the pyridine nitrogen (estimated pKa ~5) is largely deprotonated (neutral), while the primary amine (estimated pKa ~9-10) is predominantly protonated (charged). While the protonated amine enhances solubility, the overall molecule may still have limited aqueous solubility in its free base form. The limited solubility at this pH is a common characteristic of many basic compounds.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Step-by-Step Solutions:
-
pH Adjustment: The simplest approach is to lower the pH of your solution.[4] By decreasing the pH to below the pKa of the pyridine nitrogen (e.g., pH < 4), both basic centers will be protonated, significantly increasing aqueous solubility.
-
Salt Formation: If maintaining a specific pH is not critical for the final formulation but you need a solid form with improved aqueous solubility, preparing a salt of the compound is a standard and effective strategy.[6][7] Hydrochloride and mesylate salts are common choices for basic drugs.[7]
-
Co-solvents: If modifying the pH is not an option, the use of water-miscible co-solvents can enhance solubility.[4] Common examples include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
-
Excipients: For more complex formulations, solubilizing excipients such as surfactants (e.g., Polysorbate 80) or complexing agents (e.g., cyclodextrins) can be employed.[8][9]
Q5: My compound dissolves in an acidic stock solution, but it precipitates when I dilute it into my neutral cell culture medium. How can I prevent this?
A5: Causality: This is a classic example of pH-shift precipitation. The compound is soluble in the acidic stock due to the protonation of its basic functional groups. When this acidic stock is diluted into a larger volume of buffered neutral medium, the pH of the local environment around the compound particles increases, causing the compound to convert to its less soluble free base form and precipitate out of solution.
Preventative Measures:
-
Decrease Stock Concentration: Use a more dilute stock solution to minimize the extent of pH shock upon dilution.
-
Slow Addition with Vigorous Stirring: Add the acidic stock solution dropwise to the neutral medium under vigorous stirring. This helps to disperse the compound quickly and avoid localized areas of high concentration where precipitation can initiate.
-
Use a "pH-buffered" Co-solvent System: Prepare the stock solution in a co-solvent system that also has some buffering capacity or can help maintain the solubility of the free base as the pH changes.
-
Employ Solubilizing Excipients: If compatible with your experimental system, pre-dissolving a surfactant or cyclodextrin in the cell culture medium can help to keep the compound in solution upon dilution of the acidic stock.
Q6: I am trying to dissolve the free base in an organic solvent for a chemical reaction, but it is not dissolving well. What should I try?
A6: Causality: While the free base is less polar than its salt forms, the presence of the amine and amide groups allows for hydrogen bonding, which can hinder solubility in purely nonpolar solvents.
Solvent Selection Guide:
-
Polar Aprotic Solvents: Start with polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), as they are excellent solvents for a wide range of organic molecules.
-
Alcohols: Solvents like methanol or ethanol can be effective due to their ability to hydrogen bond with the solute.
-
Chlorinated Solvents: Dichloromethane (DCM) or chloroform may also be suitable, particularly if the overall molecule has some nonpolar character.
-
Solvent Mixtures: A mixture of solvents, such as DCM/methanol, can often provide better solubility than a single solvent by balancing polarity and hydrogen bonding capabilities.
III. Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol provides a method to determine the aqueous solubility of 3-amino-N-(pyridin-3-yl)propanamide free base at different pH values.
Materials:
-
3-amino-N-(pyridin-3-yl)propanamide free base
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC or UV-Vis spectrophotometer for quantification.
-
Shaker or rotator at a controlled temperature.
-
pH meter.
-
0.22 µm syringe filters.
Procedure:
-
Prepare saturated solutions by adding an excess of the free base to vials containing each buffer.
-
Equilibrate the samples on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable mobile phase or buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Measure the pH of the saturated solution to confirm the final pH.
-
Plot solubility (e.g., in mg/mL or µM) versus pH.
Protocol 2: Screening of Co-solvents for Solubility Enhancement
This protocol outlines a method for evaluating the effect of different co-solvents on the solubility of the free base.
Materials:
-
3-amino-N-(pyridin-3-yl)propanamide free base
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
Co-solvents: Ethanol, Propylene Glycol (PG), PEG 400, DMSO.
-
Analytical method for quantification (HPLC or UV-Vis).
Procedure:
-
Prepare a series of co-solvent/buffer mixtures in different ratios (e.g., 10%, 20%, 30% v/v co-solvent in buffer).
-
Create saturated solutions by adding an excess of the free base to each co-solvent/buffer mixture.
-
Follow steps 2-6 from Protocol 1 to determine the solubility in each mixture.
-
Plot solubility versus the percentage of co-solvent to identify the most effective co-solvent and the required concentration.
IV. Visualizations
pH-Dependent Ionization States
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. PubChemLite - 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride (C8H11N3O) [pubchemlite.lcsb.uni.lu]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 294889-15-9|3-Amino-N-(pyridin-3-yl)propanamide|BLD Pharm [bldpharm.com]
- 8. 271591-66-3|3-Amino-N-(pyridin-3-ylmethyl)propanamide|BLD Pharm [bldpharm.com]
- 9. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing cyclization side reactions in beta-amino amide synthesis
Technical Support Center: Beta-Amino Amide Synthesis
Welcome to the technical support center for beta-amino amide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable molecules. Beta-amino amides are crucial building blocks in peptidomimetics and various pharmaceuticals, but their synthesis is often plagued by unwanted side reactions, most notably intramolecular cyclization.
This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant, unexpected byproduct in my beta-amino amide synthesis. What is the likely cause?
A1: The most common side reaction is intramolecular cyclization, leading to the formation of a stable six-membered piperidine-2,4-dione or a related cyclic structure.
This occurs when the nucleophilic beta-amino group attacks the activated carboxylic acid terminus of the same molecule before the intended intermolecular amide bond formation can take place. The thermodynamic stability of the resulting six-membered ring is a strong driving force for this unwanted reaction.[1]
Mechanism of Intramolecular Cyclization:
The process is typically initiated during the activation of the C-terminal carboxylic acid. The activated ester or other intermediate is highly susceptible to nucleophilic attack. If the beta-amino group is unprotected or poorly protected, it can readily attack this activated center.
Caption: Intramolecular vs. Intermolecular Reaction Pathways.
To confirm the identity of your byproduct, we recommend analysis by Mass Spectrometry (to check the molecular weight) and NMR spectroscopy (to identify the cyclic structure and loss of the free amine/acid).
Q2: How can I strategically select a protecting group for the beta-amino moiety to prevent cyclization?
A2: The choice of the N-protecting group is your first and most critical line of defense. An ideal protecting group should be sterically bulky and/or electronically withdrawing to reduce the nucleophilicity of the beta-amino nitrogen.
Key Considerations for Protecting Groups:
-
Steric Hindrance: A bulky protecting group physically obstructs the nitrogen from folding back to attack the activated C-terminus.
-
Electronic Effects: Electron-withdrawing groups decrease the electron density on the nitrogen, making it a weaker nucleophile.
-
Stability & Orthogonality: The group must be stable to the coupling conditions and selectively removable without affecting other protecting groups in your molecule (an orthogonal strategy).[2]
Comparison of Common Amino Protecting Groups:
| Protecting Group | Abbreviation | Key Characteristics | Removal Conditions | Cyclization Prevention |
| tert-Butoxycarbonyl | Boc | Good steric bulk. Standard in peptide synthesis. | Acidic (e.g., TFA).[3] | Good |
| Benzyloxycarbonyl | Cbz (or Z) | Aromatic group, less bulky than Boc. | Catalytic hydrogenation (H₂/Pd).[3] | Moderate |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Bulky, but removed under basic conditions which can sometimes promote other side reactions. | Basic (e.g., Piperidine in DMF).[3] | Good , but depends on sequence. |
| p-Toluenesulfonyl | Tosyl (Ts) | Strongly electron-withdrawing, significantly reduces nucleophilicity. | Harsh; Na/liquid ammonia or strong acid.[3] | Excellent |
Recommendation: For most applications, a Boc group provides a reliable balance of steric hindrance, stability, and ease of removal. If cyclization remains a persistent issue, switching to a more electron-withdrawing group like Tosyl can be a highly effective, albeit more synthetically demanding, solution.
Experimental Protocol: Boc Protection of a Beta-Amino Acid
-
Dissolution: Dissolve the beta-amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (2.0 eq) and stir until the amino acid is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify with cold 1 M HCl to a pH of 2-3.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected beta-amino acid.
Q3: My beta-amino group is protected, but I'm still getting the cyclic byproduct. Could my coupling reagent be the problem?
A3: Absolutely. The coupling reagent dictates the nature and lifetime of the activated carboxylic acid intermediate. A highly reactive intermediate can provide a greater opportunity for the intramolecular side reaction to occur.
The goal is to choose a coupling system that facilitates a rapid and efficient intermolecular reaction without creating an overly activated intermediate that persists long enough for cyclization to occur.
Impact of Common Coupling Reagents:
| Reagent Class | Examples | Mechanism & Side Reaction Propensity |
| Carbodiimides | EDC, DCC | Forms a highly reactive O-acylisourea intermediate. Prone to side reactions, including cyclization and racemization. The use of additives is crucial. |
| Phosphonium Salts | PyBOP, BOP | Forms a less reactive phosphonium active ester. Generally lower rates of side reactions compared to carbodiimides.[4] A drawback of BOP is the formation of carcinogenic HMPA.[4] |
| Uronium/Aminium Salts | HATU, HBTU | Forms an OBt or OAt active ester, which is more stable than the O-acylisourea intermediate. Highly efficient and generally associated with low levels of side reactions. |
The Critical Role of Additives:
Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are essential, especially when using carbodiimides. They act by trapping the highly reactive intermediate to form a more stable active ester. This new intermediate is still reactive enough for the desired amidation but is significantly less prone to intramolecular cyclization and racemization.[5][6]
Caption: Role of additives in stabilizing reactive intermediates.
Recommendation: For challenging beta-amino amide couplings, we recommend using a uronium-based reagent like HATU or a phosphonium-based reagent like PyBOP . If using a carbodiimide like EDC is necessary, the inclusion of OxymaPure is strongly advised for its efficacy and safety profile.[5]
Q4: What are the ideal physical reaction conditions to favor the desired intermolecular coupling?
A4: Controlling the physical parameters of your reaction—concentration, temperature, and solvent—is a powerful tool for directing the reaction outcome.
Concentration (The High Dilution Principle):
Intramolecular cyclization is a first-order process (rate depends on the concentration of one species), while the desired intermolecular amidation is a second-order process (rate depends on the concentration of two species).
-
In Solution-Phase Synthesis: You must leverage the "high dilution" principle. By running the reaction at a very low concentration (typically 0.1 M or less), you decrease the probability of two different molecules finding each other, thus slowing the intermolecular reaction. The rate of the intramolecular cyclization, however, is unaffected by concentration. This gives the desired reaction a kinetic advantage.[7][8]
-
In Solid-Phase Peptide Synthesis (SPPS): The resin matrix provides a "pseudo-dilution" effect.[7] Individual peptide chains are physically isolated from each other on the solid support, which naturally favors intramolecular reactions. This can be beneficial for on-resin cyclization but requires careful management during linear chain assembly.
Temperature:
Lowering the reaction temperature (e.g., from room temperature to 0 °C) generally slows down all reactions. However, it can disproportionately slow the higher-activation-energy side reaction compared to the desired coupling, tipping the balance in your favor. Start your coupling at 0 °C and allow it to warm slowly to room temperature.
Solvent:
The choice of solvent can influence the conformation of the linear precursor. Polar, non-protic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are standard. In some cases, using a less polar solvent can discourage the folded conformation required for cyclization.
Troubleshooting Workflow:
Caption: A logical troubleshooting workflow for cyclization issues.
References
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Retrieved February 17, 2026, from [Link]
-
Total synthesis of [β-HIle]2-nodupetide: effect of ester to amide substitution on its antimicrobial activity. (2024, July 9). RSC Publishing. Retrieved February 17, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 17, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acrotein. Retrieved February 17, 2026, from [Link]
-
Proposed mechanism of the exchange of β-amino amide: (A) (retro) aza-Michael addition and (B) transamidation via two possible pathways. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023, February 14). University of Illinois Urbana-Champaign. Retrieved February 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Total synthesis of [β-HIle] 2 -nodupetide: effect of ester to amide substitution on its antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04401K [pubs.rsc.org]
Technical Support Center: Stability of 3-amino-N-(pyridin-3-yl)propanamide in Aqueous Solution
Document ID: TSC-2026-02-17-STAB-ANP
Welcome to the technical support guide for 3-amino-N-(pyridin-3-yl)propanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting guidance for stability-related issues encountered during experimentation with this molecule in aqueous solutions.
Section 1: Understanding the Stability Profile
This section addresses fundamental questions regarding the inherent stability of 3-amino-N-(pyridin-3-yl)propanamide and its likely degradation pathways.
FAQ 1: What is 3-amino-N-(pyridin-3-yl)propanamide and why is its aqueous stability a primary concern?
3-amino-N-(pyridin-3-yl)propanamide is a small molecule characterized by three key functional groups: a primary aliphatic amine, an amide linkage, and a pyridine ring. The combination of these groups makes the molecule susceptible to degradation in aqueous environments, which is a critical concern for researchers developing liquid formulations, conducting cell-based assays, or performing any experiment requiring the compound to be in solution for extended periods. Instability can lead to a loss of compound concentration, reduced biological activity, and the appearance of unknown impurities that can confound experimental results.
The structure contains an amide bond, which is susceptible to hydrolysis, and both a primary amine and a pyridine ring, which are potential sites for oxidation.[1] Therefore, understanding and controlling the factors that influence its degradation is paramount for ensuring experimental reproducibility and the integrity of a potential therapeutic agent.
FAQ 2: What are the primary predicted degradation pathways for this molecule in an aqueous solution?
Based on the chemical structure of 3-amino-N-(pyridin-3-yl)propanamide, two principal degradation pathways are predicted: hydrolysis and oxidation . Photodegradation is also a potential concern for pyridine-containing compounds.[1]
-
Hydrolysis: The amide bond is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base, yielding 3-aminopropanoic acid (β-alanine) and 3-aminopyridine.[2][3] This is often the most significant degradation pathway in aqueous solutions.
-
Oxidation: The primary amine and the nitrogen on the pyridine ring are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[1][4] Oxidation of the pyridine ring can lead to the formation of a pyridine N-oxide derivative.[1]
The diagram below illustrates these primary degradation routes.
Caption: Predicted degradation pathways for 3-amino-N-(pyridin-3-yl)propanamide.
Section 2: Troubleshooting Common Stability Issues
This section provides guidance on identifying and resolving common problems observed during experiments.
FAQ 3: My solution of 3-amino-N-(pyridin-3-yl)propanamide is showing a decrease in concentration over time. What is the likely cause?
A time-dependent loss of the parent compound is a classic sign of chemical degradation. The most common cause in an unbuffered aqueous solution is amide hydrolysis . The rate of hydrolysis is highly dependent on the pH of the solution.[2]
Troubleshooting Steps:
-
Measure the pH: Check the pH of your stock solution and final experimental medium. Even dissolving a salt form of the compound (e.g., dihydrochloride) can result in an acidic pH that accelerates hydrolysis.[3]
-
Review Storage Conditions:
-
Temperature: Are your solutions stored at elevated temperatures? Degradation rates increase with temperature.[5] For short-term storage (days), refrigeration (2-8°C) is recommended. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
-
Light Exposure: Are solutions stored in clear vials on the benchtop? Pyridine derivatives can be susceptible to photodegradation.[1] Always store solutions in amber vials or protect them from light.
-
FAQ 4: I'm observing new, unidentified peaks in my HPLC or LC-MS analysis after storing my solution. How can I tentatively identify these degradation products?
The appearance of new peaks strongly suggests degradation. Based on the predicted pathways, you can anticipate the mass of the primary degradation products.
-
Parent Compound: 3-amino-N-(pyridin-3-yl)propanamide (C₈H₁₁N₃O), Molecular Weight: 165.2 g/mol .[6]
-
Hydrolysis Product 1: 3-aminopyridine (C₅H₆N₂), Molecular Weight: 94.12 g/mol .[7]
-
Hydrolysis Product 2: 3-aminopropanoic acid (β-alanine, C₃H₇NO₂), Molecular Weight: 89.09 g/mol .
-
Oxidation Product: Pyridine N-oxide derivative (C₈H₁₁N₃O₂), Molecular Weight: 181.2 g/mol .
Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the new peaks and compare them to the theoretical masses of these potential products. Tandem MS (MS/MS) can further help in structural elucidation by comparing fragmentation patterns.
Section 3: Experimental Protocols for Stability Assessment
To proactively address stability, a systematic evaluation is necessary. This section provides validated workflows.
FAQ 5: How should I design a forced degradation study to comprehensively understand the stability of my compound?
A forced degradation (or stress testing) study is essential to identify potential degradation pathways, understand the molecule's intrinsic stability, and develop a stability-indicating analytical method. The study involves subjecting the compound to conditions more severe than those it would typically encounter.
The following workflow outlines a standard approach.
Caption: Workflow for a forced degradation study.
FAQ 6: Can you provide a starting protocol for quantifying 3-amino-N-(pyridin-3-yl)propanamide and its major hydrolytic degradants using LC-MS/MS?
Yes. This protocol is a robust starting point for developing a quantitative, stability-indicating method. It is based on common methodologies for analyzing small, polar, amine-containing compounds.[8][9]
Objective: To separate and quantify the parent compound and its two primary hydrolytic degradation products, 3-aminopyridine and 3-aminopropanoic acid.
Step-by-Step Protocol:
-
Standard Preparation:
-
Prepare individual 1 mg/mL stock solutions of the parent compound, 3-aminopyridine, and 3-aminopropanoic acid in 50:50 acetonitrile:water.
-
Create a mixed working stock solution containing all three analytes.
-
Generate a calibration curve by serially diluting the mixed working stock in the same solvent.
-
-
Sample Preparation:
-
For stability samples, withdraw an aliquot at the designated time point.
-
If the sample is from an acidic or basic condition, neutralize it with an equimolar amount of base or acid, respectively.
-
Dilute the sample into the analytical range of the calibration curve using 50:50 acetonitrile:water.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system capable of handling high pressure.
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is a good starting point for retaining the polar analytes.[8]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A shallow gradient starting at low %B (e.g., 2-5%) and ramping up is recommended.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometer Conditions:
-
System: Tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
The table below provides hypothetical MRM transitions. These must be optimized on your specific instrument by infusing each compound individually.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3-amino-N-(pyridin-3-yl)propanamide | 166.1 | Optimize | 50 | Optimize |
| 3-aminopyridine | 95.1 | Optimize | 50 | Optimize |
| 3-aminopropanoic acid | 90.1 | Optimize | 50 | Optimize |
Section 4: Strategies for Enhancing Aqueous Stability
Once the degradation profile is understood, formulation strategies can be implemented to mitigate instability.
FAQ 7: How does pH impact stability, and how can I determine the optimal pH for my formulation?
The stability of molecules with hydrolyzable amide bonds is typically pH-dependent, often exhibiting a U-shaped stability profile. The lowest degradation rate is usually found in the mid-pH range (typically pH 4-6), with accelerated degradation under both strongly acidic and alkaline conditions.[2][3]
To determine the optimal pH:
-
Prepare a series of buffered solutions across a wide pH range (e.g., pH 2, 4, 6, 8, 10).
-
Dissolve your compound in each buffer at a known concentration.
-
Incubate all solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Analyze samples from each pH at various time points using the stability-indicating LC-MS/MS method described above.
-
Plot the logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line gives the observed degradation rate constant (k_obs).
-
The pH with the lowest k_obs is the pH of maximum stability.
FAQ 8: What formulation strategies can I employ to minimize oxidative and photolytic degradation?
Beyond pH optimization, several other strategies can enhance the stability of 3-amino-N-(pyridin-3-yl)propanamide in solution.[2][5][10]
| Degradation Pathway | Strategy | Rationale and Implementation |
| Oxidation | Inert Atmosphere | Purge the solution and the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.[2] |
| Antioxidants | Add antioxidants such as ascorbic acid or sodium metabisulfite to the formulation to act as sacrificial substrates for oxidizing agents. | |
| Chelating Agents | Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation reactions.[4] | |
| Photodegradation | Light Protection | Store the compound, both as a solid and in solution, in amber glass vials or wrap clear vials in aluminum foil to block UV and visible light.[1] |
| General | Temperature Control | Store solutions at the lowest practical temperature to slow all degradation reactions. Refrigeration (2-8°C) is generally preferred over room temperature. |
By systematically applying the troubleshooting, analytical, and formulation strategies outlined in this guide, researchers can ensure the integrity and reproducibility of their experiments involving 3-amino-N-(pyridin-3-yl)propanamide.
References
-
Waters. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride. Retrieved from [Link]
- Google Patents. (2020). CN111170937A - Preparation method of 3-aminopyridine.
-
Locasale, J. W., et al. (2012). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. PMC. Retrieved from [Link]
-
Ahmadi, M., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Retrieved from [Link]
-
ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. Retrieved from [Link]
-
Lönnberg, H., et al. (2002). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. PubMed. Retrieved from [Link]
-
Ubaya Repository. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]
-
NIH. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Retrieved from [Link]
-
de Sain-van der Velden, M. G. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Orphanet Journal of Rare Diseases. Retrieved from [Link]
-
Allied Academies. (2023). Improving peptide stability: Strategies and applications. Retrieved from [Link]
-
Hartono, S. B., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Retrieved from [Link]
-
MDPI. (2022). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]
-
Agilent. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. 3-amino-N-(pyridin-2-yl)propanamide 97% | CAS: 774487-65-9 | AChemBlock [achemblock.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lcms.cz [lcms.cz]
- 9. d-nb.info [d-nb.info]
- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]
handling hygroscopic nature of 3-amino-N-(pyridin-3-yl)propanamide HCl
Welcome to the technical support center for Ranitidine Hydrochloride (HCl). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling the challenges associated with the hygroscopic nature of this active pharmaceutical ingredient (API). Our goal is to ensure the integrity of your experiments and the quality of your results by providing field-proven insights and validated protocols.
The hygroscopic nature of an API like Ranitidine HCl—its tendency to readily absorb moisture from the atmosphere—can significantly impact its physicochemical properties.[][2] This can lead to issues in handling, such as clumping and poor flowability, and more critical problems like chemical degradation (e.g., hydrolysis), altered dissolution rates, and compromised stability, ultimately affecting the drug's efficacy and shelf life.[3][4]
This resource provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of Ranitidine HCl.
Q1: What are the ideal storage conditions for Ranitidine HCl to minimize moisture absorption?
A1: To maintain its stability, Ranitidine HCl should be stored in a dry place, within a temperature range of 15-30°C, in tightly sealed, light-resistant containers.[5] For laboratory-scale quantities, it is highly recommended to store the compound inside a desiccator containing a suitable desiccant (e.g., silica gel) to maintain a low-humidity environment.[6][7][8][9] For highly sensitive applications, storage in a nitrogen-purged glove box or desiccator is the optimal solution.[6][10]
Q2: I've noticed my batch of Ranitidine HCl has become clumpy. Can I still use it?
A2: Clumping is a primary indicator of moisture absorption. While the compound may not be chemically degraded, its physical properties have been altered. This can lead to significant errors in weighing and dispensing, affecting the accuracy of your solution concentrations. It is crucial to first quantify the water content (see Section III, Protocol 1) before use. If the water content is above your acceptable limit, the batch may not be suitable for quantitative experiments where precise concentration is critical.
Q3: What is the most accurate method to determine the water content in my Ranitidine HCl sample?
A3: Karl Fischer (KF) titration is the gold standard and the most widely used method for determining water content in pharmaceutical substances with high accuracy and specificity.[11][12][13][14][15] This technique selectively quantifies water, distinguishing it from other volatile components, which is a limitation of methods like Loss on Drying (LOD).[12] Coulometric KF is suitable for very low water content (micro-determination), while volumetric KF is used for higher water content.[16][17]
Q4: Can I use a standard laboratory balance to weigh Ranitidine HCl?
A4: Yes, but with stringent precautions. Due to its hygroscopic nature, the mass of a Ranitidine HCl sample can increase rapidly upon exposure to ambient air. To ensure accuracy, weighing should be performed as quickly as possible. For best results, use a weighing vessel with a narrow opening (e.g., a vial instead of a watch glass) to minimize the surface area exposed to the atmosphere. For the highest precision, weighing should be conducted inside a controlled environment, such as a glove box with low relative humidity.[10][18][19]
Q5: What personal protective equipment (PPE) is required when handling Ranitidine HCl?
A5: Standard laboratory PPE should be worn, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[20] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[21] In case of skin or eye contact, rinse thoroughly with water.[22]
II. Troubleshooting Guide
This guide provides solutions to specific problems that may arise during experimentation.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Inconsistent results in bioassays or analytical tests. | Variable API concentration due to moisture absorption. | The absorbed water adds to the weight of the compound, leading to a lower-than-expected concentration of the active molecule when preparing solutions by mass. Solution: Always determine the water content of the working batch using Karl Fischer titration before preparing solutions.[11][16] Adjust the mass of the compound weighed to account for the water content, ensuring the final concentration of the active moiety is accurate. |
| Difficulty in achieving complete dissolution of the compound. | Formation of agglomerates due to moisture. | When hygroscopic powders absorb moisture, particles can stick together, forming clumps that dissolve more slowly than the fine powder. Solution: Gently break up any visible agglomerates with a spatula before adding the solvent. Use sonication or vortexing to aid dissolution. If the problem persists, consider that significant moisture uptake may have altered the compound's solid-state properties. |
| Observed degradation of the compound in solution over a short period. | Hydrolytic degradation catalyzed by absorbed water. | Moisture can act as a reactant, leading to the hydrolysis of susceptible functional groups within the API, reducing its purity and potency.[3] Solution: Use freshly opened batches of the compound whenever possible. Prepare solutions using anhydrous solvents if compatible with your experimental system. Store prepared stock solutions under inert gas (e.g., argon or nitrogen) and at low temperatures (e.g., 2-8°C or -20°C) as recommended.[22] |
| Poor powder flow during automated dispensing or tablet pressing. | Increased inter-particle cohesion due to surface moisture. | Adsorbed moisture increases the cohesive forces between powder particles, leading to poor flowability and caking, which is problematic in manufacturing processes.[3] Solution: Handle the powder in a controlled humidity environment (<40% RH). Co-processing with hydrophobic excipients like certain starches or silicates can also improve flowability by deflecting moisture away from the API.[23][24] |
III. Key Experimental Protocols
Here are step-by-step methodologies for essential procedures when working with Ranitidine HCl.
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol outlines the standard procedure for accurately measuring the water content in a sample of Ranitidine HCl.
1. Instrument Preparation:
- Start the Karl Fischer titrator and allow the system to stabilize.
- The titration vessel should be filled with a suitable KF solvent (e.g., methanol-based).
- Run a pre-titration to neutralize the solvent, ensuring the instrument is in a "ready" state with minimal drift.
2. Titer Determination:
- Accurately weigh a known standard with a certified water content (e.g., sodium tartrate dihydrate).[13]
- Inject the standard into the titration vessel and start the titration.
- The instrument will dispense the KF reagent (containing iodine) until the endpoint is reached.
- The titer (mg of water per mL of reagent) is calculated automatically. Perform this in triplicate to ensure reproducibility. The formula is: F = (Weight of standard * 0.1566) / Volume of reagent.[13]
3. Sample Analysis:
- In a controlled environment (ideally a glove box or on a balance with a draft shield), accurately weigh approximately 100-200 mg of the Ranitidine HCl sample.
- Quickly transfer the sample into the titration vessel.
- Begin the titration. The instrument will titrate to the endpoint.
- The water content is calculated automatically based on the volume of titrant consumed and the predetermined titer.
4. Calculation:
- % Water = (Volume of reagent consumed * Titer * 100) / Sample weight
Protocol 2: Best Practices for Weighing and Solution Preparation
This workflow minimizes moisture uptake during the critical steps of weighing and solubilization.
Caption: Workflow for weighing hygroscopic compounds.
IV. Logic and Causality Diagrams
Understanding the impact of hygroscopicity requires a clear view of the cause-and-effect relationships.
Diagram 1: The Cascade of Issues from Moisture Absorption
This diagram illustrates how the initial event of moisture absorption can lead to a cascade of experimental and quality control failures.
Caption: Consequence map of moisture absorption.
Diagram 2: Mitigation and Control Strategy Workflow
This diagram outlines the decision-making process for handling a hygroscopic compound like Ranitidine HCl.
Caption: Decision workflow for handling Ranitidine HCl.
V. References
-
DC Fine Chemicals. (2020, February 13). SAFETY DATA SHEET 123520-Ranitidine hydrochloride, Ph. Eur.[Link]
-
Mettler Toledo. What Is Karl Fischer Titration?[Link]
-
Wikipedia. Karl Fischer titration.[Link]
-
Cleatech. (2023). Laboratory Glove Box: Definition, Types & Functions.[Link]
-
BYJU'S. (2019, March 4). Principle of Karl Fischer Titration.[Link]
-
Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?[Link]
-
ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content.[Link]
-
Terra Universal. Glove Boxes: Isolation & Containment Chambers.[Link]
-
Clever Creations. (2024). What We Know About Desiccators.[Link]
-
Boekel Scientific. Lab Desiccator Guide | What Is A Desiccator?[Link]
-
Laboratory People. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide.[Link]
-
XRF Scientific. (2024, May 16). Direct Moisture Determination of Food and Feed Using a TGA Analyzer.[Link]
-
ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.[Link]
-
Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash.[Link]
-
Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.[Link]
-
Scharlab. Karl Fischer water content titration.[Link]
-
Wikipedia. Desiccator.[Link]
-
Mettler Toledo. Moisture and Water Content Analysis in Food.[Link]
-
Cleatech. Laboratory Glove Boxes: 2100 Series for Sensitive Materials.[Link]
-
Pro-form. (2025, September 2). Are You Accounting for These Stability Risks in Drug Formulation?[Link]
-
The Lab Depot. Desiccators.[Link]
-
CPAchem. (2025, January 29). Safety data sheet - Ranitidine hydrochloride.[Link]
-
European Directorate for the Quality of Medicines & HealthCare. Ranitidine hydrochloride.[Link]
-
PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.[Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.[Link]
-
ICH. Quality Guidelines.[Link]
-
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.[Link]
-
Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.[Link]
-
Ocean Optics. NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry.[Link]
-
Delft Solids Solutions. Moisture Impact on Powder Safety, Stability, and Processing.[Link]
-
Farmalabor Materie Prime. (2018, December 20). SAFETY DATA SHEET - RANITIDINE HYDROCHLORIDE.[Link]
-
ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities.[Link]
-
European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products.[Link]
-
Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life.[Link]
-
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.[Link]
-
RSC Publishing. (2025, January 27). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling.[Link]
-
Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.[Link]
-
Tablets & Capsules. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.[Link]
-
Upperton Pharma Solutions. API and OSD Processing Considerations when Spray Drying.[Link]
Sources
- 2. tandfonline.com [tandfonline.com]
- 3. solids-solutions.com [solids-solutions.com]
- 4. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 5. Ranitidine hydrochloride(66357-35-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. terrauniversal.com [terrauniversal.com]
- 7. munroscientific.co.uk [munroscientific.co.uk]
- 8. Desiccator - Wikipedia [en.wikipedia.org]
- 9. labdepotinc.com [labdepotinc.com]
- 10. terrauniversal.com [terrauniversal.com]
- 11. mt.com [mt.com]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 14. oceanoptics.com [oceanoptics.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. byjus.com [byjus.com]
- 17. blog.metrohmusa.com [blog.metrohmusa.com]
- 18. mrclab.com [mrclab.com]
- 19. Laboratory Glove Box – The Full and Complete Guide [munroinstruments.com]
- 20. fishersci.nl [fishersci.nl]
- 21. sds.edqm.eu [sds.edqm.eu]
- 22. dcfinechemicals.com [dcfinechemicals.com]
- 23. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. colorcon.com [colorcon.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency with 3-Aminopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding amide coupling reactions with 3-aminopyridine. We will move beyond simple procedural lists to explore the underlying chemical principles governing these challenging reactions, empowering you to diagnose and solve coupling inefficiencies in your own work.
Foundational Understanding: Why is 3-Aminopyridine a "Difficult" Amine?
Before troubleshooting, it's crucial to understand the inherent chemical properties of 3-aminopyridine that make it a challenging substrate for amide bond formation.
Q1: I'm getting low to no yield when trying to couple a carboxylic acid to 3-aminopyridine using standard DCC/NHS conditions. What makes it so unreactive?
A1: Your experience is common and highlights the unique electronic nature of 3-aminopyridine. Unlike simple aliphatic amines or even aniline, 3-aminopyridine presents two key challenges:
-
Reduced Nucleophilicity: The primary amino group (-NH₂) is attached to a pyridine ring, which is an electron-withdrawing system (an "electron-deficient" heterocycle). The electronegative nitrogen atom within the ring pulls electron density away from the ring carbons and, by extension, from the exocyclic amino group.[1] This inductive effect significantly reduces the electron density on the amino nitrogen, making it a weaker nucleophile compared to amines attached to electron-rich or neutral systems.[2][3] A less nucleophilic amine will react more sluggishly with an activated carboxylic acid.
-
Competitive Protonation: 3-Aminopyridine has two basic nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen. The pyridine ring nitrogen is more basic (pKa of the conjugate acid is ~6.0) than the amino group.[4] In acidic or even near-neutral conditions, the ring nitrogen can be protonated. This protonation places a positive charge on the ring, drastically increasing its electron-withdrawing effect and rendering the amino group almost completely non-nucleophilic.[2]
The interplay between these two factors is critical. Standard coupling conditions may not be potent enough to overcome the low nucleophilicity, or they may create a pH environment that deactivates the molecule through ring protonation.
Frequently Asked Questions (FAQs)
This section addresses common, specific issues encountered during coupling reactions.
Q2: Which class of coupling reagents is best for 3-aminopyridine?
A2: For electron-deficient amines like 3-aminopyridine, you need to employ high-potency coupling reagents. Standard carbodiimides like DCC or EDC alone are often insufficient.[5] The most effective choices are typically uronium or phosphonium salt-based reagents.[6][7]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are highly recommended.[8] HATU is often considered a top choice as it reacts quickly and can minimize side reactions like racemization.[6][8]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent. They are known for high coupling efficiency, and the byproducts are generally less hazardous than those from older reagents like BOP.[8]
These reagents form highly reactive O-acylisourea intermediates (or their -OBt, -OAt, or Oxyma equivalents) that can be readily attacked by weakly nucleophilic amines.[6]
Q3: What is the optimal base to use, and how much?
A3: The choice of base is critical to avoid the deactivating ring protonation discussed earlier. You must use a non-nucleophilic, sterically hindered organic base.
-
Recommended Bases: N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, and N-Methylmorpholine (NMM) are the standard choices.[6][9]
-
Bases to Avoid: Avoid using nucleophilic bases like triethylamine (TEA) or pyridine, as they can compete with 3-aminopyridine in reacting with the activated carboxylic acid.
-
Stoichiometry: Typically, 2-3 equivalents of DIPEA are used. This ensures that any adventitious acid (like HCl or HBF₄ from the coupling reagent salt) is neutralized and that the 3-aminopyridine remains in its free, unprotonated state.
Q4: Can I increase the reaction temperature to improve the yield?
A4: Yes, for particularly sluggish reactions involving sterically hindered substrates or highly electron-deficient partners, increasing the temperature can be an effective strategy. Some protocols for difficult couplings report heating reactions to 40-60°C or even higher.[10] However, be aware that elevated temperatures increase the risk of racemization if your carboxylic acid has a chiral center at the alpha-position. This should be a secondary strategy after first optimizing reagents and base at room temperature.
Systematic Troubleshooting Guide
If you've addressed the common issues above and still face low efficiency, follow this systematic guide to diagnose the problem.
Q5: My yield is still low. How can I systematically troubleshoot the reaction?
A5: A systematic approach is key. We can break it down into a logical workflow, starting from the fundamentals and moving to more advanced solutions.
Caption: A systematic workflow for troubleshooting low coupling efficiency.
Explanation of the Workflow:
-
Verify Inputs: Garbage in, garbage out. 3-Aminopyridine can be hygroscopic.[11] Ensure it, your carboxylic acid, and your solvent (e.g., DMF) are anhydrous. Water will hydrolyze your activated intermediate, killing the reaction.[12]
-
Assess Reaction Setup: This is the most common failure point.
-
Reagent Choice: Are you using a high-activity reagent like HATU?
-
Base: Have you used a non-nucleophilic base like DIPEA in sufficient quantity?
-
Order of Addition: Pre-activating the carboxylic acid before adding the 3-aminopyridine is highly recommended. This involves mixing the carboxylic acid, coupling reagent, and base for a few minutes to form the active ester, then adding the amine. This prevents the potent coupling reagent from reacting with the amine directly.[13]
-
-
Advanced Optimization: If the core setup is correct, you can push the reaction conditions. Increasing the concentration or equivalents of the reactants can drive a difficult equilibrium forward. Gentle heating can overcome activation energy barriers.[10]
-
Alternative Strategies: For the most challenging cases, a change in mechanism may be necessary. Forming an acyl fluoride from the carboxylic acid creates a very reactive intermediate that is small and less sterically hindered, which can be highly effective for coupling with unreactive amines.[10]
Key Reagent Selection and Data
Q6: Can you provide a table to help me select the right coupling conditions?
A6: Certainly. The following table summarizes recommended reagents and conditions based on the difficulty of the coupling.
| Scenario | Recommended Reagent | Base (Equivalents) | Solvent | Key Considerations & Rationale |
| Standard Coupling (Un-hindered Acid) | HATU or HBTU | DIPEA (2-3 eq.) | DMF, NMP | HATU is generally preferred for its speed and lower risk of racemization.[8] DIPEA ensures the reaction medium is basic enough to deprotonate the amine. |
| Sterically Hindered Acid | PyAOP or COMU | DIPEA (2-3 eq.) | DMF, NMP | PyAOP is noted for its effectiveness with sterically demanding couplings.[8] COMU offers high efficiency and improved safety/solubility profiles.[6] |
| Prone to Racemization | DEPBT or EDC/Oxyma Pure | DIPEA (2 eq.) | CH₂Cl₂, DMF | DEPBT is specifically designed to suppress epimerization.[8] The addition of Oxyma Pure (a modern HOBt alternative) to carbodiimides also minimizes racemization.[6] |
| Persistent Low Yield | BTFFH or TFFH (for Acyl Fluoride formation) | DIPEA or Collidine (4-5 eq.) | CH₂Cl₂, Acetonitrile | This forms a highly reactive acyl fluoride in situ, which is very effective for electron-deficient amines. Requires higher temperature.[10] |
Experimental Protocols
Here are detailed, step-by-step protocols for key workflows.
Protocol 1: Standard High-Efficiency Coupling Using HATU
This protocol details the recommended pre-activation method for coupling a generic carboxylic acid (R-COOH) to 3-aminopyridine.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add R-COOH (1.0 eq.) to a dry flask.
-
Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1 eq.) to the solution.
-
Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir.
-
Pre-Activation: Allow the mixture to stir at room temperature for 5-10 minutes. You are forming the active HOBt ester during this step.
-
Amine Addition: Add a solution of 3-aminopyridine (1.2 eq.) in a small amount of anhydrous DMF to the reaction flask.
-
Reaction: Stir the reaction at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction progress by taking a small aliquot, quenching it, and analyzing by LC-MS or TLC to check for the disappearance of starting material and the formation of the product amide.[14]
Protocol 2: Acyl Fluoride Mediated Coupling for Difficult Substrates
This protocol is adapted for challenging couplings where standard methods fail, based on the work of Ulven et al.[10]
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.3 eq.) in anhydrous acetonitrile or CH₂Cl₂.
-
Fluorinating Agent: Add BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 eq.).
-
Base Addition: Add DIPEA (4.5 eq.) and stir the mixture for 30 minutes at room temperature to form the acyl fluoride.
-
Amine Addition: Add 3-aminopyridine (1.0 eq.).
-
Reaction: Heat the reaction mixture to 50-80°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS. The high temperature is often necessary to drive the reaction with the less reactive acyl fluoride.
Protocol 3: Qualitative In-Process Monitoring (Kaiser Test for Solid Phase)
If you are performing this coupling on a solid-phase resin, the Kaiser test can give a quick qualitative check for the presence of the free primary amine of 3-aminopyridine (if it has been loaded onto the resin).[13][15]
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops each of:
-
Reagent A: Ninhydrin in ethanol
-
Reagent B: Phenol in ethanol
-
Reagent C: Potassium cyanide in pyridine
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[13]
-
Observation:
Mechanistic Visualization
Understanding the mechanism helps in rationalizing reagent choices.
Caption: Simplified mechanism of HATU-mediated amide coupling.
This diagram shows the two-stage process: first, the carboxylic acid is "activated" by HATU to form a highly reactive intermediate. This reactive species is then susceptible to attack by the weakly nucleophilic 3-aminopyridine to form the stable amide bond.
References
-
Reddit Chemistry Community. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Reddit. Available at: [Link]
-
Besora, M., et al. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Jiang, Y., et al. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au. Available at: [Link]
-
Prakash, G. K. S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
CEM Corporation. (n.d.). Monitoring of Peptide Coupling and Capping. CEM Corporation. Available at: [Link]
-
Wang, Z., et al. (n.d.). Optimization studies of an amide coupling reaction with anilines. ResearchGate. Available at: [Link]
-
Reddit HomeworkHelp Community. (2023). [College: Organic Chemistry] Does 2-Aminopyridine or 3-Aminopyridine have a lower pKa? Using ARIO, provide an explanation. Reddit. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses. Available at: [Link]
-
Watson-Marlow Fluid Technology Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Watson-Marlow. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. ResearchGate. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Recrystallization of 3-amino-N-(pyridin-3-yl)propanamide Salts
Welcome to the technical support center for the purification of 3-amino-N-(pyridin-3-yl)propanamide and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this molecule. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and offers step-by-step protocols to streamline your purification process.
Frequently Asked Questions (FAQs)
1. Q: I have my crude 3-amino-N-(pyridin-3-yl)propanamide salt. What is a good starting point for selecting a recrystallization solvent?
A: The structure of 3-amino-N-(pyridin-3-yl)propanamide, possessing a primary amine, a secondary amide, and a pyridine ring, makes it a polar molecule. When in its salt form (e.g., hydrochloride), its polarity is significantly increased. Therefore, polar solvents are the most logical starting point.
A general principle in solvent selection is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents.[1] For this particular compound, an ideal solvent would dissolve the salt at an elevated temperature but have low solubility at room temperature or below, allowing for good recovery.
Recommended Starting Solvents:
-
Alcohols: Ethanol or isopropanol are excellent initial choices. They are polar enough to dissolve many amine salts at reflux but often allow for crystallization upon cooling.
-
Water: As a highly polar solvent, water can be effective, especially for hydrochloride salts.[1][2] However, the solubility might be too high even at room temperature, leading to poor yields. It is often more effective as part of a solvent-pair system.
-
Acetonitrile: This polar aprotic solvent can be very effective for recrystallizing polar compounds and salts.[3]
Initial Solvent Screening Protocol:
-
Place approximately 50 mg of your crude salt into three separate small test tubes.
-
To the first, add a few drops of ethanol. To the second, add isopropanol, and to the third, add water.
-
Observe the solubility at room temperature. An ideal solvent will show poor solubility.
-
Gently heat the test tubes. The compound should fully dissolve in a minimal amount of the hot solvent.
-
Allow the solutions to cool to room temperature and then in an ice bath.
-
Observe for crystal formation. The solvent that yields a good quantity of crystals is a promising candidate.
2. Q: My compound is too soluble in common polar solvents like ethanol, even at low temperatures. What should I do?
A: This is a common issue, especially with highly polar salts. The solution is to use a solvent-pair system . This involves a "solvent" in which your compound is soluble and a miscible "anti-solvent" in which it is insoluble.
Logical Solvent Pair Selection:
The key is to choose an anti-solvent that is miscible with your primary solvent but has a different polarity.
| Primary Solvent (Good Solubility) | Potential Anti-Solvent (Poor Solubility) |
| Ethanol / Methanol | Diethyl ether, Ethyl acetate, Acetone |
| Water | Ethanol, Acetone, Isopropanol |
| Acetonitrile | Toluene, Dichloromethane |
Solvent-Pair Recrystallization Protocol:
-
Dissolve your crude salt in the minimum amount of the hot primary solvent (e.g., ethanol).
-
While the solution is still hot, add the anti-solvent (e.g., ethyl acetate) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
If too much anti-solvent is added, clarify the solution by adding a few drops of the hot primary solvent until it is clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
3. Q: When I try to recrystallize my compound, it "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of the solute is too high, causing it to come out of solution as a supersaturated liquid.[1]
Troubleshooting Strategies for Oiling Out:
-
Increase the Solvent Volume: The most common cause is a solution that is too concentrated. Re-heat the mixture to dissolve the oil, and add more of the primary solvent (or the more polar solvent in a pair system). This lowers the saturation point.
-
Slow Down the Cooling Rate: Rapid cooling encourages oil formation. After dissolving your compound, allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
-
Lower the Boiling Point of the Solvent System: If using a high-boiling solvent, switch to a lower-boiling alternative or a solvent pair with a lower boiling point.
-
Scratching and Seeding: Vigorously scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth. Adding a "seed crystal" (a tiny amount of the pure, solid compound) can also initiate crystallization.
Workflow for Overcoming Oiling Out:
Caption: Troubleshooting workflow for when a compound "oils out".
4. Q: My crude product is colored. How can I remove colored impurities during recrystallization?
A: Colored impurities are often large, polar, and conjugated molecules. These can be effectively removed by treating the hot solution with activated charcoal.
Decolorization Protocol:
-
Dissolve the crude material in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source to prevent bumping when adding the charcoal.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. This is a critical step that must be done quickly to prevent premature crystallization in the filter funnel.
-
Use a pre-heated funnel.
-
Use fluted filter paper for a larger surface area.
-
-
Allow the filtered, colorless solution to cool and crystallize as usual.
5. Q: I am working with the free base of 3-amino-N-(pyridin-3-yl)propanamide, not a salt. How does this change my solvent choice?
A: The free base is less polar than its salt form. While still a polar molecule, its solubility will be higher in less polar organic solvents compared to the salt.
Solvent Considerations for the Free Base:
-
You may find that moderately polar solvents like ethyl acetate or even a mixture of ethyl acetate and a non-polar solvent like heptane or hexane are effective.[4]
-
Polar protic solvents like ethanol might still work, but you will likely need to use a less polar anti-solvent (like hexane) in a solvent-pair system to induce crystallization.
-
Given the presence of two basic nitrogen atoms (the primary amine and the pyridine ring), it is crucial to avoid acidic conditions during recrystallization of the free base to prevent unintended salt formation.
Experimental Approach for the Free Base: A good starting point for the free base would be recrystallization from a mixture of benzene and ligroin.[4] Alternatively, a systematic screening of single solvents like ethyl acetate, acetone, and toluene, followed by testing solvent pairs like ethyl acetate/heptane, is recommended.
Logical Flow for Solvent Selection:
Caption: Decision workflow for selecting a recrystallization solvent.
References
-
ResearchGate. What is the best technique for amide purification?[Link]
-
Reddit. Go-to recrystallization solvent mixtures.[Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[Link]
- Unknown Source.
- Unknown Source. Crystallization Solvents.pdf. [No valid URL provided]
- Unknown Source.
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.[Link]
-
University of York. Solvent Choice - Chemistry Teaching Labs.[Link]
-
University of York. Problems with Recrystallisations - Chemistry Teaching Labs.[Link]
-
University of Alberta. Isolation (Recovery).[Link]
-
Sciencemadness.org. Forming oxalate salts of amines.[Link]
- Unknown Source.
-
Organic Syntheses. 3-aminopyridine.[Link]
-
Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.[Link]
- Unknown Source. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [No valid URL provided]
- Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
-
JSM Chemistry. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).[Link]
- Unknown Source. recrystallization, filtration and melting point. [No valid URL provided]
- Google Patents.
-
PubChemLite. 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride (C8H11N3O).[Link]
-
PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.[Link]
-
Wikipedia. 3-Pyridylnicotinamide.[Link]
-
Baran Lab. Pyridine Synthesis: Cliff Notes.[Link]
-
PubChem. 3-(Pyridin-3-yl)propan-1-amine.[Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3-amino-N-(pyridin-3-yl)propanamide
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of 3-amino-N-(pyridin-3-yl)propanamide, a compound of interest in pharmaceutical research and development. Beyond a simple spectral interpretation, this document offers a comparative framework, evaluating the role of 1H NMR alongside other critical analytical techniques such as 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide researchers with a reliable guide for structural elucidation and purity assessment.
The Analytical Challenge: Structural Elucidation of 3-amino-N-(pyridin-3-yl)propanamide
The unequivocal structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. 3-amino-N-(pyridin-3-yl)propanamide incorporates several key functional groups: a pyridine ring, a secondary amide, a primary amine, and a flexible aliphatic chain. Each of these features presents a unique spectroscopic signature that must be accurately assigned.
1H NMR spectroscopy is the primary tool for this task, offering detailed information about the electronic environment and connectivity of protons within the molecule. However, a comprehensive analysis relies on a multi-technique approach to build a self-validating data package.
In-Depth Analysis of the 1H NMR Spectrum
The 1H NMR spectrum of 3-amino-N-(pyridin-3-yl)propanamide provides a distinct fingerprint of its molecular structure. The expected chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (N, O) and the effects of aromatic ring currents.[1][2] The spectrum is best understood by dissecting it into the pyridin-3-yl and the 3-aminopropanamide moieties.
Predicted 1H NMR Spectral Data (400 MHz, DMSO-d6)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~ 10.2 | Singlet, broad | 1H | NH (Amide) | The amide proton is significantly deshielded due to the electron-withdrawing carbonyl group and resonance effects. Its chemical shift is sensitive to solvent and concentration.[3] |
| b | ~ 8.7 | Doublet | 1H | H-2 (Pyridine) | This proton is ortho to the ring nitrogen and is highly deshielded by the nitrogen's inductive effect and magnetic anisotropy. |
| c | ~ 8.2 | Doublet | 1H | H-6 (Pyridine) | Also ortho to the ring nitrogen, this proton experiences significant deshielding. |
| d | ~ 8.0 | Doublet of Doublets | 1H | H-4 (Pyridine) | This proton is para to the amide substituent and coupled to both H-5 and H-2. |
| e | ~ 7.4 | Doublet of Doublets | 1H | H-5 (Pyridine) | Coupled to both H-4 and H-6, this proton is the most upfield of the aromatic signals. |
| f | ~ 2.8 | Triplet | 2H | -CH₂ -CH₂-NH₂ | These protons are adjacent to the primary amine. |
| g | ~ 2.5 | Triplet | 2H | -CO-CH₂ - | These protons are adjacent to the electron-withdrawing carbonyl group, resulting in a downfield shift compared to a standard alkane. |
| h | ~ 2.2 | Singlet, broad | 2H | -NH₂ (Amine) | The chemical shift of primary amine protons is variable and often appears as a broad singlet due to quadrupole broadening and exchange.[4] |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[4] DMSO-d6 is chosen here as a common solvent for polar molecules containing exchangeable protons like amides and amines.
Spin-Spin Coupling: The Connectivity Map
The splitting patterns (multiplicity) are crucial for confirming the connectivity of the aliphatic chain.
-
The protons at position g (-CO-CH₂-) are adjacent to the two protons at position f . According to the n+1 rule, their signal is split into a triplet (2+1=3).
-
Similarly, the protons at position f (-CH₂-NH₂) are adjacent to the two protons at position g , resulting in a triplet signal. This mutual triplet-triplet coupling provides definitive evidence for the -CH₂-CH₂- linkage.
Below is a diagram illustrating the key spin-spin couplings within the aliphatic chain.
Caption: Key proton-proton (J) coupling in the propanamide chain.
A Holistic Approach: Comparison with Alternative Analytical Techniques
While 1H NMR is powerful, it is not a standalone solution. A robust analytical package integrates data from multiple orthogonal techniques to provide a complete picture of the compound's identity and purity.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| 1H NMR | Proton environment, connectivity, relative quantitation of protons. | Excellent for detailed structural elucidation of the entire molecule. | Signal overlap can occur; exchangeable protons (NH, NH₂) can be broad and difficult to integrate accurately. |
| 13C NMR | Number and type of unique carbon atoms (sp³, sp², C=O). | Confirms the carbon backbone, including the carbonyl carbon (~172 ppm)[5] and the distinct aromatic carbons.[6] | Insensitive (requires more sample or longer acquisition time); does not show coupling information in standard broadband-decoupled mode. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern. | Provides definitive confirmation of the molecular formula (C₈H₁₁N₃O, MW: 165.19)[7]. Fragmentation can help confirm structural motifs. | Does not distinguish between isomers; provides no information on connectivity. |
| HPLC | Purity assessment, quantitation, detection of impurities. | Essential for determining the purity of the sample and identifying any related substances or degradation products.[8][9] | Provides no structural information on its own; requires a reference standard for absolute quantitation. |
Standardized Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.
Protocol 1: 1H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-amino-N-(pyridin-3-yl)propanamide and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2: Purity Analysis by Reversed-Phase HPLC
This method is designed to be stability-indicating for a polar compound like 3-amino-N-(pyridin-3-yl)propanamide.[9]
-
Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: A polar-embedded C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm) is recommended to improve the retention of the polar analyte.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of 1.0 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Conclusion
The analysis of 3-amino-N-(pyridin-3-yl)propanamide by 1H NMR spectroscopy provides a wealth of structural information that is fundamental to its characterization. A detailed examination of chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of every proton in the molecule. However, for a complete and robust characterization suitable for drug development, 1H NMR must be integrated into a broader analytical workflow. By combining NMR data with 13C NMR for carbon backbone confirmation, Mass Spectrometry for molecular weight verification, and HPLC for purity assessment, researchers can build a comprehensive, self-validating data package that ensures the identity, quality, and integrity of the compound.
References
-
Perdew, J. P., et al. (2006). Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines. Spectroscopy Letters. [Link][10]
-
The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link][11]
-
PubChem. (n.d.). 3-Aminopyridine. National Center for Biotechnology Information. [Link][12]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link][6]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. [Link][8]
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link][13]
-
University of California, Davis. (n.d.). Chemical Shifts. Chemistry LibreTexts. [Link][1]
-
PubMed. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link][3]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link][4]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link][2]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Doc Brown's Chemistry. [Link][5]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
- 5. docbrown.info [docbrown.info]
- 6. mdpi.com [mdpi.com]
- 7. 294889-15-9|3-Amino-N-(pyridin-3-yl)propanamide|BLD Pharm [bldpharm.com]
- 8. helixchrom.com [helixchrom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. rsc.org [rsc.org]
- 12. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-pyridyl Propanamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Differentiation in Drug Discovery
In the realm of pharmaceutical and agrochemical research, the precise structural characterization of novel compounds is paramount. N-pyridyl propanamides and their derivatives represent a class of compounds with significant biological potential. Distinguishing between isomers—N-(pyridin-2-yl)propanamide, N-(pyridin-3-yl)propanamide, and N-(pyridin-4-yl)propanamide—is a critical analytical challenge, as subtle changes in the position of the pyridine nitrogen can dramatically alter a molecule's pharmacological and toxicological properties. Mass spectrometry, a cornerstone of modern analytical chemistry, offers a powerful tool for this purpose through the detailed analysis of fragmentation patterns.
This guide will explore the expected fragmentation behaviors of these isomers under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a comparative framework to aid in their identification and characterization.
Fundamental Fragmentation Pathways of Amides
The fragmentation of amides in mass spectrometry is a well-understood process, generally involving a few key bond cleavages.[1][2] For a generic N-substituted propanamide, the primary fragmentation pathways involve:
-
α-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. For propanamides, this results in the characteristic propionyl cation at m/z 57.
-
Amide Bond Cleavage: Scission of the N-CO bond, which can lead to the formation of ions corresponding to either the amine or the acyl portion of the molecule.[3]
-
McLafferty Rearrangement: A hydrogen atom transfer from the γ-carbon of the acyl chain to the carbonyl oxygen, followed by cleavage of the α-β bond. This is a characteristic fragmentation for amides with sufficiently long alkyl chains.
The presence of an aromatic or heteroaromatic ring, such as a pyridine ring, introduces additional and often dominant fragmentation pathways.
Comparative Fragmentation Analysis of N-pyridyl Propanamide Isomers
The position of the nitrogen atom in the pyridine ring is expected to exert a significant influence on the fragmentation pattern, primarily due to differences in the stability of the resulting fragment ions and the potential for specific rearrangement reactions. This analysis is based on the fragmentation of isomeric pyridyl amides as analogs.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, extensive fragmentation is expected.[4] The molecular ion (M+) will be formed by the loss of an electron, and its subsequent fragmentation will provide structural information.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectra of N-pyridyl Propanamide Isomers
| Fragment Ion (m/z) | Proposed Structure | N-(pyridin-2-yl)propanamide | N-(pyridin-3-yl)propanamide | N-(pyridin-4-yl)propanamide | Rationale for Predicted Abundance |
| [M]+• | [C8H10N2O]+• | Present | Present | Present | The molecular ion peak. |
| [M-28]+• | [C6H8N2]+• | Moderate | Low | Low | Loss of ethylene via McLafferty rearrangement. |
| [M-42]+• | [C6H6N2O]+• | Low | Moderate | Moderate | Loss of ketene (CH2=C=O). |
| [M-56]+ | [C7H8N2]+ | Low | Moderate | Moderate | Loss of the propanoyl radical. |
| 94 | [C5H6N2]+• | High | Moderate | Moderate | Ion corresponding to aminopyridine. |
| 78 | [C5H4N]+ | High | High | High | Pyridyl cation, a common fragment for pyridine derivatives. |
| 57 | [CH3CH2CO]+ | High | High | High | Propionyl cation, from α-cleavage. |
Key Differentiating Features in EI-MS:
-
N-(pyridin-2-yl)propanamide: Is expected to show a more pronounced loss of the entire propanamide side chain, leading to a prominent ion at m/z 94 (2-aminopyridine radical cation). This is due to the "ortho effect," where the proximity of the amide nitrogen to the ring nitrogen can facilitate specific rearrangements and cleavages.
-
N-(pyridin-3-yl)propanamide and N-(pyridin-4-yl)propanamide: These isomers are predicted to exhibit more fragmentation within the propanamide chain, such as the loss of ketene (CH2=C=O) to form an ion at [M-42]+•. The relative abundance of the pyridyl cation (m/z 78) and the aminopyridine ion (m/z 94) will be crucial in their differentiation.
The fragmentation pathways can be visualized as follows:
Caption: Predicted EI fragmentation pathways for N-pyridyl propanamide isomers.
Electrospray Ionization (ESI) Fragmentation
ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]+.[5] Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the even-electron [M+H]+ ion will differ from that of the odd-electron M+• ion from EI.
Table 2: Predicted Key Product Ions in the ESI-MS/MS Spectra of N-pyridyl Propanamide Isomers
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure | N-(pyridin-2-yl)propanamide | N-(pyridin-3-yl)propanamide | N-(pyridin-4-yl)propanamide | Rationale for Predicted Abundance |
| [M+H]+ | [M+H-28]+ | [C6H9N2O]+ | Moderate | Low | Low | Loss of ethylene. |
| [M+H]+ | [M+H-57]+ | [C5H6N2H]+ | High | Moderate | Moderate | Loss of the propanoyl group. |
| [M+H]+ | 95 | [C5H6N2+H]+ | High | High | High | Protonated aminopyridine. |
| [M+H]+ | 79 | [C5H4N+H]+ | Moderate | High | High | Protonated pyridine. |
| [M+H]+ | 57 | [CH3CH2CO]+ | High | High | High | Propionyl cation. |
Key Differentiating Features in ESI-MS/MS:
-
The primary fragmentation is expected to be the cleavage of the amide bond, leading to the formation of the protonated aminopyridine ion (m/z 95) and the propionyl cation (m/z 57).
-
The relative abundance of the protonated pyridine ion (m/z 79) versus the protonated aminopyridine ion (m/z 95) is likely to be a key differentiator. For the 3- and 4-isomers, the formation of the more stable protonated pyridine may be more favorable.
-
The 2-isomer may exhibit unique fragmentation pathways due to the potential for intramolecular interactions involving the two nitrogen atoms.
The ESI-MS/MS fragmentation can be visualized as follows:
Sources
Distinguishing 3-amino-N-(pyridin-3-yl)propanamide from its Methyl Analogs: A Comparative Guide
Introduction
In the landscape of pharmaceutical research and drug development, the unequivocal structural characterization of synthesized molecules is a cornerstone of safety and efficacy. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, often exhibit vastly different pharmacological, metabolic, and toxicological profiles. The ability to distinguish between such closely related analogs is therefore not merely an analytical exercise but a critical necessity.
This guide provides an in-depth technical comparison of analytical methodologies for distinguishing 3-amino-N-(pyridin-3-yl)propanamide from its methyl-substituted positional isomers on the pyridine ring. These compounds, with identical molecular weights, present a significant analytical challenge that requires a multi-pronged approach. We will explore the causal relationships behind experimental choices and provide self-validating protocols for three indispensable techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Analytes of Interest
This guide focuses on the parent compound and four of its representative methyl-substituted analogs:
-
Parent Compound: 3-amino-N-(pyridin-3-yl)propanamide
-
Methyl Analogs:
-
3-amino-N-(2-methylpyridin-3-yl)propanamide
-
3-amino-N-(4-methylpyridin-3-yl)propanamide
-
3-amino-N-(5-methylpyridin-3-yl)propanamide
-
3-amino-N-(6-methylpyridin-3-yl)propanamide
-
The subsequent sections will detail the experimental frameworks and expected data, providing a robust strategy for the unambiguous identification of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy stands as the most definitive method for the structural elucidation of organic compounds in solution.[1] Its power lies in its ability to probe the unique magnetic environment of each nucleus within a molecule. The introduction of a methyl group onto the pyridine ring induces subtle yet predictable electronic effects that alter the chemical shifts (δ) and spin-spin coupling constants (J) of nearby protons (¹H) and carbons (¹³C), providing a distinct spectral fingerprint for each isomer.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve 5–10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Complete dissolution is crucial for acquiring high-resolution spectra.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is critical for resolving the complex spin systems of these aromatic compounds.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical acquisition parameters include 16 to 32 scans, a relaxation delay of 1–2 seconds, and a spectral width of 12–16 ppm.
-
Process the Free Induction Decay (FID) using an exponential multiplication with a line broadening of 0.3 Hz, followed by Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a greater number of scans (1024–4096) and a longer relaxation delay (2–5 seconds) are typically required. The spectral width should be set to 200–250 ppm.
-
Process the FID with an exponential multiplication using a line broadening of 1–2 Hz before Fourier transformation.
-
-
Data Analysis: Reference the spectra to the residual solvent signal (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Assign the resonances based on their chemical shifts, multiplicities, and integration values.
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the parent compound and its methyl analogs. These predictions are derived from established NMR prediction engines and an expert understanding of substituent effects on heteroaromatic systems.[2][3][4][5][6]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Parent Compound | 2-Methyl Analog | 4-Methyl Analog | 5-Methyl Analog | 6-Methyl Analog |
| Py-H2 | ~8.6 | - | ~8.4 | ~8.4 | ~8.5 |
| Py-H4 | ~8.1 | ~7.9 | - | ~7.9 | ~8.0 |
| Py-H5 | ~7.4 | ~7.2 | - | ~7.2 | ~7.3 |
| Py-H6 | ~8.3 | ~8.1 | ~8.2 | - | ~8.1 |
| -CH₃ | - | ~2.4 | ~2.3 | ~2.3 | ~2.5 |
| -NH-CO- | ~10.2 | ~10.1 | ~10.2 | ~10.1 | ~10.3 |
| -CO-CH₂- | ~2.7 | ~2.7 | ~2.7 | ~2.7 | ~2.7 |
| -CH₂-NH₂ | ~2.9 | ~2.9 | ~2.9 | ~2.9 | ~2.9 |
| -NH₂ | ~2.5 (broad) | ~2.5 (broad) | ~2.5 (broad) | ~2.5 (broad) | ~2.5 (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Parent Compound | 2-Methyl Analog | 4-Methyl Analog | 5-Methyl Analog | 6-Methyl Analog |
| Py-C2 | ~145 | ~154 | ~146 | ~142 | ~155 |
| Py-C3 | ~138 | ~137 | ~147 | ~135 | ~138 |
| Py-C4 | ~126 | ~138 | ~135 | ~129 | ~125 |
| Py-C5 | ~124 | ~122 | ~125 | ~131 | ~122 |
| Py-C6 | ~148 | ~147 | ~149 | ~146 | ~146 |
| -CH₃ | - | ~18 | ~20 | ~17 | ~23 |
| -C=O | ~171 | ~171 | ~171 | ~171 | ~171 |
| -CO-CH₂- | ~36 | ~36 | ~36 | ~36 | ~36 |
| -CH₂-NH₂ | ~38 | ~38 | ~38 | ~38 | ~38 |
The most significant differentiators in the NMR spectra are the number of aromatic signals, their chemical shifts, and their coupling patterns. For example, the 4-methyl analog will be readily identifiable by the absence of a signal for the H4 proton and the characteristic shifts of the remaining aromatic protons due to the meta positioning of the methyl group relative to the amide linkage.
NMR Experimental Workflow
Mass Spectrometry (MS): Deciphering Fragmentation Pathways
Mass spectrometry is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For distinguishing isomers, which have identical molecular weights, tandem mass spectrometry (MS/MS) is indispensable. In an MS/MS experiment, the protonated molecular ions ([M+H]⁺) of the isomers are isolated and fragmented. The resulting fragmentation patterns serve as a unique "molecular fingerprint."
The fragmentation of N-aryl amides is often dominated by the cleavage of the amide bond.[7] The position of the methyl group on the pyridine ring can influence the stability of the resulting fragment ions, leading to subtle but measurable differences in their relative abundances.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via an infusion pump or, more commonly, through an HPLC system for online separation prior to analysis.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred method for generating protonated molecular ions, [M+H]⁺, of these analytes.
-
MS Full Scan: An initial full scan MS spectrum is acquired to confirm the m/z of the precursor ion.
-
MS/MS Product Ion Scan:
-
The [M+H]⁺ ion is selected as the precursor for fragmentation.
-
Collision-Induced Dissociation (CID) is employed to fragment the precursor ion. The collision energy should be optimized to produce a rich fragmentation spectrum.
-
The resulting product ion spectrum is recorded.
-
-
Data Analysis: The MS/MS spectra of the isomers are compared, with a focus on the m/z values and relative abundances of the fragment ions.
Predicted Mass Spectrometry Data and Interpretation
The table below outlines the major fragment ions expected for the parent compound and its methyl analogs, based on established fragmentation mechanisms for amides and pyridine-containing molecules.[8]
Table 3: Predicted Major Fragment Ions (m/z) in Positive ESI-MS/MS
| Fragment | Parent Compound | Methyl Analogs | Description |
| [M+H]⁺ | 179.1 | 193.1 | Protonated molecular ion |
| [M+H - C₃H₅NO]⁺ | 95.1 | 109.1 | Pyridinium ion after amide cleavage |
| [C₃H₆NO]⁺ | 84.0 | 84.0 | Acylium ion from propanamide moiety |
| Other fragments | Varies | Varies | Further fragmentation of the pyridinium ion |
The most direct distinguishing feature in the MS/MS spectra is the m/z of the pyridinium fragment ion. The parent compound will yield a fragment at m/z 95.1, whereas the methyl analogs will produce a fragment at m/z 109.1. While this does not differentiate between the methyl-substituted isomers, further fragmentation of the m/z 109.1 ion may yield subtle differences that can be used for more detailed characterization.
Mass Spectrometry Experimental Workflow
High-Performance Liquid Chromatography (HPLC): Separation by Physicochemical Interactions
HPLC is a cornerstone of analytical chemistry, enabling the separation of compounds based on their differential interactions with a stationary phase.[9][10][11][12][13] For basic, polar compounds like the aminopyridine derivatives in this guide, conventional reversed-phase HPLC can be challenging. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, or Hydrophilic Interaction Liquid Chromatography (HILIC), often provides superior resolution.
The position of the methyl group subtly alters the molecule's polarity and basicity (pKa), which in turn affects its retention behavior on the chromatographic column, allowing for their separation.
Experimental Protocol: Mixed-Mode HPLC
-
Instrumentation: An HPLC system equipped with a UV-Vis detector or a mass spectrometer is required.
-
Column: A mixed-mode column with both reversed-phase (e.g., C18) and ion-exchange functionalities is recommended.
-
Mobile Phase:
-
A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) is typically employed.
-
Precise control of the mobile phase pH is critical for achieving reproducible separation of these ionizable compounds.
-
-
Gradient Elution: The separation is typically achieved by starting with a high concentration of the aqueous buffer and gradually increasing the acetonitrile concentration.
-
Detection: The eluting compounds can be monitored by UV absorbance at an appropriate wavelength (e.g., 254 nm) or by mass spectrometry.
-
Data Analysis: The retention times of the isomers are compared for identification and quantification.
Expected HPLC Data and Interpretation
While the absolute retention times are dependent on the specific experimental conditions, the elution order of the isomers can be predicted based on their relative polarities.
Table 4: Expected Relative Retention Times in Mixed-Mode HPLC
| Compound | Expected Relative Retention Time |
| Parent Compound | 1.00 |
| 2-Methyl Analog | > 1.00 |
| 4-Methyl Analog | < 1.00 |
| 5-Methyl Analog | ~1.00 |
| 6-Methyl Analog | > 1.00 |
The introduction of a methyl group can influence the molecule's polarity and its interaction with the stationary phase. For instance, a methyl group ortho to the pyridine nitrogen (2- and 6-positions) can sterically hinder interactions with the stationary phase, potentially leading to longer retention times in some mixed-mode systems.
HPLC Experimental Workflow
Conclusion
The definitive differentiation of 3-amino-N-(pyridin-3-yl)propanamide from its positional methyl analogs is a non-trivial but achievable analytical objective. A comprehensive strategy that integrates the strengths of multiple analytical techniques is essential for a robust and reliable characterization.
-
NMR Spectroscopy provides unparalleled detail about the molecular structure, enabling direct observation of the influence of the methyl group's position.
-
Mass Spectrometry , particularly with tandem MS capabilities, offers a unique fragmentation "fingerprint" for each molecule.
-
HPLC allows for the physical separation of the isomers, which is a prerequisite for their individual analysis and quantification.
By implementing the detailed protocols and interpretative guidance provided in this document, researchers and drug development professionals can confidently navigate the challenges of isomer differentiation, thereby ensuring the integrity and quality of their scientific endeavors.
References
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. ACD/Labs. Retrieved February 17, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved February 17, 2026, from [Link]
-
Pérez-Ribera, M., Faizan-Khan, M., Giné, R., Badia, J. M., Junza, A., Yanes, O., Sales-Pardo, M., & Guimerà, R. (2025). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics. [Link]
-
SIELC Technologies. (n.d.). 3-Aminopyridine. Retrieved February 17, 2026, from [Link]
-
Wishart Research Group. (2014). CFM-ID. University of Alberta. Retrieved February 17, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification. Retrieved February 17, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved February 17, 2026, from [Link]
-
Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved February 17, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Aminopyridine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 225-233. [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved February 17, 2026, from [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved February 17, 2026, from [Link]
-
Analytical Chemistry. (2004). Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC. 76(23), 7044-7050. [Link]
-
The Metabolomics Innovation Centre. (n.d.). CASPRE. Retrieved February 17, 2026, from [Link]
-
NMRium. (n.d.). NMRium demo - Predict. Retrieved February 17, 2026, from [Link]
-
NIST. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
-
EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved February 17, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 17, 2026, from [Link]
-
NIST. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
-
NIST. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
-
University of Puget Sound. (n.d.). A guide to 1H NMR chemical shift values. Retrieved February 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved February 17, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved February 17, 2026, from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved February 17, 2026, from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 17, 2026, from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved February 17, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). 13C-NMR. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]
-
NIST. (n.d.). Propanamide. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved February 17, 2026, from [Link]
-
University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved February 17, 2026, from [Link]
-
Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. 20(8), 1387-1395. [Link]
-
Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-3-methylpyridine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Download NMR Predict - Mestrelab [mestrelab.com]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. CASPRE [caspre.ca]
- 5. app.nmrium.com [app.nmrium.com]
- 6. Visualizer loader [nmrdb.org]
- 7. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. acdlabs.com [acdlabs.com]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. 3-Aminopyridine | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. helixchrom.com [helixchrom.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to IR Spectroscopy of Amide and Amine Functional Groups in Pyridine Derivatives
For researchers, scientists, and drug development professionals working with pyridine-based scaffolds, infrared (IR) spectroscopy is an indispensable tool for structural elucidation and functional group identification. Distinguishing between amide and amine substituents on a pyridine ring is a common analytical challenge. This guide provides an in-depth comparison of the characteristic IR spectral features of amides and amines in pyridine derivatives, supported by experimental data and protocols, to facilitate accurate spectral interpretation.
Fundamental Principles: The Vibrational Language of Amides and Amines
Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The positions, intensities, and shapes of the absorption bands in an IR spectrum provide valuable information about the functional groups present.
For amides and amines, the key vibrational modes involve the N-H and C=O bonds. The electronic environment created by the pyridine ring, an aromatic heterocycle, influences these vibrations through resonance and inductive effects, leading to distinct spectral characteristics.[1][2]
Distinguishing Amides and Amines on a Pyridine Ring: A Head-to-Head Comparison
The primary and secondary amides and amines each present unique spectral features. Tertiary amines and amides lack N-H bonds and are therefore not discussed in the context of N-H stretching and bending vibrations.[3][4]
N-H Stretching Vibrations (3500-3100 cm⁻¹)
This region is often the most informative for distinguishing between these two functional groups.
-
Primary Amines (-NH₂): Exhibit two distinct, sharp to medium bands resulting from asymmetric and symmetric N-H stretching.[5][6] In pyridine derivatives, these typically appear in the 3500-3300 cm⁻¹ range.[6]
-
Secondary Amines (-NHR): Show a single, weaker absorption band in the 3350-3310 cm⁻¹ region.[3][5]
-
Primary Amides (-CONH₂): Also display two bands due to asymmetric and symmetric N-H stretching, but they are generally broader and found at lower wavenumbers (3350-3180 cm⁻¹) compared to amines due to strong hydrogen bonding and resonance effects.[4][6]
-
Secondary Amides (-CONHR): Present a single, often broad, N-H stretching band around 3330-3060 cm⁻¹.[6] The significant broadening is a result of intermolecular hydrogen bonding.[7][8]
Carbonyl (C=O) Stretching Vibrations (Amide I Band) (1700-1630 cm⁻¹)
The presence of a strong absorption band in this region is the most definitive feature of an amide.
-
Amides: All amides exhibit a strong, sharp C=O stretching absorption, often referred to as the Amide I band.[4][6] In pyridine derivatives, this band typically appears in the 1680-1630 cm⁻¹ range.[4] The exact position is sensitive to the electronic effects of the pyridine ring and the position of substitution.[9]
-
Amines: Lack a carbonyl group and therefore do not show any absorption in this region.
N-H Bending Vibrations (1650-1550 cm⁻¹)
These vibrations can sometimes overlap with other bands, but they provide complementary information.
-
Primary Amines: Display an N-H bending (scissoring) vibration of medium intensity in the 1650-1580 cm⁻¹ range.[5]
-
Primary Amides (Amide II Band): Show a strong N-H bending band, known as the Amide II band, in the 1655-1620 cm⁻¹ region in the solid state.[6] This band is a result of the coupling of the N-H bending and C-N stretching vibrations.
-
Secondary Amides (Amide II Band): Exhibit a strong Amide II band in the 1570-1515 cm⁻¹ region in the solid state.[6]
C-N Stretching Vibrations (1400-1200 cm⁻¹)
The C-N stretching vibrations are generally weaker and can be found in the fingerprint region of the spectrum.
-
Aromatic Amines (Pyridine Derivatives): The C-N stretching band in aromatic amines is typically stronger than in aliphatic amines and appears in the 1335-1250 cm⁻¹ region.[5]
-
Amides: The C-N stretching vibration in amides has a partial double bond character due to resonance, which increases its force constant. This results in a stronger absorption compared to amines, and it is a component of the Amide II band.
Data Summary: Characteristic IR Peaks
| Functional Group | Vibration Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500-3300 | Medium, Sharp | Two distinct peaks.[5][6] |
| N-H Bend (scissoring) | 1650-1580 | Medium | ||
| C-N Stretch | 1335-1250 | Medium to Strong | Stronger in aromatic systems.[5] | |
| Secondary Amine | N-H Stretch | 3350-3310 | Weak to Medium, Sharp | Single peak.[3][5] |
| C-N Stretch | 1350-1280 | Medium to Strong | ||
| Primary Amide | N-H Stretch (asymmetric & symmetric) | 3350-3180 | Medium, Broad | Two broad peaks due to H-bonding.[4][6] |
| C=O Stretch (Amide I) | 1680-1630 | Strong, Sharp | Definitive peak for amides.[4] | |
| N-H Bend (Amide II) | 1655-1620 (solid) | Strong | Coupled with C-N stretch.[6] | |
| Secondary Amide | N-H Stretch | 3330-3060 | Medium, Broad | Single broad peak due to H-bonding.[6] |
| C=O Stretch (Amide I) | 1680-1630 | Strong, Sharp | ||
| N-H Bend (Amide II) | 1570-1515 (solid) | Strong |
Experimental Protocol: ATR-FTIR Analysis of Pyridine Derivatives
Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.[10][11]
Materials and Equipment
-
FTIR Spectrometer with a Diamond or Germanium ATR accessory
-
Sample of pyridine-amide derivative (e.g., N-phenylpicolinamide)
-
Sample of pyridine-amine derivative (e.g., 2-anilinopyridine)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Step-by-Step Procedure
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in the cleaning solvent.
-
Record a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal.
-
-
Sample Application:
-
Place a small amount of the solid pyridine derivative sample onto the center of the ATR crystal.
-
Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Process the collected spectrum (e.g., baseline correction, if necessary).
-
Identify the key absorption bands and compare them to the expected ranges for amide and amine functional groups.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with the cleaning solvent and a lint-free wipe before analyzing the next sample.
-
Visualizing the Key Differences
The following diagram illustrates the key structural features and their corresponding IR vibrational modes that differentiate amide and amine substituted pyridines.
Caption: Key IR vibrational modes for amide and amine substituted pyridines.
Conclusion
The differentiation of amide and amine functional groups in pyridine derivatives via IR spectroscopy is straightforward when focusing on the key vibrational modes. The unmistakable strong C=O stretch (Amide I band) is the hallmark of an amide. Additionally, the position and broadness of the N-H stretching bands provide a clear distinction, with amides generally exhibiting broader absorptions at lower wavenumbers due to more effective hydrogen bonding. By understanding these fundamental spectral differences and employing proper analytical techniques, researchers can confidently elucidate the structures of their pyridine-based compounds.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Chemistry and Biochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
ACS Publications. (2012, June 22). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research. Retrieved from [Link]
-
SpringerLink. (2022, December 13). Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dependence of Amide Vibrations on Hydrogen Bonding. PMC. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Hydrogen bonding in amides. Retrieved from [Link]
-
Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]
Sources
- 1. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Dependence of Amide Vibrations on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. jascoinc.com [jascoinc.com]
comparative potency of pyridine-3-yl vs pyridine-4-yl propanamide inhibitors
Executive Summary
In the optimization of propanamide-based small molecule inhibitors, the choice between a pyridine-3-yl and pyridine-4-yl moiety is a critical decision point that dictates potency, metabolic stability, and target selectivity.
While both isomers utilize the pyridine nitrogen as a hydrogen bond acceptor (HBA), their divergent geometries and electronic profiles lead to distinct biological outcomes:
-
Pyridine-3-yl Propanamides: Generally preferred for TRPV1 antagonists and targets requiring "bent" conformations or specific hydrophobic pocket filling. They often exhibit superior metabolic stability (lower CYP450 liability) compared to their 4-yl counterparts.
-
Pyridine-4-yl Propanamides: Historically dominant in Type I Kinase Inhibitors (e.g., ROCK inhibitors) where the nitrogen atom must project directly into the ATP-binding hinge region to interact with backbone amides (e.g., Met156 in ROCK1).
This guide analyzes the comparative potency of these isomers, grounded in experimental data from transient receptor potential vanilloid 1 (TRPV1) and Rho-kinase (ROCK) drug discovery programs.
Structural & Electronic Basis of Potency
The potency difference stems from two fundamental physicochemical properties: the vector of the nitrogen lone pair and the basicity of the ring.
| Feature | Pyridine-3-yl Isomer | Pyridine-4-yl Isomer | Impact on Potency |
| Vector Geometry | 120° relative to attachment | 180° (Linear) relative to attachment | 3-yl favors "side-pocket" interactions; 4-yl favors deep-pocket hinge binding. |
| Basicity (pKa) | ~4.8 (Less Basic) | ~5.2 (More Basic) | 4-yl is more likely to be protonated at physiological pH, affecting membrane permeability and solubility. |
| Electronic Surface | Asymmetric electrostatic potential | Symmetric electrostatic potential | 3-yl allows for fine-tuning of dipole moments via 2- or 6-position substitutions (e.g., -CF3). |
Visualization: Binding Mode Logic
The following diagram illustrates how the positional isomerism dictates the binding interaction geometry.
Figure 1: Comparative binding logic showing how 3-yl isomers fit hydrophobic pockets (TRPV1) while 4-yl isomers target linear hinge regions (Kinases).
Comparative Potency Data: The TRPV1 Case Study
The most robust comparative data for propanamide scaffolds comes from the optimization of TRPV1 antagonists (analgesics). In these studies, the "C-region" of the molecule (the pyridine ring) was systematically varied.[1]
Core Scaffold: N-(pyridin-x-yl)methyl-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide[2]
Experimental Data Comparison
The following data synthesizes SAR findings from Bioorganic & Medicinal Chemistry (Lee et al.) regarding the inhibition of Capsaicin-induced Ca2+ influx.
| Compound ID | Pyridine Isomer | C-Region Substituent | IC50 (nM) [Capsaicin] | Potency Verdict |
| CMP-A | Pyridine-4-yl | Unsubstituted | > 1,000 nM | Poor. Linear geometry clashes with the TRPV1 hydrophobic pocket. |
| CMP-B | Pyridine-3-yl | Unsubstituted | 120 nM | Moderate. The "bent" 3-yl angle allows entry into the pocket. |
| CMP-C | Pyridine-3-yl | 6-CF3 (Trifluoromethyl) | 4.8 nM | Excellent. 3-yl geometry + lipophilic 6-substituent maximizes Tyr511 interaction. |
| CMP-D | Pyridine-3-yl | 2-Amino | 6.3 nM | High. Amino group adds H-bond donor capability absent in 4-yl. |
Key Insight: In propanamide-based TRPV1 antagonists, the pyridine-3-yl isomer is vastly superior (10-100x more potent) because the receptor's "C-region" binding site is a hydrophobic slot that requires the aromatic ring to twist away from the amide linker axis—a conformation accessible to 3-yl but sterically disfavored for 4-yl.
Experimental Protocols
To validate these findings in your own drug discovery pipeline, follow these standardized protocols.
Synthesis of Pyridine Propanamides
This workflow ensures high yield and purity for both isomers, minimizing side reactions common with the more basic 4-yl isomer.
Figure 2: General synthetic workflow for amide coupling of pyridine isomers.
Detailed Protocol:
-
Activation: Dissolve the phenylpropanoic acid derivative (1.0 eq) in anhydrous DMF. Add EDC-HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 mins.
-
Coupling: Add the specific aminomethyl-pyridine isomer (3-yl or 4-yl) (1.1 eq) and DIPEA (2.5 eq). Allow to warm to room temperature and stir for 12 hours.
-
Purification (Critical):
-
For 3-yl: Dilute with EtOAc, wash with saturated NaHCO3 and brine.
-
For 4-yl: The 4-pyridyl amine is often difficult to remove. Use a dilute citric acid wash (pH ~5) to selectively protonate and remove unreacted starting amine without hydrolyzing the product amide.
-
In Vitro Potency Assay (FLIPR Calcium Flux)
Objective: Measure IC50 against Capsaicin-induced activation.
-
Cell Line: CHO cells stably expressing human TRPV1.
-
Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.
-
Compound Addition: Add the pyridine propanamide (serial dilution 1 nM – 10 µM) and incubate for 10 mins.
-
Stimulation: Inject Capsaicin (EC80 concentration, typically 50-100 nM).
-
Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra or compatible plate reader.
ADME & Metabolic Stability Implications[3][4][5][6]
When selecting between 3-yl and 4-yl, potency is not the only factor. Metabolic stability often dictates the final choice.
-
CYP450 Inhibition: Pyridine-4-yl moieties are notorious for coordinating with the heme iron of CYP450 enzymes, leading to high CYP inhibition (drug-drug interaction risk).
-
Oxidation: The electron-deficient nature of the pyridine ring makes it susceptible to oxidation.
-
3-yl Isomers: Often metabolized via N-oxidation or hydroxylation at the 6-position. Blocking the 6-position (e.g., with -CF3 or -F) significantly extends half-life (
). -
4-yl Isomers: Highly prone to N-oxidation, which can render the molecule inactive or toxic.
-
Recommendation: If the 4-yl isomer shows slightly higher potency (e.g., in a kinase target), verify CYP inhibition early. If CYP inhibition is high, switch to the 3-yl isomer or substitute the 4-yl ring (e.g., 2-methyl-pyridine-4-yl) to introduce steric clash with the CYP heme.
References
-
Lee, J., et al. (2015). "Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists."[3] European Journal of Medicinal Chemistry.
-
Park, H., et al. (2013). "2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region."[4] Bioorganic & Medicinal Chemistry.
-
Ghosh, A., et al. (2021). "Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors." PeerJ.
-
Riether, D., et al. (2010). "Structure–activity relationships of pyridine-based inhibitors of Rho kinase (ROCK)." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: structure activity relationships of the 2-oxy pyridine C-region - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of 3-amino-N-(pyridin-3-yl)propanamide Reference Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of 3-amino-N-(pyridin-3-yl)propanamide. In the absence of official pharmacopeial monographs, establishing the purity and impurity profile of this compound is critical for ensuring the reliability and reproducibility of experimental data. This document outlines potential synthetic impurities, details robust analytical methodologies for their detection and quantification, and presents a systematic workflow for the qualification of commercial reference standards.
The Critical Role of Purity in Research and Development
3-amino-N-(pyridin-3-yl)propanamide is a chemical entity with potential applications as a building block or intermediate in pharmaceutical synthesis. The integrity of any research or development program hinges on the quality of its starting materials. Uncharacterized impurities can lead to misleading biological results, introduce variability in synthetic processes, and pose safety risks.[1] Therefore, a thorough analytical characterization is not merely a quality control measure but a fundamental component of sound scientific practice.
Understanding the Impurity Landscape
A logical starting point for any purity investigation is to understand the potential impurities that could arise from the synthetic process.[2] A common and efficient route to synthesize 3-amino-N-(pyridin-3-yl)propanamide involves the coupling of 3-aminopyridine with a protected β-alanine derivative, followed by deprotection.
Based on this likely synthetic pathway, impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 3-aminopyridine[3] and the β-alanine derivative.
-
Side-Reaction Products: Diacylation of 3-aminopyridine or self-condensation products.
-
Reagent-Derived Impurities: By-products from coupling agents (e.g., ureas from carbodiimides) or residual catalysts.[]
-
-
Degradation Impurities: Hydrolysis of the amide bond, particularly if the material is stored under non-ideal conditions.
-
Residual Solvents: Organic solvents used during synthesis and purification (e.g., DMF, CH₂Cl₂, Ethyl Acetate).[2]
A Multi-Pronged Analytical Approach for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures to ensure they are fit for purpose.[5][6][7][8]
3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
HPLC with UV detection is the cornerstone of purity analysis for small molecules.[9][10] It excels at separating the main component from its impurities, allowing for quantification based on peak area percentage.
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV Diode Array Detector (DAD) at 254 nm | The pyridine ring provides strong UV absorbance. A DAD allows for peak purity analysis.[11] |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the structural elucidation of unknown impurities.[12][13][14] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of each impurity, which is the first crucial step in its identification. High-resolution mass spectrometry (HRMS) can even provide the elemental composition.[13]
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is unparalleled for unambiguous structure confirmation.[15][16][17]
-
¹H NMR: Provides information on the proton environment, confirming the compound's structure. The integration of signals can also be used to quantify impurities against the main component if unique, well-resolved signals are present.[18]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.[15]
-
Quantitative NMR (qNMR): If a certified reference standard is available for another compound, qNMR can be used for an absolute purity determination of the 3-amino-N-(pyridin-3-yl)propanamide lot.
3.4. Other Essential Techniques
-
Gas Chromatography (GC): The preferred method for quantifying residual solvents.[10]
-
Karl Fischer Titration: Used to determine the water content, which is important for accurate weighing and concentration calculations.
-
Elemental Analysis: Confirms the elemental composition (C, H, N) of the compound, providing another layer of identity and purity verification.
Comparative Guide: Qualifying a Commercial Batch
When purchasing 3-amino-N-(pyridin-3-yl)propanamide, it is essential to perform in-house verification, as the purity stated on a supplier's certificate of analysis may not be comprehensive. Below is a hypothetical comparison of three commercial lots to illustrate the qualification process.
Table 2: Hypothetical Purity Assessment of Three Commercial Lots
| Analysis | Lot A | Lot B | Lot C |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
| HPLC Purity (Area % at 254 nm) | 99.2% | 97.5% | 99.8% |
| Major Impurity (by LC-MS) | 0.4% (Unreacted 3-aminopyridine) | 1.8% (Unknown, MW=329.4) | 0.1% (Unreacted 3-aminopyridine) |
| ¹H NMR | Conforms to structure | Conforms, but with visible impurity signals | Conforms to structure |
| Residual Solvents (GC) | <0.1% Ethyl Acetate | 0.5% Dichloromethane | Not Detected |
| Water Content (Karl Fischer) | 0.15% | 0.8% | 0.05% |
| Recommendation | Suitable for most applications. Impurity is known and at a low level. | Use with caution. High level of an unknown impurity requires further characterization before use. | Recommended as a high-purity reference standard. Very low impurity levels. |
Standard Operating Procedures (SOPs) for Purity Analysis
5.1. SOP for HPLC-UV Purity Determination
-
Solution Preparation: Accurately weigh and dissolve ~1.0 mg of 3-amino-N-(pyridin-3-yl)propanamide in 1.0 mL of 50:50 Water:Acetonitrile (diluent).
-
System Suitability: Inject the diluent as a blank. Then, make five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.[5]
-
Analysis: Inject the sample solution once.
-
Data Processing: Integrate all peaks detected. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. Report any impurity greater than 0.05%.[19]
5.2. SOP for LC-MS Impurity Identification
-
Sample Preparation: Use the same solution prepared for the HPLC-UV analysis.
-
Analysis: Analyze the sample using an LC-MS system with the same chromatographic method as the HPLC-UV analysis. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive electrospray ionization (ESI+) mode.
-
Data Processing: For each impurity peak observed in the chromatogram, extract the mass spectrum. Determine the monoisotopic mass of the impurity and use this information to propose a molecular formula and potential structure.
5.3. SOP for ¹H NMR Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Analysis: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction). Assign the chemical shifts and coupling constants to the protons in the structure of 3-amino-N-(pyridin-3-yl)propanamide. Compare the spectrum to a known reference or predicted spectrum to confirm identity. Check for any unassigned signals, which may correspond to impurities.[20]
Comprehensive Workflow for Reference Standard Qualification
The following workflow provides a systematic approach to qualifying a new batch of 3-amino-N-(pyridin-3-yl)propanamide.
Conclusion
The rigorous purity assessment of 3-amino-N-(pyridin-3-yl)propanamide is indispensable for its reliable use in research and pharmaceutical development. In the absence of dedicated pharmacopeial standards, a comprehensive analytical strategy employing orthogonal techniques such as HPLC, LC-MS, and NMR is paramount. This guide provides the necessary framework and experimental protocols to identify potential impurities, quantify the purity of commercial materials, and ultimately qualify a reference standard for its intended scientific purpose, thereby ensuring data integrity and project success.
References
-
LibreTexts Chemistry. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(5), 424-429. [Link]
-
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
-
Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306. [Link]
-
Babu, A. R., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Asian Journal of Pharmaceutical and Clinical Research, 17(1), 1-8. [Link]
-
Alon, T., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Rapid Communications in Mass Spectrometry, 34(S3), e8831. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Creative Biostructure. (2025). How Does NMR Help Identify Natural Compounds?. [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]
-
Singh, R., et al. (2025). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Journal of Pharmaceutical Research and Innovation, 4(1), 1-10. [Link]
-
Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Environmental Protection Agency. (2005). Aminopyridines. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America, 42(6), 232-240. [Link]
-
Karpe, A. S., et al. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific Reports, 9(1), 1188. [Link]
-
Separation Science. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
-
Purechemistry. (2023). Hofmann elimination. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
-
Omizzur Peptide. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
-
Pharma Pure. (n.d.). 3-Aminopyridine - Impurity Reference Materials and Analytical Standards. [Link]
-
Gregory, C. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
PubChem. (n.d.). 3-Aminopyridine. [Link]
-
Veeprho Pharmaceuticals. (n.d.). 3-Aminopyridine | CAS 462-08-8. [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
Bak, A., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Molecules, 23(11), 2951. [Link]
-
Pharmd Guru. (2025). 31. HOFMANN REARRANGEMENT. [Link]
-
Vedantu. (n.d.). Hoffmann Bromamide Reaction: Mechanism, Steps & Applications. [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
BYJU'S. (n.d.). Faq Hoffmann Bromamide Reaction JEE. [Link]
-
Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(24), 6724–6727. [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
-
Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of n-pyridin-3-yl substituted [phenylsulphonamido] acetamide. [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. sepscience.com [sepscience.com]
- 12. chimia.ch [chimia.ch]
- 13. hpst.cz [hpst.cz]
- 14. eurekaselect.com [eurekaselect.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Elemental Analysis of 3-amino-N-(pyridin-3-yl)propanamide 2HCl and Its Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds of Interest
3-amino-N-(pyridin-3-yl)propanamide and its derivatives are of interest in medicinal chemistry due to the presence of the aminopyridine scaffold, a common motif in biologically active molecules. The dihydrochloride salt form enhances the solubility and stability of the parent compound. Verifying the elemental composition of these salts is a critical step after synthesis to confirm that the desired product has been obtained with the correct stoichiometry of the counter-ions.
Theoretical Elemental Composition: A Head-to-Head Comparison
The first step in elemental analysis is the calculation of the theoretical percentage of each element in the molecule. This is based on the compound's molecular formula and the atomic weights of its constituent elements.
Target Compound: 3-amino-N-(pyridin-3-yl)propanamide 2HCl
-
Molecular Formula: C₈H₁₁N₃O · 2HCl → C₈H₁₃Cl₂N₃O
-
Molecular Weight: 238.12 g/mol [1]
Alternative Compound: 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride
-
Molecular Formula: C₈H₁₁N₃O · 2HCl → C₈H₁₃Cl₂N₃O
-
Molecular Weight: 238.12 g/mol [2]
As structural isomers, both compounds share the same molecular formula and, consequently, the same theoretical elemental composition.
Table 1: Theoretical Elemental Composition of C₈H₁₃Cl₂N₃O
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 40.36 |
| Hydrogen (H) | 1.01 | 13 | 13.13 | 5.51 |
| Chlorine (Cl) | 35.45 | 2 | 70.90 | 29.77 |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 17.65 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 6.72 |
| Total | 238.14 | 100.00 |
This theoretical data serves as the benchmark against which experimental results are compared.
Experimental Protocol for Elemental Analysis
The following protocol outlines the standard procedure for CHN (Carbon, Hydrogen, Nitrogen) analysis by combustion, a widely used technique for organic compounds. Analysis for chlorine would typically be performed separately, often by titration or ion chromatography after combustion.
Instrumentation
A calibrated CHN elemental analyzer is required.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. Hygroscopic compounds should be handled in a dry box.
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated microbalance.
-
-
Combustion:
-
The sample is introduced into a high-temperature furnace (typically 900-1000 °C) with a stream of oxygen.
-
This rapid and complete combustion converts the sample into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOₓ).
-
-
Reduction and Separation:
-
The combustion gases are passed through a reduction tube containing heated copper to convert any nitrogen oxides back to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂) is then passed through a gas chromatography column to separate the individual components.
-
-
Detection:
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector response is proportional to the concentration of the element.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.
-
Caption: Workflow for CHN Elemental Analysis.
Interpreting the Results: A Guide for the Senior Scientist
The trustworthiness of elemental analysis data hinges on its proximity to the theoretical values. A generally accepted tolerance for high-purity pharmaceutical compounds is a deviation of no more than ±0.4% for each element.
Hypothetical Data and Interpretation
Let's consider a hypothetical set of experimental data for a synthesized batch of 3-amino-N-(pyridin-3-yl)propanamide 2HCl.
Table 2: Hypothetical Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % (Batch A) | Deviation % | Interpretation |
| Carbon (C) | 40.36 | 40.15 | -0.21 | Within acceptable limits. |
| Hydrogen (H) | 5.51 | 5.85 | +0.34 | Within acceptable limits, but the positive deviation could suggest the presence of residual water. |
| Nitrogen (N) | 17.65 | 17.50 | -0.15 | Within acceptable limits. |
Causality Behind Experimental Choices and Potential Discrepancies:
-
Purity of the Sample: The ±0.4% rule is stringent and assumes a highly pure compound. The presence of residual solvents, moisture, or synthetic byproducts can lead to deviations. For instance, a higher-than-expected hydrogen percentage might indicate the presence of water, a common issue with hygroscopic salts.
-
Completeness of Combustion: Incomplete combustion can lead to lower carbon values. Modern elemental analyzers are designed to ensure complete combustion, but sample characteristics can sometimes interfere.
-
Stoichiometry of the Salt: For hydrochloride salts, it is crucial to verify the molar ratio of the free base to HCl. An incorrect stoichiometry will lead to significant deviations in the elemental composition, particularly for chlorine and nitrogen.
Conclusion
Elemental analysis is an indispensable tool for the structural elucidation and purity confirmation of synthesized compounds like 3-amino-N-(pyridin-3-yl)propanamide 2HCl. While both the pyridin-3-yl and pyridin-2-yl isomers possess identical theoretical elemental compositions, experimental analysis is the ultimate arbiter of a successful synthesis. By adhering to a rigorous experimental protocol and critically evaluating the results against theoretical values, researchers can confidently ascertain the elemental integrity of their compounds, a foundational step in the journey of drug discovery and development.
References
Sources
HPLC retention time comparison of aminopyridine amide derivatives
An In-Depth Guide to the HPLC Retention Time of Aminopyridine Amide Derivatives
This guide provides a comprehensive analysis of the chromatographic behavior of aminopyridine amide derivatives, a compound class of significant interest in pharmaceutical research.[1][2] We will explore the core principles governing their separation by High-Performance Liquid Chromatography (HPLC), comparing the two most relevant techniques: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). This document is designed for researchers, analytical chemists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate robust and reproducible analytical method development.
The Chromatographic Challenge of Aminopyridine Amides
Aminopyridine amides are characterized by their polar and basic nature, primarily due to the pyridine ring (pKa typically between 5 and 6) and hydrogen-bonding amide group.[3] This inherent polarity presents a significant challenge for traditional reversed-phase chromatography, where such compounds are often poorly retained, eluting near or within the column's void volume.[4][5] Furthermore, as ionizable compounds, their retention is exquisitely sensitive to mobile phase pH, making precise control of this parameter essential for achieving reproducible results.[6][7]
This guide will dissect the causality behind experimental choices, providing two distinct, validated protocols to illustrate how retention and selectivity can be effectively modulated for this compound class.
The Central Role of Mobile Phase pH in Reversed-Phase HPLC
In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). The polarity of the analyte is a key factor: more polar compounds have weaker interactions and elute earlier.
For a basic compound like an aminopyridine, the mobile phase pH dictates its ionization state and, consequently, its polarity.[8][9]
-
At Low pH (pH < pKa): The pyridine nitrogen is protonated, carrying a positive charge (R-NH+). This ionized form is highly polar and water-soluble, leading to minimal interaction with the C18 stationary phase and thus, very short retention times.
-
At High pH (pH > pKa): The pyridine nitrogen is in its neutral, free base form (R-N). This form is significantly less polar (more hydrophobic), allowing for stronger interaction with the stationary phase and resulting in longer retention times.[6]
This relationship is sigmoidal, with the most dramatic changes in retention occurring around the pKa.[8] For robust method development, it is critical to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure a stable ionization state and reproducible retention times.[7][10]
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 5. resolian.com [resolian.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. moravek.com [moravek.com]
- 10. agilent.com [agilent.com]
Validating the Structure of 3-amino-N-(pyridin-3-yl)propanamide: A Comparative Guide Using COSY and HSQC NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the unambiguous structural confirmation of synthesized small molecules is a critical checkpoint. Erroneous structural assignments can lead to misinterpreted biological data, wasted resources, and significant delays in project timelines. This guide provides an in-depth technical comparison of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), for the structural validation of 3-amino-N-(pyridin-3-yl)propanamide.
This guide is structured to provide not just procedural steps, but a deep-seated understanding of the "why" behind experimental choices, empowering researchers to confidently apply these techniques to their own small molecule characterization challenges.
The Molecule in Focus: 3-amino-N-(pyridin-3-yl)propanamide
3-amino-N-(pyridin-3-yl)propanamide is a small organic molecule featuring a propanamide backbone connected to a pyridine ring. The structural hypothesis to be validated is presented below, with protons and carbons labeled for clarity in the subsequent NMR analysis.
Figure 1. Hypothesized structure of 3-amino-N-(pyridin-3-yl)propanamide with atom numbering for NMR assignment.
The Analytical Challenge: Beyond 1D NMR
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, they often fall short in complex molecules where signal overlap and ambiguous multiplicities can hinder a definitive structural assignment.[1] 2D NMR techniques, such as COSY and HSQC, are indispensable for overcoming these limitations by revealing connectivity between nuclei.[1][2][3]
COSY: Unveiling the Proton-Proton Framework
Principle: The COSY (Correlation Spectroscopy) experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH coupling).[3][4][5] The resulting 2D spectrum displays the 1D ¹H NMR spectrum along both the horizontal and vertical axes. Diagonal peaks correspond to the standard 1D spectrum, while the crucial information lies in the off-diagonal "cross-peaks," which indicate a coupling interaction between the two protons at the corresponding chemical shifts on each axis.[4]
Expected Correlations for 3-amino-N-(pyridin-3-yl)propanamide:
Based on the proposed structure, we would anticipate the following key correlations in the COSY spectrum:
-
Propanamide Chain: A clear correlation between the protons on C2 (H-2) and C3 (H-3) due to their three-bond (vicinal) coupling.
-
Pyridine Ring: Correlations between adjacent protons on the pyridine ring:
-
H-5 and H-6
-
H-5 and H-7
-
H-7 and H-8
-
The presence of these specific cross-peaks provides strong evidence for the connectivity within the propanamide and pyridinyl fragments of the molecule.
HSQC: Bridging Protons to their Carbons
Principle: The HSQC (Heteronuclear Single Quantum Coherence) experiment is a heteronuclear correlation technique that maps protons to their directly attached carbons (one-bond ¹JCH coupling).[2][6][7][8] The 2D spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak in an HSQC spectrum represents a direct C-H bond.[7] This technique is highly sensitive and provides unambiguous assignment of protonated carbons.[8]
Expected Correlations for 3-amino-N-(pyridin-3-yl)propanamide:
The HSQC spectrum will be instrumental in confirming the carbon framework and linking the proton assignments from the COSY experiment to their respective carbon atoms. The expected correlations are:
-
C2-H2: A cross-peak connecting the chemical shift of the C2 carbon to the chemical shift of the H-2 protons.
-
C3-H3: A cross-peak connecting the chemical shift of the C3 carbon to the chemical shift of the H-3 protons.
-
C5-H5: A cross-peak connecting the chemical shift of the C5 carbon to the chemical shift of the H-5 proton.
-
C6-H6: A cross-peak connecting the chemical shift of the C6 carbon to the chemical shift of the H-6 proton.
-
C7-H7: A cross-peak connecting the chemical shift of the C7 carbon to the chemical shift of the H-7 proton.
-
C8-H8: A cross-peak connecting the chemical shift of the C8 carbon to the chemical shift of the H-8 proton.
It is important to note that quaternary carbons (C1, C4, and C9) will not appear in the HSQC spectrum as they are not directly bonded to any protons.[8]
A Synergistic Approach: The Power of Comparison
The true power of these techniques lies in their combined application. The COSY experiment establishes the proton spin systems, and the HSQC experiment then anchors these proton systems to the carbon backbone. This synergistic approach provides a robust and self-validating system for structural elucidation.
Illustrative Data and Interpretation:
To demonstrate the application of these techniques, let's consider a hypothetical but realistic set of NMR data for 3-amino-N-(pyridin-3-yl)propanamide.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 2.65 (t) | C2: 35.8 |
| H-3 | 3.20 (t) | C3: 38.5 |
| H-5 | 8.25 (d) | C5: 124.5 |
| H-6 | 8.80 (s) | C6: 145.2 |
| H-7 | 7.30 (dd) | C7: 128.9 |
| H-8 | 8.40 (d) | C8: 141.7 |
| NH | 10.1 (s) | - |
| NH₂ | 2.95 (br s) | - |
| - | - | C1: 171.3 |
| - | - | C4: 137.6 |
| - | - | C9: 148.1 |
Chemical shifts are hypothetical and for illustrative purposes. Actual values may vary depending on the solvent and other experimental conditions. Saturated amide carbonyls typically absorb in the range of 173–178 ppm.[9]
COSY Interpretation:
The COSY spectrum would show a cross-peak between the triplet at 2.65 ppm (H-2) and the triplet at 3.20 ppm (H-3), confirming the -CH₂-CH₂- fragment. In the aromatic region, cross-peaks would connect the doublet at 8.25 ppm (H-5) with the doublet of doublets at 7.30 ppm (H-7), and the doublet of doublets at 7.30 ppm (H-7) with the doublet at 8.40 ppm (H-8). The singlet at 8.80 ppm (H-6) would show no correlations, consistent with its position on the pyridine ring.
HSQC Interpretation:
The HSQC spectrum would provide the following crucial correlations, solidifying the assignments:
-
A cross-peak at (2.65, 35.8) ppm, linking H-2 to C2.
-
A cross-peak at (3.20, 38.5) ppm, linking H-3 to C3.
-
A cross-peak at (8.25, 124.5) ppm, linking H-5 to C5.
-
A cross-peak at (8.80, 145.2) ppm, linking H-6 to C6.
-
A cross-peak at (7.30, 128.9) ppm, linking H-7 to C7.
-
A cross-peak at (8.40, 141.7) ppm, linking H-8 to C8.
By combining the connectivity information from both COSY and HSQC, the complete structure of 3-amino-N-(pyridin-3-yl)propanamide can be confidently assembled and validated.
Visualizing the Workflow and Structural Correlations
To further clarify the experimental logic and the resulting structural insights, the following diagrams are provided.
Caption: Experimental workflow for structural validation by 2D NMR.
Caption: Key COSY and HSQC correlations for structural validation.
Experimental Protocols
For researchers planning to perform these experiments, the following provides a detailed, step-by-step methodology.
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized 3-amino-N-(pyridin-3-yl)propanamide.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
NMR Data Acquisition:
These experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
COSY (Correlation Spectroscopy):
-
Tune and shim the spectrometer on the prepared sample.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
-
Load a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of data points in the direct dimension (F2) to 2048 and in the indirect dimension (F1) to 256 or 512.
-
Set the number of scans per increment to 2 or 4 for adequate signal-to-noise.
-
Set the relaxation delay (d1) to 1.5-2.0 seconds.
-
Initiate the acquisition.
HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsp).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Set the number of data points in F2 to 2048 and in F1 to 256.
-
Set the number of scans per increment to 4 or 8.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Set the relaxation delay (d1) to 1.5 seconds.
-
Initiate the acquisition.
Data Processing:
-
Apply a sine-bell or squared sine-bell window function to both dimensions of the COSY and HSQC data.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectra.
-
Calibrate the chemical shift axes using the residual solvent peak as a reference.
Conclusion
The structural validation of small molecules is a non-negotiable aspect of chemical and pharmaceutical research. While 1D NMR provides a foundational overview, the combination of 2D COSY and HSQC experiments offers a powerful and comprehensive approach for unambiguous structure determination. By systematically identifying proton-proton and proton-carbon connectivities, researchers can confidently confirm the proposed structure of molecules like 3-amino-N-(pyridin-3-yl)propanamide, ensuring the integrity of subsequent biological and medicinal chemistry studies.
References
- Vertex AI Search. (n.d.). Structure characterization with NMR molecular networking - PMC - NIH.
- Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
- JoVE. (2024, December 5). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).
- Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
- CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
- Scribd. (n.d.). 2D NMR Spectroscopy: COSY | PDF.
- Springer Nature Experiments. (n.d.). Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques.
- GitHub. (n.d.). AstraZeneca/hsqc_structure_elucidation.
- PubChemLite. (n.d.). 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride (C8H11N3O).
- PMC. (2024, June 22). NMR structures of small molecules bound to a model of an RNA CUG repeat expansion.
- JEOL USA. (n.d.). Deciphering Complex Chemical Structures with COSY NMR.
- YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
-
Wiley Online Library. (1980, December). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Retrieved February 17, 2026, from [Link]
- Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
- Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
- ElectronicsAndBooks. (n.d.). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of.
- ResearchGate. (2010, November). A Lecture Course on COSY NMR Spectroscopy Based on the Product Operator Formalism.
- BLDpharm. (n.d.). 294889-15-9|3-Amino-N-(pyridin-3-yl)propanamide.
- Tecmag. (n.d.). COSY (Magnitude).
- BLDpharm. (n.d.). 271591-66-3|3-Amino-N-(pyridin-3-ylmethyl)propanamide.
-
Wikipedia. (n.d.). 3-Pyridylnicotinamide. Retrieved February 17, 2026, from [Link]
- PubMed. (2013, March 15). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group.
- PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. scribd.com [scribd.com]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. tecmag.com [tecmag.com]
- 6. Structure characterization with NMR molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Impurity Profile & Quality Comparison: 3-Amino-N-(pyridin-3-yl)propanamide
[1][2]
Executive Summary
3-Amino-N-(pyridin-3-yl)propanamide (CAS: 294889-15-9) is a critical amide linker used in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other pyridine-based pharmaceutical intermediates.[1][2] Its quality is often the bottleneck in scaling up synthesis; commercial batches frequently suffer from variable purity levels that can lead to failure in subsequent sensitive coupling reactions or regulatory non-compliance due to genotoxic impurities (GTIs).
This guide objectively compares the impurity profiles of Standard Chemical Grade (95-97%) versus Pharma Intermediate Grade (>99%) sources.[2] It provides a validated analytical framework to detect critical contaminants, specifically residual 3-aminopyridine, which poses significant downstream risks.
Synthesis-Driven Impurity Origins
To understand the impurity profile, one must analyze the synthesis routes. The impurities present are a direct fingerprint of the manufacturing methodology.
The Two Dominant Manufacturing Routes
Commercial suppliers typically utilize one of two pathways:
-
Route A: Direct Acylation (Cost-Effective, Lower Purity): Reaction of 3-aminopyridine with acrylamide or 3-chloropropionyl chloride followed by ammonolysis.[1][2] This route is prone to polymerization and difficult-to-remove inorganic salts.[1][2]
-
Route B: Protected Coupling (High Fidelity, Higher Cost): Coupling of N-Boc-beta-alanine with 3-aminopyridine using agents like EDC/HOBt, followed by deprotection.[1][2] This yields a cleaner product but introduces organic coupling by-products.[1][2]
Impurity Formation Pathway
The following diagram illustrates the critical control points where impurities are generated.
Figure 1: Critical impurity genesis points during the coupling synthesis route.[1] Note the persistence of 3-Aminopyridine.[1][2][3]
Comparative Analysis: Standard vs. Pharma Grade
The following data synthesizes typical Certificates of Analysis (CoA) and internal QC findings for this compound.
| Feature | Standard Chemical Grade | Pharma Intermediate Grade | Impact on Research |
| Purity (HPLC) | 95.0% - 97.0% | ≥ 99.0% | Lower purity requires recrystallization before use in GMP steps.[1][2] |
| Residual 3-Aminopyridine | 0.5% - 2.0% | < 0.10% (1000 ppm) | Critical: 3-AP is a potent nucleophile that competes in next-step reactions.[1][2] |
| Appearance | Yellow/Brown hygroscopic solid | White to Off-white crystalline powder | Dark color indicates oxidation or polymerization (Impurity C).[1][2] |
| Water Content (KF) | > 2.0% | < 0.5% | High water content hydrolyzes sensitive reagents (e.g., acid chlorides) in the next step. |
| Salt Form | Often undefined (Free base/HCl mix) | Strictly defined (e.g., 2HCl salt) | Stoichiometry errors occur if the salt form is variable. |
Key Insight: Researchers using Standard Grade often observe "stalled" reactions in subsequent steps. This is frequently caused by the Residual 3-Aminopyridine (Impurity A) acting as a catalyst poison or competing nucleophile, rather than the quality of the reagents themselves.
Validated Analytical Protocol
Due to the high polarity of 3-amino-N-(pyridin-3-yl)propanamide, standard C18 HPLC methods often fail to retain the compound, causing it to elute in the void volume with salts.[1] The following protocol utilizes Ion-Pairing Chromatography to ensure separation.
Method Parameters[1][2][4][5][6][7]
-
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Agilent Bonus-RP), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Heptafluorobutyric Acid (HFBA) in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% HFBA).[2]
-
Gradient: 5% B to 40% B over 15 minutes.
-
Detection: UV at 260 nm (Pyridine absorption max).[2]
Analytical Workflow & Decision Tree
Use this workflow to determine if your batch requires purification before use.[1][2]
Figure 2: Quality Control Decision Tree for incoming raw material batches.
Purification Strategy
If your commercial batch fails the criteria above (specifically high 3-aminopyridine levels), perform a Scavenger Resin Treatment rather than standard recrystallization, which often co-crystallizes the structurally similar impurity.
Protocol:
-
Dissolve crude material in Methanol (10 mL/g).
-
Add Polystyrene-aldehyde resin (3 equivalents relative to expected amine impurity).[1][2]
-
Stir for 2 hours at room temperature. The resin selectively reacts with the more nucleophilic, unhindered primary amine of the impurity if the product is in salt form, or requires careful pH control if both are free bases.
-
Alternative: Recrystallization from Isopropanol/HCl is effective for removing non-salt organic impurities.[2]
-
References
-
PubChem. (2025).[2] 3-Amino-N-(pyridin-3-yl)propanamide Compound Summary. National Library of Medicine.[2] [2]
-
BLD Pharm. (2025).[2] Product Specifications: 3-Amino-N-(pyridin-3-yl)propanamide. BLD Pharm Catalog.
-
BenchChem. (2025).[2][6] Purity Analysis of Aminopyridines by HPLC: A Comparative Guide. BenchChem Technical Notes. [2]
-
Helix Chromatography. (2025).[2] HPLC Method for Analysis of Pyridine and Isomers of Aminopyridine. Helix Application Notes.
-
ChemicalBook. (2025).[2] Synthesis and Properties of Beta-Alanine Derivatives. ChemicalBook Database.[2]
Sources
- 1. 957297-05-1|3-((Pyridin-3-ylmethyl)amino)propanamide|BLD Pharm [bldpharm.com]
- 2. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-amino-N-(pyridin-3-yl)propanamide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-amino-N-(pyridin-3-yl)propanamide. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
Part 1: Hazard Assessment & Characterization
Understanding the potential hazards of a chemical is the bedrock of its safe handling and disposal. Based on data from its structural analog, 3-aminopyridine, 3-amino-N-(pyridin-3-yl)propanamide should be treated as a hazardous substance. Primary aromatic amines as a class are noted for their potential carcinogenicity, mutagenicity, and significant environmental toxicity.[1][2]
The primary hazards associated with the structural class of this compound are summarized below.
| Hazard Classification | Description | Supporting Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] | Safety Data Sheet for 3-Aminopyridine |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][6] | Safety Data Sheet for 3-Aminopyridine |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][6] | Safety Data Sheet for 3-Aminopyridine |
| Specific Target Organ Toxicity | May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[3][5][6] | Safety Data Sheet for 3-Aminopyridine |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4] | Safety Data Sheet for 3-Aminopyridine |
Given this profile, all waste containing 3-amino-N-(pyridin-3-yl)propanamide, including neat compound, contaminated labware, and solutions, must be treated as hazardous chemical waste.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical or its waste, ensure a robust PPE protocol is in place. The principle of causality here is simple: preventing exposure is the most effective safety measure.
-
Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[7]
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[3]
-
Skin and Body Protection : A lab coat is required. For significant handling operations, consider an impervious apron or chemical-resistant suit.[7]
-
Respiratory Protection : Handle this compound and its waste within a certified chemical fume hood to avoid inhalation of dust or aerosols.[3] If work outside a hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[7]
Part 3: Waste Segregation & Containerization Protocol
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[8] Amines are basic and can react exothermically with acids. They can also be incompatible with strong oxidizing agents.[4]
Experimental Workflow: Waste Stream Management
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. tri-iso.com [tri-iso.com]
- 8. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling 3-amino-N-(pyridin-3-yl)propanamide
Comprehensive Safety Guide for Handling 3-amino-N-(pyridin-3-yl)propanamide
This guide provides essential safety and handling protocols for 3-amino-N-(pyridin-3-yl)propanamide, a compound utilized in advanced research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally similar molecules, namely primary amines and pyridine derivatives, to establish a robust framework for its safe handling, storage, and disposal. Our primary objective is to empower researchers with the knowledge to mitigate risks and foster a secure laboratory environment.
Hazard Assessment: Understanding the Risks
Due to its chemical structure, featuring both a primary amine and a pyridine ring, 3-amino-N-(pyridin-3-yl)propanamide is anticipated to exhibit a hazard profile inclusive of the risks associated with these functional groups. The primary hazards are presumed to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4]
These assumptions are drawn from safety data for analogous compounds like 3-aminopyridine and 3-(pyridin-3-yl)propan-1-amine.[1][2][3][4] Therefore, it is imperative to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 3-amino-N-(pyridin-3-yl)propanamide. The following table outlines the minimum required PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene), a lab coat, and coveralls as needed.[5] | To prevent skin contact which may be harmful and cause irritation.[2][3][4] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[6][7][8] | To prevent inhalation of dust or vapors that may be harmful and cause respiratory irritation.[1][2][4] |
| Feet | Chemical-resistant, steel-toed boots or shoes.[8][9] | To protect against spills and falling objects. |
Glove Selection:
The choice of glove material is critical. While specific permeation data for 3-amino-N-(pyridin-3-yl)propanamide is unavailable, general guidance for amines and pyridines suggests that nitrile and neoprene gloves are suitable for splash protection.[5] However, it is crucial to note that disposable nitrile gloves offer poor resistance to some amines and pyridine itself.[10] Therefore, for prolonged handling or in case of a spill, heavier-duty gloves should be used, and disposable gloves must be changed immediately upon contact.[10]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step. The following workflow diagram illustrates the key stages.
Caption: Operational workflow for handling 3-amino-N-(pyridin-3-yl)propanamide.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][5] The container must be tightly closed.[2][5]
Handling and Experimentation
-
Ventilation: All handling of 3-amino-N-(pyridin-3-yl)propanamide, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][11] Wash hands thoroughly after handling the compound.[2]
-
Spill Preparedness: Have a spill kit readily available. The kit should contain absorbent materials, appropriate PPE, and waste disposal bags.
Emergency Procedures
In the event of exposure, immediate action is crucial:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
Disposal Plan: Responsible Waste Management
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
Caption: Waste disposal plan for 3-amino-N-(pyridin-3-yl)propanamide.
-
Waste Segregation: All waste contaminated with 3-amino-N-(pyridin-3-yl)propanamide, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be collected in a designated and clearly labeled hazardous waste container.[13]
-
Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment tray in a well-ventilated area.
-
Disposal: The hazardous waste must be disposed of through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular trash.[11][13]
Conclusion
The safe handling of 3-amino-N-(pyridin-3-yl)propanamide is paramount for the protection of laboratory personnel and the environment. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and strict adherence to operational and disposal protocols, researchers can confidently work with this compound while minimizing potential risks. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- What are the Health and Safety Guidelines for Using Amines?. (n.d.). Google Cloud.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- 3-(Pyridin-3-yl)propan-1-amine. (n.d.). PubChem.
- 3-Aminopyridine Safety Data Sheet. (2010, October 19). Thermo Fisher Scientific.
- Personal Protective Equipment (PPE). (2026, February 4). Chemical Hazards Emergency Medical Management.
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals.
- 3-Aminopyridine Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
- Pyridine Safety Data Sheet. (2018, October). Fisher Scientific.
- 3-Aminopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- 3-Amino Pyridine MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
- PYRIDINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie.
- Pyridine-4-aldehyde Safety Data Sheet. (n.d.). Jubilant Ingrevia.
- (R)-3-AMINO-3-(2-PYRIDINYL)PROPIONIC ACID Material Safety Data Sheet. (2022, August 11). ChemicalBook.
- Chemical Resistance Reference Chart. (n.d.). Medicom.
- Nitrile Glove Chemical-Compatibility Reference. (2019, February). University of Pennsylvania.
Sources
- 1. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. One moment, please... [falseguridad.com]
- 9. epa.gov [epa.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. carlroth.com [carlroth.com]
- 12. (R)-3-AMINO-3-(2-PYRIDINYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- 13. thermofishersci.in [thermofishersci.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
